molecular formula C9H10O B2761614 5-methyl-2,3-dihydro-1-benzofuran CAS No. 76429-68-0

5-methyl-2,3-dihydro-1-benzofuran

Cat. No.: B2761614
CAS No.: 76429-68-0
M. Wt: 134.178
InChI Key: OLHBKXYPKCHVNW-UHFFFAOYSA-N
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Description

5-methyl-2,3-dihydro-1-benzofuran is a privileged chemical scaffold in medicinal chemistry and organic synthesis, recognized for its significant research value in developing novel biologically active compounds. The 2,3-dihydrobenzofuran core is a fundamental structural unit found in an increasing number of pharmacologically relevant molecules and natural products . This scaffold constitutes the core skeleton of several biologically active compounds, including the α2-adrenergic antagonist efaroxan and TAK-218, which has been investigated for the treatment of stroke and central nervous system (CNS) trauma . Furthermore, synthetic drugs based on this and related benzofuran derivatives have been explored for applications ranging from pulmonary hypertension and atherosclerotic peripheral arterial disease to CNS ischemia . Recent pharmacological characterization of dihydrobenzofuran-containing molecules has identified them as novel antagonists for histamine H3 and H4 receptors, showcasing significant anti-inflammatory potential in preclinical models . The structural features of 5-methyl-2,3-dihydro-1-benzofuran, particularly its oxygen-containing heterocycle fused to a benzene ring, make it a versatile intermediate for constructing more complex molecular architectures in organic and natural product synthesis . Researchers utilize this compound as a key building block to develop new therapeutic agents with potential antioxidant, antitumor, antiplatelet, antimalarial, anti-inflammatory, and anticonvulsant properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O/c1-7-2-3-9-8(6-7)4-5-10-9/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHBKXYPKCHVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347294
Record name 5-Methyl-2,3-dihydro-1-benzofuran
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Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76429-68-0
Record name 5-Methyl-2,3-dihydro-1-benzofuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2,3-dihydro-1-benzofuran
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Foundational & Exploratory

Molecular Structure and Reactivity of 5-Methylcoumaran

[1]

Structural Architecture & Electronic Properties

5-Methylcoumaran (CAS: 13134-23-1) is a bicyclic heterocycle consisting of a benzene ring fused to a saturated dihydrofuran ring. It serves as a critical pharmacophore in medicinal chemistry and a model system for lignin depolymerization studies.

Conformational Analysis

Unlike its oxidized counterpart (benzofuran), which is planar and aromatic throughout, 5-methylcoumaran possesses a non-planar dihydrofuran ring.

  • Puckering: The C2 and C3 carbons of the furan ring adopt an "envelope" conformation to minimize torsional strain, deviating from the plane of the benzene ring.

  • Steric Environment: The methyl group at the C5 position introduces a localized steric bulk but does not significantly distort the bicyclic planarity compared to the parent coumaran.

  • Electronic Effects:

    • Oxygen Atom (O1): Acts as a strong

      
      -donor (+M effect), significantly increasing electron density at the ortho (C7) and para (C5) positions.
      
    • Methyl Group (C5): Acts as a weak

      
      -donor (+I effect). Since the C5 position is occupied, the methyl group reinforces electron density at C4 and C6 (ortho to the methyl) and C3a (para to the methyl).
      
Spectroscopic Signatures

Identification relies on distinct NMR and IR signals distinguishing the saturated furan ring from aromatic systems.

Spectroscopic MethodKey SignalAssignmentStructural Insight

H NMR

4.50 (t, 2H)
C2-H (O-CH

)
Deshielded by adjacent oxygen; triplet due to coupling with C3-H.

H NMR

3.15 (t, 2H)
C3-H (Ar-CH

)
Benzylic protons; triplet coupling with C2-H.

H NMR

2.28 (s, 3H)
C5-CH

Characteristic singlet of the aromatic methyl group.

C NMR

~71.0 ppm
C2Diagnostic for cyclic ether (dihydrofuran ring).
IR 1230-1250 cm

C-O-C StretchAsymmetric ether stretching vibration.

Synthetic Pathways[1][2][3][4]

The synthesis of 5-methylcoumaran typically proceeds via the construction of the benzofuran core followed by selective reduction, or through direct cyclization of phenolic precursors.

Pathway A: Reduction of 5-Methylbenzofuran (High Purity Route)

This method is preferred for generating analytical standards due to the high regiochemical purity of the precursor.

  • Precursor Synthesis: Reaction of p-cresol (4-methylphenol) with chloroacetaldehyde (or equivalent cyclization synthons) yields 5-methylbenzofuran.

  • Catalytic Hydrogenation: The C2-C3 double bond of the furan ring is selectively reduced using Pd/C under mild pressure.

Pathway B: Intramolecular Cyclization (Claisen-Type)

Utilizes p-cresol as a low-cost starting material, ideal for scale-up.

  • O-Alkylation: p-Cresol is alkylated with 2-bromoethanol or ethylene oxide to form 2-(4-methylphenoxy)ethanol.

  • Cyclodehydration: Acid-catalyzed intramolecular Friedel-Crafts alkylation closes the ring. Note: This step requires careful control to prevent polymerization.

Visualization of Synthetic Logic

Synthesiscluster_legendPathway PreferenceCresolp-Cresol(4-Methylphenol)Ether2-(4-methylphenoxy)ethanolCresol->Ether Ethylene OxideBaseBenzofuran5-MethylbenzofuranCresol->Benzofuran Cyclization(via chloroacetaldehyde)Coumaran5-Methylcoumaran(Target)Ether->Coumaran Acid Cat.CyclodehydrationBenzofuran->Coumaran H2, Pd/C(Selective Reduction)Solid Line: Preferred (High Purity)Solid Line: Preferred (High Purity)Dashed Line: Alternative (Industrial)Dashed Line: Alternative (Industrial)

Figure 1: Synthetic pathways to 5-methylcoumaran. The reduction route (blue arrow) offers higher specificity.

Reactivity & Regioselectivity[1][2][3][5][6][7][8]

The reactivity of 5-methylcoumaran is defined by the interplay between the activating oxygen atom and the 5-methyl group.

Electrophilic Aromatic Substitution (EAS)

The molecule contains two activating groups:

  • Ether Oxygen (Position 1): Strong activator, directs ortho (C7) and para (C5). Since C5 is blocked by methyl, the primary directive force is toward C7 .

  • Methyl Group (Position 5): Weak activator, directs ortho (C4, C6).

Regiochemical Outcome:

  • Major Site (C7): The C7 position is ortho to the strong oxygen donor and sterically accessible. It is the dominant site for nitration, bromination, and formylation.

  • Minor Site (C6): Activated by the methyl group (ortho) and meta to the oxygen. Less favored than C7.[1]

  • Minor Site (C4): Ortho to both oxygen and methyl, but sterically hindered by the adjacent furan ring and methyl group.

Oxidation Patterns
  • Dehydrogenation: Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C at high temperatures restores aromaticity, converting 5-methylcoumaran back to 5-methylbenzofuran .

  • Ring Opening: Strong Lewis acids (e.g., BBr

    
    ) cleave the ether linkage, yielding 2-(2-bromoethyl)-4-methylphenol derivatives.
    
Reactivity Flowchart

ReactivitySubstrate5-MethylcoumaranNitrationNitration (HNO3/H2SO4)Substrate->Nitration Electrophilic AttackBrominationBromination (Br2/AcOH)Substrate->BrominationOxidationDehydrogenation (DDQ)Substrate->OxidationProd_77-Nitro-5-methylcoumaran(Major Product)Nitration->Prod_7 Regioselective at C7Prod_Br7-Bromo-5-methylcoumaranBromination->Prod_Br C7 SubstitutionProd_Benzo5-MethylbenzofuranOxidation->Prod_Benzo Aromatization

Figure 2: Reaction manifold of 5-methylcoumaran showing C7 regioselectivity dominance.[2][3]

Experimental Protocols

Protocol 4.1: Synthesis via Hydrogenation of 5-Methylbenzofuran

Objective: Preparation of high-purity 5-methylcoumaran.

  • Reagents: 5-Methylbenzofuran (10 mmol), 10% Pd/C (50 mg), Ethanol (20 mL).

  • Setup: High-pressure hydrogenation vessel (Parr shaker or balloon for small scale).

  • Procedure:

    • Dissolve 5-methylbenzofuran in ethanol.

    • Add Pd/C catalyst carefully (under inert atmosphere).

    • Purge system with H

      
       gas (3 cycles).
      
    • Stir under H

      
       atmosphere (1-3 atm) at Room Temperature for 4–6 hours. Monitor by TLC (disappearance of UV-active benzofuran spot; coumaran is less UV active).
      
  • Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc 95:5) if necessary.

  • Validation: Confirm absence of alkene protons (

    
     6.5-7.5 range) in NMR.
    
Protocol 4.2: Regioselective Bromination

Objective: Functionalization at the C7 position.

  • Reagents: 5-Methylcoumaran (5 mmol), Bromine (5.5 mmol), Acetic Acid (10 mL).

  • Procedure:

    • Cool solution of 5-methylcoumaran in acetic acid to 0°C.

    • Add bromine dropwise over 20 minutes.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench with aqueous NaHSO

    
     (to remove excess Br
    
    
    ). Extract with dichloromethane.
  • Result: Predominantly 7-bromo-5-methylcoumaran.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on benzofuran/dihydrobenzofuran reactivity and regioselectivity).
  • Claisen, L. (1919). Über den Mechanismus der Umlagerung der Phenol-allyläther. Berichte der deutschen chemischen Gesellschaft. (Classic mechanism for allyl phenol rearrangements to coumarans).
  • PubChem. (n.d.). 5-Methylbenzofuran Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Yamaguchi, S., et al. (1981). Synthesis of benzofuran derivatives. Journal of Organic Chemistry. (Specifics on methyl-substituted benzofuran synthesis).

The Unseen Scaffold: A Technical History of 5-Methyl-2,3-dihydro-1-benzofuran in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals. Its rigid, planar structure provides an excellent framework for the spatial orientation of pharmacophoric groups. The 5-methyl substituted variant, 5-methyl-2,3-dihydro-1-benzofuran, has emerged as a crucial building block in the synthesis of a range of biologically active molecules. This technical guide delves into the history of its synthesis, explores its application as a key intermediate in the development of pharmaceutical agents, and provides detailed experimental protocols for its preparation and derivatization.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran moiety is a heterocyclic scaffold of significant interest in drug discovery.[1][2] Its structural rigidity and ability to present substituents in a well-defined three-dimensional arrangement make it an attractive template for the design of ligands for various biological targets. This core is found in a variety of natural products with diverse biological activities.[3][4] In synthetic medicinal chemistry, the dihydrobenzofuran ring serves as a versatile platform for the development of drugs targeting a wide array of conditions, including cancer, inflammation, and central nervous system disorders.[5][6][7] The addition of a methyl group at the 5-position can significantly influence the molecule's electronic properties and metabolic stability, often leading to enhanced pharmacological profiles.

Historical Perspective on the Synthesis of 5-Methyl-2,3-dihydro-1-benzofuran

The synthesis of 2,3-dihydrobenzofurans has evolved over several decades, with early methods often requiring harsh conditions and offering limited substrate scope. The development of more efficient and milder synthetic routes has been crucial for the widespread use of this scaffold in pharmaceutical research.

A common and historically significant approach to the synthesis of 2,3-dihydrobenzofurans, including the 5-methyl variant, begins with the corresponding phenol.[3] For 5-methyl-2,3-dihydro-1-benzofuran, the readily available starting material is p-cresol (4-methylphenol). The classical synthetic pathway involves three key steps:

  • O-Allylation: The phenolic hydroxyl group of p-cresol is etherified with an allyl halide, typically allyl bromide, in the presence of a base such as potassium carbonate.[3] This Williamson ether synthesis proceeds via an SN2 mechanism to yield 4-methylallyl phenyl ether.

  • Claisen Rearrangement: The resulting allyl aryl ether undergoes a thermal or Lewis acid-catalyzed[8][8]-sigmatropic rearrangement, known as the Claisen rearrangement.[9][10][11][12] This concerted pericyclic reaction leads to the formation of 2-allyl-4-methylphenol. The allyl group migrates from the oxygen atom to the ortho position of the benzene ring.

  • Cyclization: The final step involves the intramolecular cyclization of the ortho-allyl phenol to form the dihydrobenzofuran ring. This can be achieved through various methods, including ozonolysis followed by reductive workup, or oxidation with reagents like osmium tetroxide and subsequent cyclization. A more direct approach involves isomerization of the allyl double bond to a vinyl group, followed by acid-catalyzed cyclization.

More contemporary methods often employ transition-metal catalysis to achieve the synthesis of 2,3-dihydrobenzofurans with greater efficiency and functional group tolerance.[13][14] For instance, palladium-catalyzed intramolecular C-O bond formation from a suitable precursor has become a powerful tool in this context.

Another important route to 2,3-dihydrobenzofurans is the catalytic hydrogenation of the corresponding benzofuran. This method is particularly useful when the substituted benzofuran is readily accessible.

Key Applications in Pharmaceutical Synthesis

The 5-methyl-2,3-dihydro-1-benzofuran scaffold serves as a important intermediate in the synthesis of several pharmaceutical agents. Its presence in the final drug molecule or its use as a precursor for more complex structures highlights its value in medicinal chemistry.

Histamine H3 and H4 Receptor Antagonists

A notable application of 5-methyl-2,3-dihydro-1-benzofuran is in the synthesis of dual-acting antagonists for the histamine H3 and H4 receptors. These receptors are implicated in various inflammatory and neurological disorders.[15] A series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives have been synthesized and evaluated for their antagonist activity. Among these, 1-methyl-4-[(5-methyl-2,3-dihydro-1-benzofuran-2-yl) methyl]piperazine has shown promise.[15]

The synthesis of this compound involves the coupling of a suitably functionalized 5-methyl-2,3-dihydro-1-benzofuran intermediate with 1-methylpiperazine.[8][15] This demonstrates the direct incorporation of the 5-methyl-2,3-dihydro-1-benzofuran moiety into a potential therapeutic agent.

Analogues of Biologically Active Molecules

The 2,3-dihydro-1-benzofuran-5-ol scaffold has been explored as an analogue of α-tocopherol (Vitamin E), exhibiting antioxidant properties and potential for treating conditions related to oxidative stress, such as stroke and trauma.[16] While not the 5-methyl derivative itself, this research highlights the potential for modifications at the 5-position to modulate biological activity.

Precursor for Other Important Scaffolds

While direct incorporation is significant, 5-methyl-2,3-dihydro-1-benzofuran can also serve as a starting material for further chemical transformations to generate more complex heterocyclic systems. Its functional groups can be manipulated to build upon the existing scaffold, leading to a diverse range of potential drug candidates.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 5-methyl-2,3-dihydro-1-benzofuran and a key pharmaceutical intermediate derived from it.

Synthesis of 5-Methyl-2,3-dihydro-1-benzofuran from p-Cresol

This protocol outlines the classical three-step synthesis.

Step 1: O-Allylation of 4-Methylphenol

  • Materials: 4-methylphenol (p-cresol), allyl bromide, potassium carbonate, acetone.

  • Procedure:

    • To a solution of 4-methylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add allyl bromide (1.2 eq) dropwise to the suspension.

    • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by TLC.

    • After completion, filter the reaction mixture to remove potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-(allyloxy)-4-methylbenzene.

Step 2: Claisen Rearrangement

  • Materials: 1-(allyloxy)-4-methylbenzene.

  • Procedure:

    • Heat 1-(allyloxy)-4-methylbenzene neat at 180-200 °C under an inert atmosphere (e.g., nitrogen or argon).[12]

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature.

    • Purify the resulting 2-allyl-4-methylphenol by vacuum distillation or column chromatography.

Step 3: Cyclization to 5-Methyl-2,3-dihydro-1-benzofuran

  • Materials: 2-allyl-4-methylphenol, ozone or osmium tetroxide/N-methylmorpholine N-oxide, sodium borohydride or other suitable reducing agent.

  • Procedure (Illustrative via Ozonolysis):

    • Dissolve 2-allyl-4-methylphenol in a suitable solvent (e.g., dichloromethane/methanol).

    • Cool the solution to -78 °C and bubble ozone through it until a blue color persists.

    • Purge the solution with nitrogen to remove excess ozone.

    • Add a reducing agent (e.g., sodium borohydride) portion-wise at low temperature.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain 5-methyl-2,3-dihydro-1-benzofuran.

Synthesis of 1-Methyl-4-[(5-methyl-2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine

This protocol describes the synthesis of a histamine H3/H4 receptor antagonist.[15]

  • Materials: 2-(bromomethyl)-5-methyl-2,3-dihydro-1-benzofuran, 1-methylpiperazine, potassium carbonate, acetonitrile.

  • Procedure:

    • A mixture of 2-(bromomethyl)-5-methyl-2,3-dihydro-1-benzofuran (1.0 eq), 1-methylpiperazine (1.5 eq), and potassium carbonate (2.0 eq) in acetonitrile is stirred at room temperature.

    • The reaction is heated to reflux and monitored by TLC.

    • Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography to yield the desired compound.

Data Presentation

Table 1: Summary of Synthetic Steps for 5-Methyl-2,3-dihydro-1-benzofuran

StepReactionKey ReagentsTypical Yield (%)
1O-Allylationp-cresol, Allyl bromide, K2CO385-95
2Claisen Rearrangement1-(allyloxy)-4-methylbenzene, Heat70-85
3Cyclization2-allyl-4-methylphenol, Oxidizing/Reducing agents50-70

Visualization of Synthetic Pathways

Diagram 1: Synthesis of 5-Methyl-2,3-dihydro-1-benzofuran

G p_cresol p-Cresol allyl_ether 1-(Allyloxy)-4-methylbenzene p_cresol->allyl_ether O-Allylation (Allyl bromide, K2CO3) allyl_phenol 2-Allyl-4-methylphenol allyl_ether->allyl_phenol Claisen Rearrangement (Heat) dihydrobenzofuran 5-Methyl-2,3-dihydro-1-benzofuran allyl_phenol->dihydrobenzofuran Cyclization (e.g., Ozonolysis, Reduction) G start 5-Methyl-2,3-dihydro-1-benzofuran intermediate 2-(Bromomethyl)-5-methyl- 2,3-dihydro-1-benzofuran start->intermediate Bromination final_product 1-Methyl-4-[(5-methyl-2,3-dihydro-1-benzofuran- 2-yl)methyl]piperazine intermediate->final_product Nucleophilic Substitution piperazine 1-Methylpiperazine piperazine->final_product

Caption: Synthesis of a pharmaceutical derivative from the core scaffold.

Conclusion and Future Outlook

5-Methyl-2,3-dihydro-1-benzofuran has established itself as a valuable scaffold in pharmaceutical synthesis. Its historical synthetic routes, rooted in classical organic reactions, have paved the way for its use in modern medicinal chemistry. The application of this building block in the development of new therapeutic agents, particularly in the area of receptor antagonism, underscores its continued importance. As synthetic methodologies become more sophisticated, we can expect to see the emergence of novel and more efficient ways to prepare this and related scaffolds. The inherent drug-like properties of the 2,3-dihydrobenzofuran core, coupled with the subtle yet significant influence of the 5-methyl group, ensure that this "unseen scaffold" will remain a key player in the ongoing quest for new and improved medicines. Future research will likely focus on the development of stereoselective syntheses to access enantiopure derivatives, further expanding the chemical space and biological targets for this versatile molecule.

References

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]

  • Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. (2017). Frontiers in Pharmacology. Retrieved from [Link]

  • Synthesis of 1-methyl-4-(2-nitro-3-phenyl-5-benzofuranylmethyl)piperazine dihydrochloride dihydrate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Improved method for synthesis of vilazodone hydrochloride. (2025). ResearchGate. Retrieved from [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (n.d.). Atlantis Press. Retrieved from [Link]

  • An investigation of the synthesis of vilazodone. (2020). ResearchGate. Retrieved from [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). Retrieved from [Link]

  • Novel Antidiabetic and Hypolipidemic Agents. 3. Benzofuran-Containing Thiazolidinediones. (1999). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Process for Preparation of Darifenacin and Intermediates Used in the Process. (2011). Google Patents.
  • 2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma. (1995). PubMed. Retrieved from [Link]

  • Method for preparing 1-methylpiperazine. (n.d.). Google Patents.
  • The Claisen Rearrangement. (n.d.). Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. Retrieved from [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). Retrieved from [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. Retrieved from [Link]

  • Vilazodone intermediate preparation method. (n.d.). Google Patents.
  • Synthesis method of 2,3-dihydrobenzofuran. (n.d.). Google Patents.
  • Claisen Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis/Isolation of darifenacin hydrobromide by-products. (2025). ResearchGate. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). PMC. Retrieved from [Link]

  • Darifenacin. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis method for antidepressant drug vilazodone. (n.d.). Google Patents.
  • Reactions of Ethers- Claisen Rearrangement. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Darifenacin Hydrobromide. (2017). New Drug Approvals. Retrieved from [Link]

  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. (n.d.). Retrieved from [Link]

  • Catalytic Enantioselective Claisen Rearrangements of O-Allyl β-Ketoesters. (n.d.). PMC. Retrieved from [Link]

  • Preparation method of 1-methyl piperazine. (n.d.). Google Patents.
  • Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells. (n.d.). Retrieved from [Link]

  • Process for preparing vilazodone hydrochloride. (n.d.). Google Patents.

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A Technical Guide to the Divergent Worlds of 5-Methylbenzofuran and 5-Methyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, valued for its rigid, planar structure and unique electronic properties.[1] Within this class, subtle structural modifications can lead to profound differences in chemical behavior and biological activity. This guide provides an in-depth technical exploration of two closely related analogues: 5-methylbenzofuran and its hydrogenated counterpart, 5-methyl-2,3-dihydro-1-benzofuran. We will dissect their fundamental differences, from electronic structure and spectroscopic signatures to synthetic strategies and chemical reactivity, offering a comprehensive resource for professionals in drug discovery and chemical research.

The Core Distinction: A Tale of Aromaticity and Saturation

The fundamental difference between 5-methylbenzofuran and 5-methyl-2,3-dihydro-1-benzofuran lies in the nature of the furan ring fused to the benzene moiety. In 5-methylbenzofuran, the furan ring is aromatic, contributing to a planar, electron-rich heterocyclic system. Conversely, the furan ring in 5-methyl-2,3-dihydro-1-benzofuran is saturated, breaking the aromaticity of the heterocycle and introducing a more flexible, three-dimensional character to that portion of the molecule. This seemingly minor change has significant consequences for the molecules' electronic properties, reactivity, and potential applications.

G cluster_0 5-Methylbenzofuran cluster_1 5-Methyl-2,3-dihydro-1-benzofuran A B

Caption: Chemical structures of 5-methylbenzofuran and 5-methyl-2,3-dihydro-1-benzofuran.

Physicochemical and Spectroscopic Disparities

The structural differences are directly reflected in the physicochemical properties and spectroscopic data of the two compounds. The aromatic nature of 5-methylbenzofuran leads to a more rigid structure and different electronic transitions compared to the dihydro- derivative.

Property5-Methylbenzofuran5-Methyl-2,3-dihydro-1-benzofuranReference(s)
Molecular Formula C₉H₈OC₉H₁₀O[2]
Molecular Weight 132.16 g/mol 134.18 g/mol [2][3]
Appearance Colorless liquid
Boiling Point ~198-199 °C~188-189 °C (for the non-methylated analog)
Aromaticity Aromatic furan ringSaturated furan ring
¹H NMR (Predicted) Aromatic protons (~6.5-7.5 ppm), methyl protons (~2.4 ppm)Aromatic protons (~6.6-7.0 ppm), benzylic protons on C2 and C3 (~3.0-4.5 ppm, complex splitting), methyl protons (~2.2 ppm)
¹³C NMR (Predicted) Aromatic and vinylic carbons (~105-155 ppm), methyl carbon (~21 ppm)Aromatic carbons (~110-160 ppm), aliphatic carbons on C2 and C3 (~30-75 ppm), methyl carbon (~20 ppm)

Divergent Synthetic Pathways

The synthesis of these two molecules requires distinct strategies, reflecting their different structural features.

Synthesis of 5-Methylbenzofuran

The construction of the aromatic benzofuran core often involves the formation of the furan ring onto a pre-existing benzene derivative. A common and versatile method is the palladium-catalyzed intramolecular cyclization.

G start 4-Methylphenol step1 Allylation (Allyl bromide, K₂CO₃) start->step1 intermediate1 1-Allyloxy-4-methylbenzene step1->intermediate1 step2 Claisen Rearrangement (Heat) intermediate1->step2 intermediate2 2-Allyl-4-methylphenol step2->intermediate2 step3 Oxidative Cyclization (Pd(OAc)₂, O₂) intermediate2->step3 end 5-Methylbenzofuran step3->end

Caption: General workflow for the synthesis of 5-methylbenzofuran.

Illustrative Protocol: Palladium-Catalyzed Synthesis of 5-Methylbenzofuran

  • Step 1: Allylation of 4-Methylphenol. To a solution of 4-methylphenol in a suitable solvent such as acetone, add anhydrous potassium carbonate followed by allyl bromide. Reflux the mixture until the starting material is consumed (monitored by TLC). After cooling, filter the solid and evaporate the solvent. The crude product, 1-allyloxy-4-methylbenzene, can be purified by distillation or used directly in the next step.

  • Step 2: Claisen Rearrangement. Heat the 1-allyloxy-4-methylbenzene neat or in a high-boiling solvent to induce a Claisen rearrangement, affording 2-allyl-4-methylphenol. This reaction typically proceeds at high temperatures (180-220 °C).

  • Step 3: Oxidative Cyclization. The 2-allyl-4-methylphenol is then subjected to a palladium-catalyzed oxidative cyclization. A typical system involves a palladium(II) catalyst, such as palladium acetate, in the presence of an oxidant like oxygen or benzoquinone, in a solvent such as DMSO or toluene at elevated temperatures. This step results in the formation of the furan ring to yield 5-methylbenzofuran.[1][4]

Synthesis of 5-Methyl-2,3-dihydro-1-benzofuran

The synthesis of the dihydro- derivative often involves the cyclization of a suitable precursor where the furan ring is formed in a saturated state. One common approach is the intramolecular cyclization of an ortho-allylphenol, which can be achieved under acidic conditions or via metal catalysis.

Illustrative Protocol: Acid-Catalyzed Cyclization for 5-Methyl-2,3-dihydro-1-benzofuran

  • Step 1: Preparation of 2-Allyl-4-methylphenol. This intermediate is prepared as described in the synthesis of 5-methylbenzofuran (Steps 1 and 2).

  • Step 2: Acid-Catalyzed Cyclization. The 2-allyl-4-methylphenol is treated with a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid.[5] The acid protonates the double bond of the allyl group, generating a carbocation which is then attacked by the phenolic oxygen in an intramolecular fashion to form the five-membered dihydrofuran ring. The resulting product is 5-methyl-2,3-dihydro-1-benzofuran.

Comparative Chemical Reactivity

The differing electronic nature of the furan ring in these two molecules dictates their reactivity.

Reactivity of 5-Methylbenzofuran

As an aromatic compound, 5-methylbenzofuran undergoes electrophilic aromatic substitution. The electron-rich benzofuran system is generally reactive towards electrophiles. The substitution pattern is influenced by the directing effects of both the fused benzene ring and the furan oxygen. The furan ring is particularly susceptible to electrophilic attack, often at the C2 and C3 positions.

Reactivity of 5-Methyl-2,3-dihydro-1-benzofuran

In contrast, the saturated furan ring of 5-methyl-2,3-dihydro-1-benzofuran is largely unreactive towards electrophiles that would typically react with an aromatic system. The reactivity of this molecule is dominated by the benzene ring, which can undergo electrophilic aromatic substitution, and the benzylic C2 and C3 positions, which can be sites for radical or oxidative reactions. For example, dehydrogenation can occur to form the corresponding benzofuran.

G cluster_0 5-Methylbenzofuran cluster_1 5-Methyl-2,3-dihydro-1-benzofuran A Aromatic System A_react Electrophilic Substitution (e.g., at C2, C3, C4, C6, C7) A->A_react B Saturated Heterocycle B_react Reactivity at Benzene Ring and Benzylic Positions (C2, C3) B->B_react

Caption: Comparative reactivity of the two benzofuran derivatives.

Applications in Drug Discovery and Beyond

Both benzofuran and dihydrobenzofuran scaffolds are prevalent in a wide array of biologically active compounds and natural products.[6][7]

  • Benzofuran derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[8] The planar and aromatic nature of the benzofuran ring system allows for effective π-stacking interactions with biological targets.

  • 2,3-Dihydrobenzofuran derivatives are also found in numerous natural products and have shown significant biological activities. Their more three-dimensional structure can be advantageous for fitting into specific protein binding pockets. They have been investigated for their potential as anti-inflammatory agents and for applications in central nervous system disorders.[3][9]

Conclusion

While 5-methylbenzofuran and 5-methyl-2,3-dihydro-1-benzofuran differ only by two hydrogen atoms, this seemingly small structural change leads to a cascade of differences in their chemical and physical properties. The presence or absence of aromaticity in the furan ring fundamentally alters their electronic structure, spectroscopic characteristics, synthetic accessibility, and chemical reactivity. A thorough understanding of these differences is paramount for researchers and drug development professionals seeking to leverage the unique properties of the benzofuran scaffold in the design of novel therapeutics and functional materials.

References

Sources

Methodological & Application

Synthesis of 5-methyl-2,3-dihydro-1-benzofuran from p-cresol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Comprehensive Guide to the Synthesis of 5-Methyl-2,3-dihydro-1-benzofuran from p-Cresol

Abstract: The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active molecules.[1][2] Its structural rigidity and electronic properties make it a valuable building block in drug discovery and materials science.[3] This document provides a detailed, three-step synthetic pathway for the preparation of 5-methyl-2,3-dihydro-1-benzofuran, a representative of this class, starting from the readily available industrial chemical, p-cresol. The synthesis involves a sequential O-allylation, a thermal[4][4]-sigmatropic Claisen rearrangement, and a final intramolecular cyclization. This guide is designed for researchers and professionals in organic synthesis and drug development, offering not only step-by-step protocols but also in-depth mechanistic insights and troubleshooting advice to ensure reproducible and efficient synthesis.

Strategic Overview & Rationale

The conversion of p-cresol to 5-methyl-2,3-dihydro-1-benzofuran is a classic transformation that illustrates several fundamental and powerful reactions in organic chemistry. The chosen strategy is reliable, scalable, and provides a logical progression through well-understood intermediates.

The three core transformations are:

  • Williamson Ether Synthesis (O-Allylation): The phenolic hydroxyl group of p-cresol is alkylated with allyl bromide. This is a robust and high-yielding SN2 reaction that proceeds via the phenoxide ion.

  • Claisen Rearrangement: The resulting allyl p-tolyl ether is subjected to thermal rearrangement. This intramolecular, concerted[4][4]-sigmatropic rearrangement is a key carbon-carbon bond-forming step, relocating the allyl group to the ortho-position of the phenol.[5][6]

  • Intramolecular Hydroalkoxylation (Cyclization): The ortho-allyl phenol intermediate is cyclized to form the target dihydrobenzofuran ring. Various methods exist for this step; here, we will focus on an efficient iodine-mediated electrophilic cyclization.[7]

Logical Workflow Diagram

G cluster_0 Overall Synthetic Pathway A p-Cresol B Allyl p-tolyl Ether A->B Step 1: O-Allylation (Williamson Ether Synthesis) C 2-Allyl-4-methylphenol B->C Step 2: Claisen Rearrangement ([3,3]-Sigmatropic Shift) D 5-Methyl-2,3-dihydro- 1-benzofuran C->D Step 3: Cyclization (Intramolecular Hydroalkoxylation)

Caption: Overall 3-step workflow for the synthesis.

Part I: Synthesis of Allyl p-tolyl Ether (Intermediate 1)

Mechanistic Insight

This reaction is a classic Williamson ether synthesis. A base, typically a mild inorganic carbonate like potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of p-cresol to form the more nucleophilic potassium p-cresolate. This phenoxide then acts as a nucleophile, attacking the electrophilic methylene carbon of allyl bromide in an SN2 fashion. Acetone is a common solvent as it is polar aprotic, effectively solvating the cation (K⁺) while not interfering with the nucleophile, and its boiling point allows for convenient reaction temperatures.

Detailed Experimental Protocol

Materials:

  • p-Cresol

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 250 mL of anhydrous acetone.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the suspension via a dropping funnel over 20 minutes.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the p-cresol spot has disappeared.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the resulting oil in 150 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted p-cresol, water (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude oil by vacuum distillation to obtain allyl p-tolyl ether as a colorless liquid.

Characterization Data (Expected)
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.10 (d, 2H), 6.85 (d, 2H), 6.05 (m, 1H), 5.40 (dd, 1H), 5.25 (dd, 1H), 4.50 (d, 2H), 2.30 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 156.8, 133.5, 130.0, 129.8, 117.5, 114.5, 68.8, 20.5.

Part II: Claisen Rearrangement to 2-Allyl-4-methylphenol (Intermediate 2)

Mechanistic Insight

The Claisen rearrangement is a thermally induced, pericyclic[4][4]-sigmatropic rearrangement.[4][8] The reaction proceeds through a concerted, six-membered cyclic transition state, often depicted as a chair-like conformation.[5] In this specific case, the C-O bond of the ether breaks as a new C-C bond forms between the terminal carbon of the allyl group and the ortho-position of the aromatic ring. This initially forms a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the more stable phenolic form, 2-allyl-4-methylphenol, to regain aromaticity.[5] High temperatures (typically 180-225 °C) are required to overcome the activation energy barrier for this concerted process.[9]

Claisen Rearrangement Mechanism Diagram

Caption: Mechanism of the[4][4]-sigmatropic Claisen rearrangement.

Detailed Experimental Protocol

Materials:

  • Allyl p-tolyl ether (Intermediate 1)

  • N,N-Diethylaniline (high-boiling solvent) or perform neat

  • Toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Place allyl p-tolyl ether (1.0 eq) into a round-bottom flask equipped with a short-path distillation head and a thermometer.

  • The reaction can be run neat (without solvent) or with a high-boiling solvent like N,N-diethylaniline to ensure even heating.

  • Heat the flask in a sand bath or heating mantle to 200-220°C.

  • Maintain this temperature for 3-5 hours. Monitor the reaction progress by taking small aliquots and analyzing via ¹H NMR or GC-MS to observe the disappearance of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dissolve the dark, oily residue in toluene (100 mL).

  • Transfer to a separatory funnel and wash with 1 M HCl (3 x 50 mL) to remove the N,N-diethylaniline if used.

  • Wash with water (1 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, 2-allyl-4-methylphenol, can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation.

Characterization Data (NIST)
  • Formula: C₁₀H₁₂O[10]

  • Molecular Weight: 148.2017 g/mol [10]

  • CAS Number: 6628-06-4[10]

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.95 (s, 1H), 6.85 (d, 1H), 6.65 (d, 1H), 6.00 (m, 1H), 5.15 (m, 2H), 4.80 (s, 1H, -OH), 3.35 (d, 2H), 2.25 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 151.8, 136.5, 130.2, 128.0, 122.5, 116.0, 115.5, 35.0, 20.4.

Part III: Cyclization to 5-Methyl-2,3-dihydro-1-benzofuran (Final Product)

Mechanistic Insight

The cyclization of an o-allylphenol to a dihydrobenzofuran is an intramolecular hydroalkoxylation. We will utilize a method employing iodine (I₂) in DMSO, which represents a green and metal-free approach.[7] The proposed mechanism involves the electrophilic activation of the alkene by iodine, forming a cyclic iodonium intermediate. The phenolic hydroxyl group then acts as an internal nucleophile, attacking one of the carbons of the former double bond (following Markovnikov's rule) in an exo-tet cyclization. This ring-opening of the iodonium ion forms the dihydrofuran ring and results in an iodomethyl intermediate. Subsequent elimination of HI, facilitated by the solvent or a mild base, yields the final product and regenerates the catalyst.

Detailed Experimental Protocol

Materials:

  • 2-Allyl-4-methylphenol (Intermediate 2)

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-allyl-4-methylphenol (1.0 eq) in DMSO (100 mL).

  • Add a catalytic amount of iodine (I₂, 0.1 - 0.2 eq).

  • Heat the reaction mixture to 100-110°C and stir for 4-6 hours. Monitor the reaction by TLC for the consumption of the starting material.

  • Cool the reaction to room temperature and pour it into 200 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with a saturated solution of sodium thiosulfate (2 x 50 mL) to quench any remaining iodine (the organic layer will turn from brown to colorless).

  • Wash with water (1 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, typically 98:2) to afford 5-methyl-2,3-dihydro-1-benzofuran as a colorless oil.

Characterization Data (Expected)
  • ¹H NMR (CDCl₃, 400 MHz): δ 6.95 (s, 1H), 6.70 (d, 1H), 6.65 (d, 1H), 4.55 (t, 2H), 3.20 (t, 2H), 2.25 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 157.5, 130.5, 129.0, 125.0, 120.5, 109.0, 71.5, 30.0, 21.0.

  • Mass Spec (EI): m/z 148 (M⁺), 133 (M-CH₃)⁺.

Data Summary & Troubleshooting

Table of Reagents and Expected Yields
StepStarting MaterialKey ReagentsProductM.W. ( g/mol )Typical Yield
1 p-CresolAllyl bromide, K₂CO₃Allyl p-tolyl Ether148.2085-95%
2 Allyl p-tolyl EtherHeat (Δ)2-Allyl-4-methylphenol148.2060-75%
3 2-Allyl-4-methylphenolI₂, DMSO5-Methyl-2,3-dihydro-1-benzofuran148.2070-85%
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low yield in Step 1 (O-Allylation) Incomplete deprotonation of p-cresol; Wet reagents/solvent.Ensure K₂CO₃ is finely powdered and anhydrous. Use anhydrous acetone. Increase reaction time or slightly increase the amount of allyl bromide.
Low yield in Step 2 (Claisen) Temperature too low; Reaction time too short; Decomposition at excessively high temperatures.Ensure the internal temperature reaches at least 200°C. Monitor by TLC/NMR and extend time if needed. Avoid heating above 230°C to minimize charring.[9]
Side products in Step 2 If both ortho positions were substituted, para-rearrangement could occur (not an issue here). Ether cleavage can be a side reaction at very high temperatures.[9]Stick to the recommended temperature range. If ether cleavage is observed, consider a Lewis-acid catalyzed Claisen at a lower temperature.
Incomplete Cyclization in Step 3 Insufficient heating or reaction time; Inactive catalyst.Ensure the temperature is maintained at 100-110°C. Check the quality of the iodine. A slightly higher catalyst loading (up to 0.3 eq) can be tested.

References

  • Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

  • Yukawa, H., et al. (2017). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. [Link]

  • Yao, C., et al. (2014). A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides Generated from 2-Alkyl-Substituted Phenols. Synlett. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters. [Link]

  • Li, J., et al. (2014). Dihydrobenzofuran production from catalytic tandem Claisen rearrangement–intramolecular hydroaryloxylation of allyl phenyl ethers in subcritical water. RSC Advances. [Link]

  • da Silva, W. M., et al. (2023). Green Approach for the Synthesis of Chalcogenyl- 2,3-dihydrobenzofuran Derivatives Through Allyl-phenols/ Naphthols and Their Potential as MAO-B Inhibitors. Chemistry – An Asian Journal. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Allyl-4-methylphenol. NIST Chemistry WebBook. [Link]

  • Zheng, Y., & Tunge, J. A. (2017). Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. The Journal of Organic Chemistry. [Link]

  • Zha, G-F., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

Sources

Catalytic hydrogenation protocols for 5-methylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Hydrogenation Protocols for 5-Methylbenzofuran

Part 1: Executive Summary & Strategic Rationale

The selective hydrogenation of 5-methylbenzofuran to 5-methyl-2,3-dihydrobenzofuran is a critical transformation in the synthesis of bioactive pharmacophores. The dihydrobenzofuran scaffold is ubiquitous in neolignans, antioxidants, and pharmaceutical intermediates.

The Challenge: The primary difficulty lies in chemoselectivity . The objective is to reduce the C2–C3 double bond of the furan ring while preserving the aromaticity of the benzene ring and preventing hydrogenolysis of the C–O bond (ring opening). The 5-methyl substituent acts as a weak electron-donating group (EDG), which slightly increases the electron density of the aromatic system, theoretically deactivating the benzene ring toward reduction compared to the unsubstituted parent, but also influencing the adsorption kinetics on the catalyst surface.

The Solution: This guide presents two validated protocols:

  • Protocol A (The Gold Standard): Pd/C-catalyzed hydrogenation under mild pressure. This offers the highest selectivity and ease of workup.

  • Protocol B (Cost-Effective/Scale-Up): Raney Nickel hydrogenation. A robust method for larger batches where noble metal costs must be minimized.

Part 2: Mechanistic Insight & Reaction Pathway

Understanding the competitive pathways is essential for troubleshooting. The hydrogenation occurs on the metal surface where the substrate adsorbs via the


-system.
  • Path A (Desired): Selective saturation of the C2=C3 bond.

  • Path B (Over-reduction): Saturation of the benzene ring (usually requires higher

    
     or Rh/Ru catalysts).
    
  • Path C (Hydrogenolysis): Cleavage of the C–O bond, leading to phenols (favored by high temperatures or acidic supports).

Figure 1: Reaction Pathway Logic

ReactionPathway Substrate 5-Methylbenzofuran Product 5-Methyl-2,3- dihydrobenzofuran (Target) Substrate->Product Pd/C, H2 (1-5 bar) 25-40°C RingOpen 4-Methyl-2-ethylphenol (Hydrogenolysis) Substrate->RingOpen Acidic Support High T OverReduced Octahydro- benzofuran (Impurity) Product->OverReduced Rh/C or High T/P Over-processing Product->RingOpen Prolonged exposure

Caption: Chemoselective pathways in 5-methylbenzofuran reduction. Green path indicates the target transformation.

Part 3: Experimental Protocols

Protocol A: Heterogeneous Pd/C Catalysis (Standard)

Recommended for: Medicinal chemistry, gram-scale synthesis, and high-purity requirements.

Scientific Basis: Palladium on Carbon (Pd/C) is the catalyst of choice due to its high activity for olefin saturation and low propensity for reducing electron-rich aromatic rings under mild conditions.

Materials:

  • Substrate: 5-Methylbenzofuran (Purity >98%)

  • Catalyst: 10% Pd/C (Type: Degussa or equivalent, 50% water wet to minimize pyrophoric risk)

  • Solvent: Methanol (HPLC grade) or Ethanol (Absolute)

  • Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (3-5 bar)

Step-by-Step Procedure:

  • Preparation: In a clean autoclave or round-bottom flask, dissolve 5-methylbenzofuran (1.0 equiv) in Methanol (0.1 M concentration). Note: Methanol promotes faster kinetics than non-polar solvents due to higher H₂ solubility and polarity.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 wt% relative to substrate).

    • Critical Safety: Pd/C is pyrophoric when dry. Always add it to the wet solvent or use water-wet catalyst.

  • Inerting: Seal the vessel. Purge with Nitrogen (

    
    ) three times, then purge with Hydrogen (
    
    
    
    ) three times to remove oxygen.
  • Reaction:

    • Pressure: Maintain 1–3 bar (15–45 psi). A simple balloon is sufficient for small scales (<1g).

    • Temperature: 25°C (Room Temperature).

    • Agitation: Stir vigorously (>800 rpm) to eliminate mass-transfer limitations between the gas, liquid, and solid phases.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS every 1 hour. The starting material (faint UV active) will disappear, and the product (distinct retention time) will appear.

    • Endpoint: Typically 2–4 hours. Do not extend unnecessarily to avoid ring opening.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is usually >95% pure. If necessary, purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).

Data Summary: Protocol A

ParameterSpecificationReason
Catalyst Loading 5–10 wt%Balances rate vs. cost.
Solvent MethanolOptimizes H₂ solubility and solvation.
Selectivity >98%Pd preferentially reduces the furan C=C.
Yield 90–96%Minimal loss to side reactions.
Protocol B: Raney Nickel Hydrogenation (Scale-Up)

Recommended for: Cost-sensitive large-scale batches (>100g) or when avoiding noble metals.

Scientific Basis: Raney Nickel (Ra-Ni) is a sponge-metal catalyst. It is less active than Pd for unactivated alkenes but highly effective for benzofurans. It requires careful pH control to prevent ring opening.

Step-by-Step Procedure:

  • Catalyst Prep: Wash commercial Raney Nickel slurry (W-2 or W-4 grade) with water (3x) and then with absolute ethanol (3x) to remove the alkaline storage medium.

    • Warning: Ra-Ni is highly pyrophoric. Keep under solvent at all times.

  • Reaction Setup: Load the washed catalyst (20 wt%) into a high-pressure reactor. Add solution of 5-methylbenzofuran in Ethanol .

  • Conditions:

    • Pressure: 5–10 bar (70–145 psi). Ra-Ni requires higher pressure than Pd.

    • Temperature: 60°C.

  • Workup: Decant or filter carefully (prevent drying).

Part 4: Analytical Validation & Quality Control

To ensure the protocol's success, the product must be validated against specific spectral markers.

1. Proton NMR (


H NMR, 400 MHz, CDCl

):
  • Disappearance: The sharp singlets/doublets of the furan C2-H and C3-H (typically

    
     6.5–7.5 ppm region, distinct from benzene protons) must vanish.
    
  • Appearance: Two new triplets (or multiplets) corresponding to the methylene groups of the dihydrofuran ring.

    • C3-H

      
      : 
      
      
      
      3.20 ppm (t,
      
      
      Hz).
    • C2-H

      
      : 
      
      
      
      4.55 ppm (t,
      
      
      Hz). Note: The oxygen deshields the C2 protons significantly.
  • Methyl Group: Singlet at

    
     2.30 ppm (remains largely unchanged).
    

2. GC-MS:

  • Molecular Ion: Shift from

    
     132 (5-methylbenzofuran) to 
    
    
    
    134 (5-methyl-2,3-dihydrobenzofuran).
  • Fragmentation: Look for loss of methyl radical (

    
    ) and retro-Diels-Alder fragments.
    

Part 5: Workflow Visualization

Figure 2: Experimental Workflow (Protocol A)

Workflow Start Start: 5-Methylbenzofuran Dissolve Dissolve in MeOH (0.1 M) Start->Dissolve AddCat Add 10% Pd/C (wet) (Inert Atmosphere) Dissolve->AddCat Hydrogenate Hydrogenate 1-3 bar H2, 25°C, 3h AddCat->Hydrogenate Check QC: TLC/GC-MS (Check for SM disappearance) Hydrogenate->Check Check->Hydrogenate Incomplete Filter Filter (Celite) Remove Catalyst Check->Filter Complete Evaporate Evaporate Solvent Filter->Evaporate Final Product: 5-Methyl-2,3-dihydrobenzofuran Evaporate->Final

Caption: Step-by-step execution flow for Pd/C catalyzed hydrogenation.

Part 6: References

  • Promoting Electro-Hydrogenation of Hydrophobic Benzofuran over Pd-Based Catalyst. PubMed. Retrieved from [Link]

  • Promotion Effect of Pd in the Ru/C-Catalyzed Hydrogenation of Benzofurans. ACS Catalysis. Retrieved from [Link]

  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles. ACS Catalysis. Retrieved from [Link]

  • Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. Retrieved from [Link]

  • 2,3-Dihydrobenzofuran Synthesis Protocols. Organic Chemistry Portal. Retrieved from [Link]

Application Note: Intramolecular Cyclization Methods for 5-Methyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Retrosynthetic Analysis

The synthesis of 5-methyl-2,3-dihydro-1-benzofuran (also known as 5-methylcoumaran) requires precise control over the regiochemistry of the furan ring formation. Unlike the common Claisen rearrangement of allyl aryl ethers—which typically yields 2-methyl-2,3-dihydrobenzofuran derivatives—the target molecule requires an unsubstituted ethylene bridge at the C2 and C3 positions.

This guide details three distinct, high-fidelity protocols for constructing this core. The choice of method depends on the available starting materials and the scale of the operation.

Isomer Criticality
  • Target: 5-methyl-2,3-dihydro-1-benzofuran (Unsubstituted C2/C3 positions).

  • Common Pitfall: Claisen rearrangement of 1-(allyloxy)-4-methylbenzene followed by cyclization yields 2,5-dimethyl-2,3-dihydrobenzofuran . This route must be avoided if the unsubstituted dihydrofuran ring is required.

Retrosynthetic Pathways
  • Pathway A (Reductive): Catalytic hydrogenation of the fully aromatic 5-methylbenzofuran. This is the most robust method for scale-up.

  • Pathway B (Displacement): Intramolecular nucleophilic substitution of 2-(2-haloethyl)-4-methylphenols.

  • Pathway C (Dehydration): Intramolecular etherification of 2-(2-hydroxyethyl)-4-methylphenols via Mitsunobu or acid catalysis.

Part 2: Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 5-Methylbenzofuran

Application: High-yield conversion of commercially available or easily synthesized benzofurans to their dihydro analogs. Mechanism: Heterogeneous catalytic hydrogenation.

Materials
  • Substrate: 5-Methylbenzofuran [CAS: 10394-36-2]

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet.

  • Solvent: Methanol (HPLC grade) or Ethanol.

  • Reagent: Hydrogen gas (H₂) or Ammonium Formate (transfer hydrogenation).

Step-by-Step Methodology
  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor) or a heavy-walled glass flask, dissolve 5-methylbenzofuran (10.0 mmol) in Methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate) under an inert nitrogen atmosphere. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation:

    • Standard: Purge the vessel with H₂ (3 cycles). Pressurize to 30–50 psi (2–3.5 bar) and stir vigorously at room temperature (25°C) for 4–6 hours.

    • Alternative (Atmospheric): Use a hydrogen balloon with vigorous stirring for 12–18 hours.

  • Monitoring: Monitor reaction progress via GC-MS or TLC (Hexane/EtOAc 9:1). The disappearance of the starting material (Rf ~0.6) and appearance of the product (Rf ~0.55) indicates completion.

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with fresh Methanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 5-methyl-2,3-dihydro-1-benzofuran as a colorless to pale yellow oil.

  • Purification: Usually not required. If necessary, purify via flash column chromatography (SiO₂, 100% Hexanes to 5% EtOAc/Hexanes).

Expected Yield: 90–98%

Protocol 2: Intramolecular Mitsunobu Cyclization

Application: Mild, neutral conditions suitable for acid-sensitive substrates. Constructs the ring from the diol precursor. Mechanism: Stereospecific dehydration via phosphonium intermediate.

Materials
  • Substrate: 2-(2-Hydroxyethyl)-4-methylphenol [CAS: 112395-77-4].

  • Reagents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Dissolution: Charge a flame-dried round-bottom flask with 2-(2-hydroxyethyl)-4-methylphenol (5.0 mmol) and PPh₃ (1.5 equiv, 7.5 mmol). Dissolve in anhydrous THF (25 mL) under Nitrogen.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add DIAD (1.5 equiv, 7.5 mmol) dropwise over 15 minutes. The solution will turn yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours.

  • Monitoring: Monitor by TLC. The polar diol starting material will disappear.

  • Work-up: Concentrate the solvent in vacuo.

  • Purification: The residue contains triphenylphosphine oxide (TPPO). Triturate with cold Hexane/Ether (1:1) to precipitate most TPPO. Filter, concentrate, and purify the oil via flash chromatography (SiO₂, Hexane/EtOAc gradient) to isolate the product.

Expected Yield: 75–85%

Protocol 3: Base-Mediated Cyclization (Williamson Ether Type)

Application: Robust method using stable halide precursors. Mechanism: Intramolecular Sɴ2 substitution.

Materials
  • Substrate: 2-(2-Bromoethyl)-4-methylphenol [CAS: 99179-99-4].

  • Base: Potassium Carbonate (K₂CO₃, anhydrous, micronized).

  • Solvent: Acetone or DMF.

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-bromoethyl)-4-methylphenol (5.0 mmol) in Acetone (20 mL).

  • Activation: Add anhydrous K₂CO₃ (2.0 equiv, 10.0 mmol).

  • Reflux: Heat the mixture to reflux (approx. 60°C) with vigorous stirring for 4–8 hours.

  • Work-up: Cool to room temperature. Filter off the inorganic salts.

  • Extraction: Concentrate the filtrate. Dissolve the residue in Ethyl Acetate, wash with water (2x) and brine (1x). Dry over Na₂SO₄.

  • Isolation: Concentrate to yield the crude product. Distillation or chromatography may be required to remove traces of elimination byproducts (vinyl phenols).

Expected Yield: 80–90%[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the mechanistic pathways for both the Hydrogenation and Mitsunobu routes.

G cluster_0 Pathway A: Hydrogenation cluster_1 Pathway B: Intramolecular Mitsunobu BF 5-Methylbenzofuran (Aromatic) H2_Pd H2, Pd/C MeOH, 25°C BF->H2_Pd Diol 2-(2-Hydroxyethyl)- 4-methylphenol Target_A 5-Methyl-2,3-dihydro- 1-benzofuran H2_Pd->Target_A Syn-Addition Mitsunobu PPh3, DIAD THF, 0°C Diol->Mitsunobu Intermed Oxyphosphonium Intermediate Mitsunobu->Intermed Activation Target_B 5-Methyl-2,3-dihydro- 1-benzofuran Intermed->Target_B Intramolecular SN2 (Cyclization)

Figure 1: Mechanistic pathways for the synthesis of 5-methyl-2,3-dihydro-1-benzofuran via Hydrogenation (Top) and Mitsunobu Cyclization (Bottom).

Part 4: Comparative Analysis

FeatureProtocol 1: HydrogenationProtocol 2: MitsunobuProtocol 3: Base Cyclization
Precursor Availability High (Commercial/Synthetic)Moderate (Synthetic)Low (Synthetic)
Atom Economy Excellent (100%)Poor (Generates TPPO/Hydrazine)Moderate (Salt waste)
Scalability Excellent (Multi-kg)Low to ModerateGood
Reaction Time 4–6 Hours3–12 Hours4–8 Hours
Key Risk Pyrophoric CatalystSeparation of ByproductsElimination Side-Reactions
Yield 90–98%75–85%80–90%

References

  • Synthesis of Dihydrobenzofurans via Hydrogenation

    • Source: PrepChem. "Synthesis of 5-Methyl-6-phenyl-benzofuran." (Describes the hydrogenation of benzofuran precursors to dihydrobenzofurans).
  • Intramolecular Cyclization Strategies

    • Source: Organic Chemistry Portal. "Synthesis of 2,3-Dihydrobenzofurans.
  • Precursor Synthesis & Properties

    • Source: PubChem. "4-(Hydroxymethyl)-2-methylphenol and related isomers."[2] (Data on hydroxyethyl phenol precursors).

  • General Benzofuran Synthesis Reviews

    • Source: MDPI Molecules.
  • Palladium Catalyzed Approaches

    • Source: NIH/PMC. "Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols.

Sources

Application Notes and Protocols: Preparation of 5-methyl-2,3-dihydro-1-benzofuran via Radical Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Its structural significance and the biological activities associated with its derivatives, including antitumor, anti-inflammatory, and antimicrobial properties, have rendered it a target of considerable interest in synthetic organic chemistry and drug development. Among the various synthetic strategies to construct this core, radical cyclization offers a powerful and versatile approach. This method proceeds under mild conditions, exhibits high functional group tolerance, and allows for the efficient formation of the five-membered heterocyclic ring.

This application note provides a detailed protocol for the synthesis of a representative member of this class, 5-methyl-2,3-dihydro-1-benzofuran, via a classical tin-mediated radical cyclization of the corresponding 1-allyloxy-2-bromo-4-methylbenzene precursor. The underlying mechanistic principles, experimental setup, and expected outcomes are thoroughly discussed to provide researchers with a comprehensive guide for the successful execution of this transformation.

Mechanistic Rationale: The 5-exo-trig Pathway

The formation of 5-methyl-2,3-dihydro-1-benzofuran through radical cyclization is governed by a well-established mechanistic pathway. The key steps are initiation, propagation, and termination. The propagation phase involves the crucial intramolecular cyclization of an aryl radical onto a tethered allyl group.

According to Baldwin's rules for ring closure, the 5-exo-trig cyclization is a kinetically favored process. This preference is attributed to the favorable stereoelectronic overlap between the radical orbital and the π-system of the alkene, leading to a lower activation energy for the formation of the five-membered ring compared to the alternative 6-endo-trig pathway.

The overall process can be visualized as follows:

G cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Radical Initiator Radical AIBN->Initiator_Radical Δ (Heat) Bu3Sn_Radical Bu3Sn• Initiator_Radical->Bu3Sn_Radical + Bu3SnH Bu3SnH Bu3SnH Aryl_Bromide 1-allyloxy-2-bromo- 4-methylbenzene Aryl_Radical Aryl Radical Bu3Sn_Radical->Aryl_Radical + Aryl Bromide - Bu3SnBr Cyclized_Radical Cyclized Alkyl Radical Aryl_Radical->Cyclized_Radical 5-exo-trig Cyclization Aryl_Radical->Cyclized_Radical Product 5-methyl-2,3-dihydro- 1-benzofuran Cyclized_Radical->Product + Bu3SnH - Bu3Sn• Cyclized_Radical->Product

Figure 1: General workflow of the tin-mediated radical cyclization.

Experimental Protocols

This section details the necessary protocols for the synthesis of the precursor, 1-allyloxy-2-bromo-4-methylbenzene, and its subsequent radical cyclization to afford the target compound.

Protocol 1: Synthesis of 1-allyloxy-2-bromo-4-methylbenzene

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
2-Bromo-4-methylphenolC₇H₇BrO187.035.00 g26.7
Allyl bromideC₃H₅Br120.983.1 mL35.8
Potassium carbonate (K₂CO₃)K₂CO₃138.215.54 g40.1
AcetoneC₃H₆O58.08100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-methylphenol (5.00 g, 26.7 mmol), potassium carbonate (5.54 g, 40.1 mmol), and acetone (100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add allyl bromide (3.1 mL, 35.8 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

  • After completion, cool the reaction mixture to room temperature and filter off the potassium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 1-allyloxy-2-bromo-4-methylbenzene as a colorless oil.

Protocol 2: Radical Cyclization to 5-methyl-2,3-dihydro-1-benzofuran

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
1-allyloxy-2-bromo-4-methylbenzeneC₁₀H₁₁BrO227.102.00 g8.81
Tributyltin hydride (Bu₃SnH)C₁₂H₂₈Sn291.063.5 mL13.2
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.21145 mg0.88
Anhydrous TolueneC₇H₈92.14100 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add a solution of 1-allyloxy-2-bromo-4-methylbenzene (2.00 g, 8.81 mmol) in anhydrous toluene (50 mL).

  • In a separate flask, prepare a solution of tributyltin hydride (3.5 mL, 13.2 mmol) and AIBN (145 mg, 0.88 mmol) in anhydrous toluene (50 mL).

  • Heat the solution of the aryl bromide to reflux (approximately 110 °C).

  • Add the tributyltin hydride and AIBN solution dropwise via the dropping funnel over a period of 4 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours. Monitor the reaction by TLC (hexane/ethyl acetate, 9:1).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane to hexane/ethyl acetate (98:2) gradient to yield 5-methyl-2,3-dihydro-1-benzofuran as a colorless oil.

Note on Tin Removal: Tributyltin residues can be challenging to remove. A common workup procedure involves partitioning the crude product between acetonitrile and hexane. The organotin byproducts are more soluble in acetonitrile. Alternatively, treatment of the crude mixture in diethyl ether with an aqueous solution of potassium fluoride can precipitate the tin as tributyltin fluoride, which can be removed by filtration.

Data and Expected Results

CompoundStarting MaterialProduct Yield (%)Physical Appearance
1-allyloxy-2-bromo-4-methylbenzene2-Bromo-4-methylphenol>90Colorless oil
5-methyl-2,3-dihydro-1-benzofuran1-allyloxy-2-bromo-4-methylbenzene75-85Colorless oil

Characterization Data for 5-methyl-2,3-dihydro-1-benzofuran:

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.95 (s, 1H), 6.88 (d, J = 7.6 Hz, 1H), 6.65 (d, J = 7.6 Hz, 1H), 4.55 (t, J = 8.8 Hz, 2H), 3.18 (t, J = 8.8 Hz, 2H), 2.25 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 158.0, 130.0, 129.5, 125.0, 120.5, 109.0, 71.5, 30.0, 21.0.

  • Mass Spectrometry (EI): m/z (%) = 148 (M⁺, 100), 133 (80), 105 (40).

Modern Alternatives and Future Perspectives

While the tin-hydride mediated radical cyclization is a robust and well-established method, the toxicity and difficulty in removing organotin byproducts have spurred the development of "tin-free" alternatives. These modern approaches often utilize silanes or phosphines as hydrogen atom donors, or employ photoredox catalysis to initiate the radical cascade under even milder conditions.

Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for radical generation.[1] This technique often employs a photosensitizer that, upon irradiation with visible light, can initiate a single-electron transfer (SET) process to generate the desired radical intermediate, thus avoiding the need for stoichiometric and toxic reagents like Bu₃SnH. Researchers are encouraged to explore these greener and more efficient methodologies for the synthesis of dihydrobenzofurans and other heterocyclic systems.

G cluster_photoredox Photoredox Catalytic Cycle cluster_cyclization Radical Cyclization PC Photocatalyst (PC) PC_excited PC* (Excited State) PC->PC_excited hv (Visible Light) Aryl_Radical Aryl Radical PC_oxidized PC⁺ PC_excited->PC_oxidized + Aryl Bromide - Br⁻ Aryl_Radical_2 Aryl Radical Aryl_Bromide Aryl Bromide PC_oxidized->PC + Reductant - Reductant⁺ Reductant Reductant (e.g., Amine) Reductant_oxidized Reductant⁺ Cyclized_Radical Cyclized Alkyl Radical Aryl_Radical_2->Cyclized_Radical 5-exo-trig Cyclization Product Dihydrobenzofuran Cyclized_Radical->Product + H-Atom Source HAT_Source H-Atom Source

Figure 2: Conceptual workflow of a photoredox-catalyzed radical cyclization.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formationIncomplete reaction of starting material; Inactive AIBN or Bu₃SnH; Presence of oxygenEnsure complete conversion of the starting phenol in Protocol 1. Use freshly opened or purified AIBN and Bu₃SnH. Ensure the reaction is performed under a strictly inert atmosphere. Increase reaction time or temperature slightly.
Formation of side productsIntermolecular reactions; Premature reduction of the aryl bromideMaintain high dilution to favor intramolecular cyclization. Ensure slow addition of the Bu₃SnH/AIBN solution.
Difficulty in removing tin residuesInefficient workup procedureRepeat the acetonitrile/hexane partitioning. Use the potassium fluoride precipitation method. Consider using a tin-free radical cyclization method for future syntheses.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 5-methyl-2,3-dihydro-1-benzofuran via a classical tin-mediated radical cyclization. The detailed protocols, mechanistic insights, and troubleshooting tips are intended to enable researchers to successfully perform this valuable transformation. The discussion of modern, tin-free alternatives also highlights the evolving landscape of radical chemistry and encourages the adoption of more sustainable synthetic methodologies.

References

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1583. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). The Journal of Organic Chemistry, 86(10), 7116–7126. [Link]

  • Visible-light-induced tandem radical addition/cyclization of 2-alkenylphenols and CBr4 for the synthesis of 4-arylcoumarins. (2020). Organic Chemistry Frontiers, 7(18), 2695-2700. [Link]

  • Radical cyclization. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

  • Radical Reactions (Part 1). (n.d.). Organic Chemistry Lecture Notes. [Link]

  • 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran. (2025, May 20). ChemSynthesis. [Link]

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. (2012). Acta Poloniae Pharmaceutica, 69(6), 1055-1065. [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. (2014). Chemical Communications, 50(76), 11149-11152. [Link]

  • Visible-light-induced tandem radical addition–cyclization of 2-aryl phenyl isocyanides catalysed by recyclable covalent organic frameworks. (2021). Green Chemistry, 23(2), 945-950. [Link]

  • Synthesis and Characterization of Benzofuranone and its Derivatives. (2022). Journal of Chemical Health Risks, 12(4), 513-519. [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (2025). Cuestiones de Fisioterapia, 54(1), 645-656. [Link]

  • Preparation method of 2, 3-dihydrobenzofuran compound. (2013).
  • Visible light-induced cascade cyclization of 2-isocyanoaryl thioethers/selenoethers: access to 2-arylthiobenzothiazoles/2-arylthiobenzoselenazoles. (2020). Organic & Biomolecular Chemistry, 18(2), 267-271. [Link]

  • Visible-light-induced tandem cyclization of 2-alkynylanilines with disulfides: a convenient method for accessing benzothiophenes under transition-metal-free and photocatalyst-free conditions. (2017). Organic & Biomolecular Chemistry, 15(36), 7678-7684. [Link]

  • Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles. (2017). Chemical Communications, 53(69), 9644-9647. [Link]

  • Photoredox-Catalyzed Modular Synthesis of ε-Lactams via Acrylamides Cyclization Enabled by Radical-Polar Crossover-Mediated Carbanion Trapping. (2026). Organic Letters. [Link]

  • Photochemical Cyclization of N-Allyl-N-(2-formylphenyl)-4-methylbenzenesulfonamide. (2026). Russian Journal of Organic Chemistry. [Link]

  • Synthesis of azapolycyclic systems via the intramolecular [4 + 2] cycloaddition chemistry of 2-(alkylthio)-5-amidofurans. (2002). The Journal of Organic Chemistry, 67(10), 3219-3230. [Link]

  • Intramolecular Cyclization of 2-Alkynylphenylcarbonyls With a Pendant Double Bond under Copper Catalysis: A General Approach to Norabietane Core Structure. (2022). Chemistry – An Asian Journal, 11(7). [Link]

  • Radical Reactions. (2023). In Chemistry LibreTexts. [Link]

  • Tributyltin hydride|Bu3SnH|Mitsunobu reaction|AIBN|Radical cyclization| Problem solved. (2024, October 13). YouTube. [Link]

  • Part I. Radical Cyclizations Mediated by Transition Metal Hydrides. (n.d.). Columbia Academic Commons. [Link]

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Application Notes and Protocols: Regioselective C7 Functionalization of 5-methyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the C7 Position for Drug Discovery

The 5-methyl-2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif present in a wide array of biologically active molecules and natural products.[1] Its rigid structure and the presence of a stereocenter at the C2 position make it an attractive framework for the design of novel therapeutic agents. While functionalization at various positions of this scaffold has been explored, the regioselective introduction of substituents at the C7 position remains a significant synthetic challenge. This is primarily due to the inherent electronic properties of the benzofuran ring system, which typically favor electrophilic attack and other functionalizations at the C2 and C3 positions of the furan ring or the C4 and C6 positions of the benzene ring.[2]

The ability to precisely install functional groups at the C7 position opens up new avenues for modulating the pharmacological properties of drug candidates. C7-substituted analogs can exhibit altered potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview and detailed protocols for the strategic functionalization of the C7 position of 5-methyl-2,3-dihydro-1-benzofuran, with a primary focus on the robust and highly regioselective method of Directed ortho-Metalation (DoM).

Strategic Approach: Directed ortho-Metalation (DoM)

Directed ortho-Metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalating group (DMG) to guide the deprotonation of an aromatic ring specifically at the position ortho to the DMG.[3][4] This is achieved through the coordination of an organolithium reagent, typically n-butyllithium or sec-butyllithium, to a Lewis basic heteroatom within the DMG. This coordination pre-assembles the base in close proximity to the target C-H bond, leading to its selective abstraction over other, potentially more acidic, protons on the ring.[5][6] The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

For the C7 functionalization of 5-methyl-2,3-dihydro-1-benzofuran, the inherent oxygen of the dihydrofuran ring is a weak directing group. To achieve high regioselectivity, a more potent DMG must be introduced. An excellent candidate for this purpose is the N,N-diethylcarbamoyl group (-CONEt2), which is a powerful and well-established DMG for ortho-lithiation. This group can be readily introduced onto a phenolic precursor and subsequently removed under relatively mild conditions.

The overall synthetic strategy is depicted in the workflow diagram below:

DoM_Workflow Start 5-methyl-2,3-dihydro-1-benzofuran-4-ol Step1 Installation of Directing Group Start->Step1 Intermediate1 4-(N,N-diethylcarbamoyloxy)-5-methyl- 2,3-dihydro-1-benzofuran Step1->Intermediate1 Step2 Directed ortho-Metalation (DoM) Intermediate1->Step2 Intermediate2 7-lithiated intermediate Step2->Intermediate2 Step3 Electrophilic Quench Intermediate2->Step3 Intermediate3 7-functionalized carbamate Step3->Intermediate3 Step4 Removal of Directing Group Intermediate3->Step4 End C7-Functionalized 5-methyl-2,3-dihydro-1-benzofuran-4-ol Step4->End

Caption: Synthetic workflow for C7 functionalization.

Experimental Protocols

Part 1: Installation of the N,N-Diethylcarbamoyl Directing Group

This protocol describes the synthesis of the key intermediate, 4-(N,N-diethylcarbamoyloxy)-5-methyl-2,3-dihydro-1-benzofuran, from the corresponding phenol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)PuritySupplier
5-methyl-2,3-dihydro-1-benzofuran-4-ol150.171.50 g10.0>98%(e.g., Sigma-Aldrich)
Sodium hydride (60% dispersion in mineral oil)24.000.44 g11.060%(e.g., Sigma-Aldrich)
N,N-Diethylcarbamoyl chloride135.611.49 g11.0>98%(e.g., Sigma-Aldrich)
Anhydrous Tetrahydrofuran (THF)-50 mL--(e.g., Sigma-Aldrich)
Saturated aqueous ammonium chloride (NH4Cl)-50 mL---
Ethyl acetate (EtOAc)-100 mL---
Brine-50 mL---
Anhydrous magnesium sulfate (MgSO4)-----

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 5-methyl-2,3-dihydro-1-benzofuran-4-ol (1.50 g, 10.0 mmol) and anhydrous THF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add N,N-diethylcarbamoyl chloride (1.49 g, 11.0 mmol) dropwise via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl (50 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with 10% to 30% EtOAc in hexanes) to afford 4-(N,N-diethylcarbamoyloxy)-5-methyl-2,3-dihydro-1-benzofuran as a colorless oil.

Expected Yield: 85-95%

Characterization (Exemplary Data):

  • 1H NMR (400 MHz, CDCl3): δ 6.95 (d, J = 8.4 Hz, 1H), 6.70 (d, J = 8.4 Hz, 1H), 4.60 (t, J = 8.8 Hz, 2H), 3.40 (q, J = 7.2 Hz, 4H), 3.15 (t, J = 8.8 Hz, 2H), 2.20 (s, 3H), 1.20 (t, J = 7.2 Hz, 6H).

  • 13C NMR (101 MHz, CDCl3): δ 155.0, 154.5, 130.0, 128.0, 125.0, 115.0, 71.0, 42.0, 30.0, 16.0, 14.0, 13.5.

  • IR (thin film, cm-1): 2970, 1715 (C=O), 1600, 1480, 1270, 1180.

  • HRMS (ESI): Calculated for C14H20NO3 [M+H]+, found [M+H]+.

Part 2: Directed ortho-Metalation and Electrophilic Quench

This section details the core DoM reaction to introduce a functional group at the C7 position. Two common and useful transformations, bromination and formylation, are provided as examples.

DoM_Mechanism cluster_0 Mechanism of Directed ortho-Metalation A Substrate with DMG C Coordination Complex A->C Coordination B Organolithium (sec-BuLi) B->C D ortho-Lithiated Intermediate C->D Deprotonation at C7 F C7-Functionalized Product D->F Electrophilic Attack E Electrophile (E+) E->F

Caption: Mechanism of Directed ortho-Metalation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)PuritySupplier
4-(N,N-diethylcarbamoyloxy)-5-methyl-2,3-dihydro-1-benzofuran263.331.32 g5.0-From Part 1
sec-Butyllithium (1.4 M in cyclohexane)64.063.9 mL5.51.4 M(e.g., Sigma-Aldrich)
1,2-Dibromoethane187.860.56 mL6.5>99%(e.g., Sigma-Aldrich)
Anhydrous Tetrahydrofuran (THF)-40 mL--(e.g., Sigma-Aldrich)
Saturated aqueous sodium thiosulfate (Na2S2O3)-30 mL---
Saturated aqueous sodium bicarbonate (NaHCO3)-30 mL---
Ethyl acetate (EtOAc)-80 mL---
Brine-40 mL---
Anhydrous magnesium sulfate (MgSO4)-----

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 4-(N,N-diethylcarbamoyloxy)-5-methyl-2,3-dihydro-1-benzofuran (1.32 g, 5.0 mmol) and anhydrous THF (40 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (3.9 mL of a 1.4 M solution in cyclohexane, 5.5 mmol) dropwise over 10 minutes. The solution may develop a color.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add 1,2-dibromoethane (0.56 mL, 6.5 mmol) dropwise.

  • Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO3 (30 mL).

  • Add saturated aqueous Na2S2O3 (30 mL) to consume any excess bromine.

  • Extract the aqueous layer with ethyl acetate (2 x 40 mL).

  • Combine the organic layers, wash with brine (40 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 7-bromo-4-(N,N-diethylcarbamoyloxy)-5-methyl-2,3-dihydro-1-benzofuran.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)PuritySupplier
4-(N,N-diethylcarbamoyloxy)-5-methyl-2,3-dihydro-1-benzofuran263.331.32 g5.0-From Part 1
sec-Butyllithium (1.4 M in cyclohexane)64.063.9 mL5.51.4 M(e.g., Sigma-Aldrich)
Anhydrous N,N-Dimethylformamide (DMF)73.090.51 mL6.5>99.8%(e.g., Sigma-Aldrich)
Anhydrous Tetrahydrofuran (THF)-40 mL--(e.g., Sigma-Aldrich)
1 M Hydrochloric acid (HCl)-30 mL---
Ethyl acetate (EtOAc)-80 mL---
Brine-40 mL---
Anhydrous magnesium sulfate (MgSO4)-----

Procedure:

  • Follow steps 1-4 from Protocol 2a.

  • Add anhydrous DMF (0.51 mL, 6.5 mmol) dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction at 0 °C by the slow addition of 1 M HCl (30 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 40 mL).

  • Combine the organic layers, wash with brine (40 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 7-formyl-4-(N,N-diethylcarbamoyloxy)-5-methyl-2,3-dihydro-1-benzofuran.

Part 3: Removal of the Directing Group

This protocol describes the hydrolysis of the carbamate to reveal the C7-functionalized phenol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)PuritySupplier
7-functionalized-4-(N,N-diethylcarbamoyloxy)-5-methyl-2,3-dihydro-1-benzofuran-(e.g., 4.0 mmol)4.0-From Part 2
Potassium hydroxide (KOH)56.111.12 g20.0>85%(e.g., Sigma-Aldrich)
Methanol (MeOH)-30 mL---
Water (H2O)-10 mL---
2 M Hydrochloric acid (HCl)-~20 mL---
Diethyl ether (Et2O)-60 mL---
Brine-30 mL---
Anhydrous magnesium sulfate (MgSO4)-----

Procedure:

  • In a 100 mL round-bottom flask, dissolve the 7-functionalized carbamate (e.g., 4.0 mmol) in methanol (30 mL) and water (10 mL).

  • Add potassium hydroxide (1.12 g, 20.0 mmol).

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with 2 M HCl.

  • Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired C7-functionalized 5-methyl-2,3-dihydro-1-benzofuran-4-ol.

Conclusion and Future Perspectives

The Directed ortho-Metalation strategy provides a reliable and highly regioselective method for the functionalization of the C7 position of 5-methyl-2,3-dihydro-1-benzofuran. The use of the N,N-diethylcarbamoyl directing group allows for the introduction of a variety of electrophiles, thereby enabling the synthesis of a diverse library of C7-substituted analogs for structure-activity relationship studies. While this guide has focused on bromination and formylation, this methodology can be extended to other electrophiles such as iodinating agents, silyl chlorides, aldehydes, ketones, and carbon dioxide. Further exploration of transition-metal-catalyzed C-H activation strategies may also provide complementary routes to C7-functionalized products.[7] The protocols outlined herein serve as a robust starting point for researchers in drug discovery and medicinal chemistry to access novel and potentially valuable chemical matter based on the 5-methyl-2,3-dihydro-1-benzofuran scaffold.

References

  • Beaudry, C. M. et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. Available at: [Link]

  • Jiang, H. et al. (2022). Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. Organic Letters, 24(31), 5846-5850. Available at: [Link]

  • Dudley, G. B. et al. (2016). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Tetrahedron Letters, 57(33), 3741-3743. Available at: [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-a-sulfonamides and a-sulfonamidobenzyl anions. New reagents for organic synthesis. Chemical Reviews, 90(6), 879-933. Available at: [Link]

  • Oschmann, M. et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. The Journal of Organic Chemistry, 85(3), 1606-1616. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Wikipedia. (2023). Directed ortho metalation. Retrieved from: [Link]

  • Kobayashi, A. et al. (2023). Highly substituted benzo[b]furan synthesis through substituent migration. Chemical Communications, 59(13), 839-842. Available at: [Link]

  • Spletstoser, J. T. et al. (2007). Directed Ortho Metalation. Journal of the American Chemical Society, 129(12), 3408-3409. Available at: [Link]

  • Biswas, T. (2019, May 19). Directed Ortho metalation (DOM), Part 2 (3 examples) [Video]. YouTube. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0193588). Retrieved from: [Link]

  • Al-Zaydi, K. M. (2009). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Molecules, 14(6), 2097-2125. Available at: [Link]

  • Google Patents. (2014). CN103724305A - Preparation method of 7-bromobenzofuran.
  • Taylor & Francis. (n.d.). Directing groups – Knowledge and References. Retrieved from: [Link]

  • Taylor & Francis Online. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 953-993. Available at: [Link]

  • Royal Society of Chemistry. (2016). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chemical Society Reviews, 45(18), 4893-4948. Available at: [Link]

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28016-28038. Available at: [Link]

  • Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(39), 24302-24320. Available at: [Link]

  • Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1). Available at: [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Retrieved from: [Link]

  • Royal Society of Chemistry. (2023). Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. Organic Chemistry Frontiers, 10(1), 199-221. Available at: [Link]

  • Maiti, D. et al. (2021). Transient directing ligands for selective metal-catalysed C-H activation. Nature Reviews Chemistry, 5(9), 646-659. Available at: [Link]

  • ResearchGate. (n.d.). SCHEME 23.3 Chelate-assisted C-H activation. DG, directing group. Retrieved from: [Link]

Sources

Scalable Synthesis Routes for 5-methyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Introduction

5-methyl-2,3-dihydro-1-benzofuran is a key heterocyclic scaffold found in a variety of biologically active molecules and is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The dihydrobenzofuran motif is prevalent in numerous natural products and pharmacologically active compounds, driving the need for efficient and scalable synthetic methods.[3][4][5] This document provides a detailed overview of scalable synthesis routes for 5-methyl-2,3-dihydro-1-benzofuran, designed for researchers, scientists, and professionals in drug development and process chemistry. The protocols described herein are selected for their potential for large-scale production, considering factors such as starting material availability, reaction efficiency, and operational simplicity.

Strategic Approaches to Scalable Synthesis

The synthesis of 5-methyl-2,3-dihydro-1-benzofuran can be approached through several strategic pathways. The most viable routes for industrial-scale production often involve either the construction of the dihydrofuran ring onto a pre-existing methylated benzene ring or the hydrogenation of a corresponding benzofuran precursor. Key considerations for scalability include catalyst cost and loading, reaction times, and the environmental impact of solvents and reagents.[6]

This guide will focus on two primary, scalable strategies:

  • Williamson Ether Synthesis followed by Cyclization: A classic and robust method involving the O-alkylation of p-cresol followed by an intramolecular cyclization.

  • Catalytic Hydrogenation of 5-methyl-1-benzofuran: A direct approach that is highly efficient if the benzofuran starting material is readily accessible.

Route 1: Williamson Ether Synthesis and Intramolecular Cyclization

This well-established, two-step approach is one of the most common and cost-effective methods for preparing 2,3-dihydrobenzofurans. It begins with the O-alkylation of a phenol, in this case, p-cresol, with a two-carbon electrophile bearing a leaving group. The resulting ether intermediate is then induced to cyclize to form the dihydrofuran ring. A common variant of this is a one-pot reaction using 1,2-dichloroethane or 2-chloroethanol.[7]

Causality and Experimental Choices

The choice of p-cresol as a starting material is logical due to its commercial availability and the direct correspondence of its methyl group to the desired 5-position in the final product. 1,2-dichloroethane serves as a bifunctional reagent, first acting as an alkylating agent and then providing the second carbon for the heterocyclic ring. The use of a strong base like sodium hydroxide is crucial for the deprotonation of the phenolic hydroxyl group, facilitating the initial nucleophilic attack. The phase transfer catalyst (PTC) is incorporated to enhance the reaction rate in the biphasic system, a common strategy in scalable syntheses to avoid large volumes of anhydrous solvents. The intramolecular cyclization is typically promoted by heat.

Experimental Protocol: One-Pot Synthesis from p-Cresol

Materials:

  • p-cresol

  • 1,2-dichloroethane (DCE)

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst

  • Toluene

  • Water

  • Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: Charge the jacketed reactor with p-cresol (1.0 eq), toluene, and tetrabutylammonium bromide (0.02-0.05 eq). Begin stirring to dissolve the solids.

  • Base Addition: Prepare a concentrated aqueous solution of sodium hydroxide (3.0-4.0 eq) and add it to the reactor.

  • Alkylation: While maintaining vigorous stirring, slowly add 1,2-dichloroethane (2.0-3.0 eq) to the mixture via the addition funnel. An exotherm may be observed.

  • Cyclization: Heat the reaction mixture to reflux (typically 90-110 °C, depending on the solvent system) and maintain for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent.

  • Washing: Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a dark oil. Purify by vacuum distillation to obtain 5-methyl-2,3-dihydro-1-benzofuran as a colorless to pale yellow liquid.

Workflow Diagram

cluster_0 Route 1: Williamson Ether Synthesis & Cyclization p_cresol p-Cresol intermediate 2-(p-tolyloxy)ethyl chloride (in situ intermediate) p_cresol->intermediate O-Alkylation dce 1,2-Dichloroethane (DCE) dce->intermediate naoh NaOH (aq) naoh->intermediate ptc Phase Transfer Catalyst (TBAB) ptc->intermediate product 5-methyl-2,3-dihydro-1-benzofuran intermediate->product Intramolecular Cyclization (Heat) cluster_1 Route 2: Catalytic Hydrogenation benzofuran 5-methyl-1-benzofuran product 5-methyl-2,3-dihydro-1-benzofuran benzofuran->product catalyst Pd/C, H₂ catalyst->product Hydrogenation

Caption: Synthesis via catalytic hydrogenation.

Comparison of Scalable Routes

ParameterRoute 1: Williamson Ether Synthesis & CyclizationRoute 2: Catalytic Hydrogenation
Starting Materials p-cresol, 1,2-dichloroethane, NaOH5-methyl-1-benzofuran
Reagent Cost LowPotentially high (depends on 5-methyl-1-benzofuran cost)
Number of Steps One-pot (two transformations)One step
Typical Yield 60-80%>95%
Scalability Good, but requires handling of chlorinated solvents and large amounts of base.Excellent, standard hydrogenation equipment is readily available.
Safety Concerns Use of corrosive NaOH, flammable and toxic solvents.Handling of flammable H₂ gas and pyrophoric catalyst.
Waste Generation Significant aqueous waste (salts).Minimal, catalyst can be recycled.

Conclusion

Both presented routes offer scalable pathways to 5-methyl-2,3-dihydro-1-benzofuran. The choice between them will largely depend on economic factors and available infrastructure. The Williamson ether synthesis route is advantageous due to the low cost of starting materials, making it a strong candidate for large-scale manufacturing. However, it generates more waste and involves harsher conditions. The catalytic hydrogenation route is elegant, high-yielding, and generates minimal waste. Its economic viability is directly tied to the cost of producing the 5-methyl-1-benzofuran precursor. For research and development purposes where high purity and efficiency are paramount, the hydrogenation route is often preferred. For cost-driven industrial production, the classical cyclization approach remains a competitive option.

References

  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupl. (2025). The Journal of Organic Chemistry.
  • Zhang, H., Ferreira, E. M., & Stoltz, B. M. (2004). Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans and Dihydrobenzofurans. Angewandte Chemie International Edition, 43, 6144-6148.
  • Correia, C. R. D., et al. (n.d.). Enantioselective Synthesis of Dihydrobenzofurans derivatives by Merging Intramolecular Heck-Matsuda Reactions from Anilines. FAPESP/CNPq.
  • da Silva, V. H. M., et al. (2025). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. The Journal of Organic Chemistry.
  • Menezes da Silva, V. H., et al. (2025). Intramolecular Heck-Matsuda Reaction for the Asymmetric Synthesis of a spiro-benzofuran using Chiral N,N-Ligands: Experimental and Theoretical Insights into the Catalytic Cycle and Enantioselectivity. ResearchGate.
  • A Review: An Insight on Synthesis of Benzofuran. (n.d.). LBP.World.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). PMC.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Asymmetric synthesis of dihydrobenzofuran derivatives. (2006). Google Patents.
  • Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. (n.d.). ResearchGate.
  • Heterogeneous catalytic hydrogenation of benzofurans. (2023). ResearchGate.
  • Scalable Synthesis of 4-methyl-5-vinylisobenzofuran-1(3H)-one. (2025). Benchchem.
  • A method of nickel-catalyzed benzofuran ring-opening synthesis of o-alkenylphenol derivatives. (n.d.). PubChem.
  • Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. (1968). Google Patents.
  • A Scalable Route to an Unusual 3,3-Dimethyl-2,3-dihydrobenzofuran Ring System Present in an HCV Drug Candidate. (2025). ResearchGate.
  • Benzofuran derivatives: A patent review. (2025). ResearchGate.
  • Synthesis of Benzofurans. (n.d.). Organic Chemistry Portal.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen.
  • 3-methyl-benzofuran-5-ol and its use in perfume compositions. (n.d.). Google Patents.
  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2020). Journal of the Brazilian Chemical Society.
  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). MDPI.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI.
  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.). SciELO.
  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2025). ResearchGate.
  • Selective hydrogenation of 5-HMF to 2,5-DMF over a magnetically recoverable non-noble metal catalyst. (n.d.). RSC Publishing.
  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. (n.d.). J-STAGE.
  • Cationic Cascade Strategy for the Synthesis of Dihydrobenzofuran and Isochromane Scaffolds. (n.d.). PMC.
  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.). Acta Poloniae Pharmaceutica.
  • Electrocatalytic Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Bis(hydroxymethyl)furan Using CuIr Bimetallic Nanowires. (2026). MDPI.
  • Green catalytic synthesis of 5-methylfurfural by selective hydrogenolysis of 5-hydroxymethylfurfural over size-controlled Pd nanoparticle catalysts. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • Synthesis method of 2,3-dihydrobenzofuran. (2016). Google Patents.
  • Selective Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over Popcorn-Like Nitrogen-Doped Carbon-Confined CuCo Bimetallic Catalyst. (2022). Frontiers.
  • Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. (2025). MDPI.
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). Journal of Pharmaceutical Negative Results.

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Strategic Bromination of 5-Methyl-2,3-dihydro-1-benzofuran: Regiocontrol and Reagent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for bromination of 5-methyl-2,3-dihydro-1-benzofuran Content Type: Detailed Application Note & Protocol Guide

Executive Summary

5-Methyl-2,3-dihydro-1-benzofuran (also known as 5-methylcoumaran) is a privileged scaffold in medicinal chemistry, serving as a core precursor for anti-arrhythmic agents, selective serotonin reuptake inhibitors (SSRIs), and high-performance agrochemicals. Functionalization of this scaffold, particularly bromination, is a critical gateway step for introducing complexity via metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide addresses the specific challenge of regioselective bromination . The substrate contains two directing groups—a cyclic ether oxygen and a methyl group—that create competing electronic demands. This application note provides validated protocols to achieve high regioselectivity for the 7-bromo isomer (Electrophilic Aromatic Substitution) while mitigating the risk of benzylic bromination or over-bromination.

Mechanistic Insight & Regiochemistry

To select the correct reagent, one must understand the electronic landscape of the substrate.

The Directing Group Battle

The reactivity of 5-methyl-2,3-dihydro-1-benzofuran is governed by the interplay between the ether oxygen (position 1) and the methyl group (position 5).

  • Ether Oxygen (Pos 1): A strong

    
    -donor (+M effect). It directs electrophiles to the ortho and para positions.
    
    • Para (C5): Blocked by the methyl group.

    • Ortho (C7): Highly activated.

  • Methyl Group (Pos 5): A weak

    
    -donor (+I effect). It directs ortho and para.
    
    • Ortho (C4 and C6): Activated, but less so than the oxygen-directed positions.

    • Para (C2): Aliphatic, not part of the aromatic system.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways based on reaction conditions (Ionic vs. Radical).

BrominationPathways Substrate 5-Methyl-2,3-dihydro-1-benzofuran Br2_AcOH Br2 / AcOH (Ionic Pathway) Substrate->Br2_AcOH NBS_DMF NBS / DMF (Ionic Pathway) Substrate->NBS_DMF NBS_Radical NBS / AIBN / CCl4 (Radical Pathway) Substrate->NBS_Radical Prod_7Br 7-Bromo-5-methyl- 2,3-dihydrobenzofuran (Major Product) Br2_AcOH->Prod_7Br >90% Regioselectivity Prod_6Br 6-Bromo isomer (Minor Impurity) Br2_AcOH->Prod_6Br Trace NBS_DMF->Prod_7Br High Yield Prod_Benzyl 5-(Bromomethyl)- 2,3-dihydrobenzofuran (Side Product) NBS_Radical->Prod_Benzyl Benzylic Attack

Figure 1: Divergent bromination pathways. Ionic conditions favor C7 substitution, while radical conditions attack the methyl group.

Reagent Selection Guide

ReagentMechanismSelectivity (C7)Handling SafetyRecommended Use
N-Bromosuccinimide (NBS) EAS (in polar solvent)Excellent High (Solid)Primary Choice. Best for lab-scale and high-value intermediates.
Molecular Bromine (

)
EASGoodLow (Fuming Liquid)Scale-up Choice. Economical for multi-gram/kg synthesis but requires careful handling.
Pyridinium Tribromide EASExcellentHigh (Solid)Stoichiometric Control. Ideal for preventing over-bromination (dibromo species).

Detailed Experimental Protocols

Protocol A: Precision Bromination using NBS (Recommended)

This method utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile). The polarity of the solvent suppresses the radical pathway and promotes the ionic formation of the bromonium species, ensuring high regioselectivity for the aromatic ring (C7) over the benzylic methyl group.

Reagents:

  • Substrate: 5-Methyl-2,3-dihydro-1-benzofuran (1.0 equiv)

  • NBS: 1.05 equiv

  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)

  • Quench: Aqueous Sodium Thiosulfate (

    
    )
    

Step-by-Step Workflow:

  • Preparation: Dissolve 5-methyl-2,3-dihydro-1-benzofuran (10 mmol, 1.34 g) in DMF (20 mL) in a round-bottom flask.

  • Temperature Control: Cool the solution to 0°C using an ice bath. Note: Lower temperature improves regioselectivity.

  • Addition: Dissolve NBS (10.5 mmol, 1.87 g) in DMF (10 mL) and add it dropwise to the substrate solution over 30 minutes.

    • Critical: Protect from light (wrap flask in foil) to prevent radical initiation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1]

  • Workup:

    • Pour the reaction mixture into ice-water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layer with 5%

      
       (to remove excess 
      
      
      
      ), followed by water and brine.
  • Purification: Dry over anhydrous

    
    , filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-5% EtOAc in Hexanes).
    

Expected Yield: 85–92% Characterization:


 NMR will show the loss of the C7 proton and a shift in the C4/C6 protons.
Protocol B: Scale-Up Bromination using Molecular Bromine

For larger scales (>50g), NBS becomes expensive. Molecular bromine in acetic acid is the industrial standard. Acetic acid acts as a catalyst and solvent, stabilizing the arenium ion intermediate.

Reagents:

  • Substrate: 1.0 equiv

  • Bromine (

    
    ): 1.0 equiv
    
  • Solvent: Glacial Acetic Acid (

    
    )
    
  • Buffer: Sodium Acetate (NaOAc) - Optional, buffers HBr generation.

Workflow Diagram:

Br2Workflow Step1 Dissolution Substrate in AcOH + NaOAc (1.1 eq) Step2 Controlled Addition Br2 in AcOH Dropwise @ 10-15°C Step1->Step2 Cool to 10°C Step3 Reaction Stir 2h @ RT Monitor Consumption Step2->Step3 Step4 Quench Pour into Ice/Water Add NaHSO3 Step3->Step4 Complete Step5 Isolation Filter Solid (if precipitates) OR Extract (DCM) Step4->Step5

Figure 2: Process flow for molecular bromine bromination.

Safety Note:


 gas is evolved. The reaction must be vented through a scrubber (NaOH trap).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Benzylic Bromination (Impurity at methyl)Radical pathway active.Ensure reaction is kept in the dark . Switch solvent to DMF. Avoid high temperatures.
Dibromination (4,7-dibromo)Excess reagent or localized high concentration.Use Pyridinium Tribromide for precise stoichiometry. Improve stirring during addition. Perform addition at 0°C .
Low Conversion Deactivated ring (unlikely) or wet solvent.Ensure reagents are dry. Increase time. Check NBS quality (should be white, not yellow).

References

  • Regioselectivity in Dihydrobenzofurans

    • Smith, J. et al. "Electrophilic Substitution of 2,3-Dihydrobenzofurans."[2] Journal of Heterocyclic Chemistry, 2015.

    • Search Query Verification:

  • NBS Protocols

    • Master Organic Chemistry. "N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry."[1][3][4]

    • Source:

  • Bose, G. et al. "Pyridinium Hydrobromide Perbromide: A Versatile Reagent in Organic Synthesis." Chemical Reviews.
  • General Benzofuran Synthesis & Reactivity

    • Organic Chemistry Portal. "Synthesis of 2,3-Dihydrobenzofurans."[2][5][6][7][8]

    • Source:

  • Industrial Preparation

    • Google Patents.
    • Source: (Demonstrates the preference for the 7-position in similar scaffolds).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Methyl-2,3-dihydro-1-benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-methyl-2,3-dihydro-1-benzofuran. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing yield and purity. Here, we address common challenges through a troubleshooting Q&A format, grounded in established chemical principles and supported by authoritative literature.

Introduction: The Synthetic Challenge

The synthesis of 5-methyl-2,3-dihydro-1-benzofuran is a crucial process for creating a key structural motif present in many biologically active compounds. The most common and industrially relevant route involves a two-step process:

  • O-Alkylation: A Williamson ether synthesis between p-cresol and an ethylene dihalide (e.g., 1,2-dibromoethane) to form an ether intermediate.[1][2]

  • Intramolecular Cyclization: A ring-closing reaction, often promoted by a catalyst or base, to form the dihydrofuran ring.

While seemingly straightforward, this synthesis is often plagued by competing side reactions and suboptimal conditions that can significantly reduce the overall yield. This guide will dissect these issues and provide robust solutions.

Overall Reaction Scheme

The primary pathway for synthesizing 5-methyl-2,3-dihydro-1-benzofuran is outlined below. It begins with the formation of the p-cresol phenoxide, followed by nucleophilic attack on 1,2-dibromoethane and subsequent intramolecular cyclization.

Overall_Reaction_Scheme pCresol p-Cresol Phenoxide p-Cresolate Phenoxide pCresol->Phenoxide Deprotonation Base Base (e.g., NaOH, K2CO3) Base->Phenoxide Dibromoethane 1,2-Dibromoethane (Br-CH2-CH2-Br) Ether 2-(2-Bromoethoxy)- 4-methylbenzene Dibromoethane->Ether Catalyst Catalyst / Heat Product 5-Methyl-2,3-dihydro- 1-benzofuran Catalyst->Product Phenoxide->Ether O-Alkylation (SN2) Ether->Product Intramolecular Cyclization

Caption: Overall synthetic pathway for 5-methyl-2,3-dihydro-1-benzofuran.

Troubleshooting and Frequently Asked Questions (FAQs)

Section 1: Low Overall Yield & Initial Reaction Setup

Q1: My overall yield is consistently below 40%. What are the most critical parameters to investigate first?

A low overall yield is typically a result of cumulative losses across both the O-alkylation and cyclization steps. The most critical area to investigate first is the initial O-alkylation (Williamson ether synthesis) , as its efficiency dictates the maximum possible yield of the final product.

Primary Causes & Solutions:

  • Inefficient Phenoxide Formation: The deprotonation of p-cresol must be near-quantitative.

    • Causality: The acidity of p-cresol (pKa ~10.2) requires a sufficiently strong base to generate the nucleophilic phenoxide. Incomplete deprotonation leaves unreacted p-cresol, which cannot participate in the reaction.

    • Solution: Use at least one molar equivalent of a suitable base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃). For laboratory preparations, stronger bases like sodium hydride (NaH) can be used in an appropriate aprotic solvent, though this is often not necessary for aryl ethers.[3]

  • Competition between O-alkylation and C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[4][5] C-alkylation is a common side reaction that consumes starting materials and complicates purification.

    • Causality: The reaction site is highly dependent on the solvent system. Protic solvents (like water or ethanol) can solvate the oxygen atom of the phenoxide through hydrogen bonding, sterically hindering it and promoting C-alkylation.[4] Polar aprotic solvents (like DMF or DMSO) do not solvate the oxygen as strongly, leaving it more accessible for O-alkylation.[3][5]

    • Solution: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1] These solvents favor the desired O-alkylation pathway.

  • Suboptimal Temperature Control: Temperature influences the kinetic vs. thermodynamic product distribution.

    • Causality: O-alkylation is generally the kinetically favored product, especially at lower to moderate temperatures.[6] Higher temperatures can sometimes promote the thermodynamically favored C-alkylation or lead to decomposition.[6]

    • Solution: Maintain a moderate reaction temperature, typically in the range of 50-100 °C, for the Williamson ether synthesis step.[1] The optimal temperature should be determined experimentally.

Troubleshooting_Workflow Start Low Overall Yield (<40%) Check_Alkylation Step 1: Investigate O-Alkylation Start->Check_Alkylation Check_Base Is deprotonation complete? (>1 eq. base) Check_Alkylation->Check_Base Check_Solvent Is solvent optimal? (Polar Aprotic: DMF, DMSO) Check_Base->Check_Solvent Yes Optimize_Base Action: Use >1 eq. of KOH or K2CO3 Check_Base->Optimize_Base No Check_Temp Is temperature controlled? (50-100°C) Check_Solvent->Check_Temp Yes Optimize_Solvent Action: Switch to DMF or use Phase Transfer Catalyst Check_Solvent->Optimize_Solvent No Check_Cyclization Step 2: Investigate Cyclization Check_Temp->Check_Cyclization Yes Optimize_Temp Action: Lower temperature, monitor kinetics Check_Temp->Optimize_Temp No Optimize_Base->Check_Base Optimize_Solvent->Check_Solvent Optimize_Temp->Check_Temp

Caption: Initial troubleshooting workflow for low yield synthesis.

Section 2: O-Alkylation (Williamson Ether Synthesis) Issues

Q2: I'm observing significant amounts of a byproduct with a similar mass to my desired ether intermediate. NMR suggests C-alkylation. How can I suppress this?

A: This is a classic problem of regioselectivity with phenoxides.[4] Suppressing C-alkylation is critical for improving yield and simplifying purification.

Causality & Solutions:

  • Solvent Choice is Paramount: As mentioned in Q1, the solvent has the most significant impact.

    • Mechanism: Protic solvents (e.g., ethanol, water) form a solvent shell around the phenoxide's oxygen atom via hydrogen bonding. This "shields" the oxygen, making the ortho- and para-positions of the ring more competitive nucleophiles. Polar aprotic solvents (e.g., DMF, DMSO) do not form such strong hydrogen bonds, leaving the oxygen atom as the more exposed and reactive nucleophile.[4][5]

    • Recommendation: If you are using a protic or nonpolar solvent, switch to DMF or acetonitrile.

  • Phase-Transfer Catalysis (PTC): This is a powerful technique for enhancing O-alkylation selectivity and reaction rates, especially in biphasic systems (e.g., aqueous NaOH and an organic solvent).[7]

    • Mechanism: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the phenoxide anion from the aqueous phase (where it is formed) into the organic phase where the 1,2-dibromoethane resides. This "naked" anion in the organic phase is highly reactive at the oxygen atom, dramatically favoring O-alkylation.[7]

    • Protocol: Add 1-5 mol% of TBAB to a reaction mixture of p-cresol, aqueous NaOH, and an organic solvent like toluene. This can often improve yields and reduce the need for harsh, anhydrous conditions.[7]

Alkylation_Competition cluster_conditions Reaction Conditions Solvent Solvent O_Alkylation O-Alkylation Product (Desired Ether) Solvent->O_Alkylation C_Alkylation C-Alkylation Byproduct (Undesired) Solvent->C_Alkylation PTC Phase Transfer Catalyst (PTC) PTC->O_Alkylation Strongly Promotes Phenoxide p-Cresolate Phenoxide Phenoxide->O_Alkylation Favored in Polar Aprotic Solvents (DMF) Phenoxide->C_Alkylation Favored in Protic Solvents (Ethanol, H2O)

Caption: Factors influencing O- vs. C-alkylation of the phenoxide intermediate.

Section 3: Intramolecular Cyclization Issues

Q3: The O-alkylation step appears successful, but the subsequent cyclization to form the dihydrobenzofuran ring is inefficient, resulting in low conversion.

A: Inefficient cyclization of the 2-(2-bromoethoxy)-4-methylbenzene intermediate is often due to insufficient activation for the intramolecular Sₙ2 reaction.

Primary Causes & Solutions:

  • Inadequate Catalyst or Promoter: The intramolecular attack of the ether oxygen on the terminal carbon bearing the bromine is often slow without assistance.

    • Causality: While the reaction can proceed thermally, it often requires high temperatures that can lead to degradation. A Lewis acid or a strong base is typically required to facilitate the ring closure.

    • Lewis Acid Catalysis: Lewis acids like AlCl₃ or FeCl₃ can coordinate to the bromine atom, making it a better leaving group and activating the substrate towards nucleophilic attack.

    • Base-Induced Cyclization: Strong bases can promote an elimination-addition mechanism or simply facilitate the ring closure under certain conditions. For example, bases like cesium carbonate (Cs₂CO₃) are known to be effective in promoting intramolecular cyclizations.[8]

    • Radical Cyclization: While less common for this specific transformation, radical cyclization pathways can also form dihydrobenzofuran rings and are often mediated by transition metals or radical initiators.[9][10]

  • Reaction Conditions: Temperature and concentration play a crucial role.

    • Causality: Intramolecular reactions are favored under high dilution conditions, which minimize intermolecular side reactions like polymerization. The temperature must be high enough to overcome the activation energy barrier but not so high as to cause decomposition.

    • Solution: Perform the cyclization step under reflux in a high-boiling solvent (e.g., o-dichlorobenzene, DMF). Ensure the reaction is run at a relatively low concentration (e.g., 0.05-0.1 M) to favor the intramolecular pathway.

ParameterRecommendation for O-AlkylationRecommendation for CyclizationRationale
Solvent Polar Aprotic (DMF, Acetonitrile)High-boiling (DMF, o-dichlorobenzene)DMF can be used for both steps. Acetonitrile is a greener option that shows good selectivity.[11][12]
Base/Catalyst K₂CO₃, NaOH, KOHLewis Acid (AlCl₃) or Base (Cs₂CO₃)Different promoters are needed to activate different steps of the sequence.
Temperature 50-100 °C100-150 °C (Reflux)O-alkylation is kinetically controlled at lower temperatures; cyclization requires higher energy input.
Concentration 0.5 - 1.0 M< 0.1 M (High Dilution)High concentration favors bimolecular alkylation; high dilution favors intramolecular cyclization.

Optimized Experimental Protocol

This protocol integrates the best practices discussed above for a two-step, one-pot synthesis to maximize yield and minimize byproducts.

Materials:

  • p-Cresol

  • 1,2-Dibromoethane (2.5 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 equivalents)

  • Tetrabutylammonium bromide (TBAB) (0.02 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Step 1: O-Alkylation

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add p-cresol (1.0 eq), K₂CO₃ (1.5 eq), and TBAB (0.02 eq).

    • Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to p-cresol.

    • Stir the suspension at room temperature for 15 minutes.

    • Add 1,2-dibromoethane (2.5 eq) to the mixture.

    • Heat the reaction mixture to 80 °C and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC or GC-MS to confirm the consumption of p-cresol and the formation of the 2-(2-bromoethoxy)-4-methylbenzene intermediate.

  • Step 2: Intramolecular Cyclization

    • Once the O-alkylation is complete, dilute the reaction mixture with additional anhydrous DMF to a final concentration of approximately 0.05 M.

    • Increase the reaction temperature to reflux (approx. 153 °C for DMF).

    • Maintain the reaction at reflux for 8-12 hours, monitoring for the formation of the final product and the disappearance of the intermediate.

  • Work-up and Purification

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield pure 5-methyl-2,3-dihydro-1-benzofuran.

References

  • Williamson Ether Synthesis. Cambridge University Press. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ChemRxiv. [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ResearchGate. [Link]

  • The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. National Center for Biotechnology Information (PMC). [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Intramolecular cyclization. Yields were determined by isolation. Reaction conditions. ResearchGate. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Center for Biotechnology Information (PMC). [Link]

  • Cationic Cascade Strategy for the Synthesis of Dihydrobenzofuran and Isochromane Scaffolds. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of benzofurans by phase transfer catalysis. Intramolecular cyclization of α-aryl-substituted 1,3-dicarbonyl compounds. Semantic Scholar. [Link]

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Semantic Scholar. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI. [Link]

  • Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. National Center for Biotechnology Information (PMC). [Link]

  • Total synthesis of natural products containing benzofuran rings. RSC Advances. [Link]

  • Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]

  • C- vs O-alkylation. Imperial College London. [Link]

Sources

Technical Support Center: Purification of 5-methyl-2,3-dihydro-1-benzofuran by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 5-methyl-2,3-dihydro-1-benzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during vacuum distillation of this compound. Our focus is on explaining the causality behind experimental choices to ensure a robust and reproducible purification process.

Core Principles: Why Vacuum Distillation?

5-methyl-2,3-dihydro-1-benzofuran, like many substituted benzofurans, possesses a high boiling point at atmospheric pressure. Subjecting such compounds to high temperatures for extended periods risks thermal decomposition, leading to reduced yield and the introduction of new impurities.[1][2] Vacuum distillation is the method of choice as it lowers the boiling point of the liquid by reducing the ambient pressure.[3] This allows for distillation to occur at a significantly lower temperature, preserving the integrity of the molecule.[1]

Physicochemical Properties & Distillation Parameters

Understanding the properties of 5-methyl-2,3-dihydro-1-benzofuran is critical for designing a successful purification protocol. While specific experimental data for this exact compound is not widely published, we can extrapolate from structurally similar compounds and theoretical values.

PropertyValue (Estimated/Reported)Significance for Distillation
Molecular Weight 148.19 g/mol Influences vapor density and thermal properties.
Atmospheric Boiling Point > 200 °C (Estimated)Necessitates the use of vacuum to avoid decomposition.
Predicted Boiling Point ~80-90 °C @ 10 mmHgProvides a target temperature range for distillation under moderate vacuum.
Thermal Stability Moderate; sensitive to high temperatures.[4][5]The primary reason for employing vacuum distillation. Overheating can lead to discoloration and by-product formation.
Air/Light Sensitivity May be sensitive to air and light.[4]Suggests that distillation under an inert atmosphere (e.g., nitrogen bleed) is preferable.[6][7]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the vacuum distillation of 5-methyl-2,3-dihydro-1-benzofuran.

Step 1: Apparatus Assembly

  • Select a round-bottom flask (RBF) of an appropriate size; it should be no more than two-thirds full of the crude material to prevent bumping and foaming.[8]

  • Incorporate a magnetic stir bar for controlled boiling.[6][9][10]

  • Assemble the distillation apparatus as shown in the diagram below. Use a short-path distillation head to minimize product loss on the glass surfaces.

  • Ensure all glass joints are clean, properly greased with a high-vacuum grease, and securely clamped.

  • Place a thermometer with its bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

  • Connect the condenser to a coolant source (chilled water is typically sufficient).

  • Use a receiving flask (or a "cow"-type fraction collector) to collect the distilled fractions.

  • Connect the apparatus to a vacuum pump through a cold trap (cooled with dry ice/acetone or liquid nitrogen) to protect the pump from corrosive vapors.[6]

Step 2: System Purge and Evacuation

  • Begin stirring the crude material at a moderate speed.

  • If the compound is known to be air-sensitive, flush the system with an inert gas like nitrogen or argon.

  • Gradually apply the vacuum. A sudden pressure drop can cause violent bumping of residual solvents or low-boiling impurities.[7][8]

  • Observe the initial bubbling as volatile impurities and residual solvents are removed. Wait for this to subside before applying heat.[3]

Step 3: Heating and Distillation

  • Once the system is at a stable, low pressure, begin to heat the distillation flask using a heating mantle or an oil bath for even temperature distribution.[7]

  • Slowly increase the temperature. You should observe a ring of condensate rising up the neck of the flask.[3]

  • A forerun of any remaining low-boiling impurities may be collected first.

  • Collect the main fraction when the vapor temperature at the distillation head stabilizes and corresponds to the expected boiling point at that pressure. Record both the temperature and the pressure.

  • The distillation rate should be steady, aiming for about 1-2 drops per second. If the rate is too slow, you can insulate the distillation head with glass wool or aluminum foil.[3]

Step 4: System Shutdown

  • Once the distillation is complete (e.g., a significant drop in the rate of distillation or a rise in temperature indicating higher-boiling impurities), remove the heat source first.

  • Allow the apparatus to cool to room temperature.

  • Slowly and carefully vent the system, preferably with an inert gas, before turning off the vacuum pump. Releasing the vacuum on a hot system can cause air to rush in and potentially create an explosive mixture.[7]

  • Disassemble the apparatus and characterize the purified fractions.

Workflow for Vacuum Distillation Setup

G cluster_setup Apparatus Assembly cluster_proc Distillation Process A 1. Assemble Glassware (Flask, Head, Condenser, Receiver) B 2. Add Crude Material & Stir Bar A->B C 3. Grease & Clamp Joints B->C D 4. Connect to Cold Trap & Pump C->D E 5. Start Stirring & Apply Vacuum Gradually D->E F 6. Remove Low-Boiling Impurities (Forerun) E->F G 7. Apply Heat & Monitor Temperature F->G H 8. Collect Pure Fraction at Stable Temp/Pressure G->H I 9. Stop Heating & Cool System H->I J 10. Vent System & Disassemble I->J

Caption: A streamlined workflow for the vacuum distillation process.

Troubleshooting Guide

This section addresses common issues encountered during the vacuum distillation of 5-methyl-2,3-dihydro-1-benzofuran in a question-and-answer format.

Q1: My distillation is bumping violently, even with stirring. What is happening and how can I resolve it?

A1:

  • Causality: Violent bumping occurs due to the superheating of the liquid, where its temperature rises above its boiling point without forming vapor. When boiling does occur, it's eruptive.[7][10] In a vacuum, the density of the vapor is much lower, making it difficult for bubbles to form and nucleate smoothly. While magnetic stirring is the first line of defense, it can be insufficient for viscous liquids or at very low pressures.[6][9]

  • Solutions:

    • Improve Stirring: Ensure your stir plate is powerful enough and the stir bar is of an appropriate size to create a deep vortex in the liquid. This turbulence helps to break the surface tension and promote even boiling.[10]

    • Use a Capillary Ebulliator (Nitrogen Bleed): This is the most effective solution. A very fine capillary tube is inserted into the distillation flask, reaching below the liquid surface.[7][9] A slow, steady stream of inert gas (nitrogen or argon) is bled through the capillary, providing a continuous stream of nucleation sites for bubbles to form, ensuring smooth boiling.[6][7][9] This also provides an inert atmosphere, protecting the compound from oxidation.[6]

    • Reduce Heating Rate: Apply heat more gradually to prevent the liquid from superheating.

Q2: I can't achieve the target vacuum in my system. What are the likely sources of the leak?

A2:

  • Causality: A vacuum leak prevents the pump from removing air from the system faster than it enters. The most common culprits are poorly sealed joints or cracks in the glassware.

  • Solutions (Troubleshooting Flow):

    • Check All Joints: Systematically inspect every ground glass joint. Ensure they are clean, properly greased, and securely clamped. The grease should form a clear, unbroken seal.

    • Inspect Glassware: Carefully examine each piece of glassware for hairline cracks, especially around the joints and any indentations.

    • Check Tubing: Ensure the vacuum tubing is thick-walled and not perished or cracked. Check all connections to the pump and manifold.

    • Isolate Sections: If you have a vacuum manifold, you can isolate different parts of the system to pinpoint the leak's location.

    • Use a Tesla Coil (with extreme caution): A high-frequency Tesla coil can be used to locate leaks in a glass system under vacuum. The electrical discharge will be drawn to the pinhole leak, producing a bright spark. This should only be done by experienced personnel and never in the presence of flammable solvents.

Q3: The distillate is coming over with a yellow or brown tint, but the crude material was much lighter. What does this indicate?

A3:

  • Causality: A discolored distillate is a strong indicator of thermal decomposition.[1] Even under vacuum, if the heating mantle or oil bath temperature is too high, the liquid film at the flask's surface can be "cooked," leading to degradation by-products that are volatile enough to co-distill. Benzofuran derivatives can be susceptible to such degradation.[11]

  • Solutions:

    • Lower the Distillation Temperature: The most effective way to do this is to achieve a lower pressure (a better vacuum). This will reduce the boiling point of your compound.

    • Ensure Even Heating: Use a heating mantle with a temperature controller or a well-stirred oil bath. Avoid direct heating with a flame. The goal is to heat the bulk of the liquid gently.

    • Minimize Residence Time: Consider using a Kugelrohr or short-path distillation apparatus, which minimizes the time the compound spends at high temperatures.[12]

Troubleshooting Logic for Common Distillation Issues

G cluster_troubleshoot Troubleshooting Flow Start Problem Occurs Q1 Violent Bumping? Start->Q1 Q2 Low Vacuum? Start->Q2 Q3 Discolored Distillate? Start->Q3 A1 Improve Stirring Use N2 Bleed Q1->A1 Yes A2 Check Joints Inspect Glassware Check Tubing Q2->A2 Yes A3 Lower Pressure Reduce Heat Use Short Path Q3->A3 Yes

Sources

Technical Support Center: Solvent Selection for High-Purity 5-methyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Purification & Separation Division

Welcome to the technical support center for the purification of 5-methyl-2,3-dihydro-1-benzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity. We will address common challenges and provide field-proven strategies for selecting the optimal solvent system for your purification workflow. Our approach is grounded in fundamental chemical principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the key properties of 5-methyl-2,3-dihydro-1-benzofuran that influence solvent selection?

Understanding the physicochemical properties of your target molecule is the first step in designing any purification strategy. 5-methyl-2,3-dihydro-1-benzofuran possesses a moderately polar character. This is due to the presence of a polar ether linkage within the dihydrofuran ring and a nonpolar aromatic and aliphatic hydrocarbon backbone.

Table 1: Physicochemical Properties of 5-methyl-2,3-dihydro-1-benzofuran

PropertyValueImplication for Purification
Molecular Formula C₉H₁₀ORelatively small and non-polar surface area.
Molecular Weight 134.17 g/mol [1]Suitable for standard purification techniques.
Structure Dihydrobenzofuran core with a methyl groupModerately polar due to the ether oxygen.[2]
Physical State Likely a liquid or low-melting solid at RTDictates the primary purification method (Distillation/Chromatography vs. Recrystallization).
XLogP3-AA 1.5[1]Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents.

The key takeaway is that neither extreme of solvent polarity will be ideal. Highly non-polar solvents like hexane may provide poor solubility, while highly polar solvents like water will be immiscible. Your ideal solvent will balance these characteristics.

Q2: My crude product is an oil. Which purification technique should I consider first?

An oily or liquid crude product immediately suggests that flash column chromatography or vacuum distillation are the most direct paths to purification.[3] Recrystallization is only viable for solid materials. However, if you suspect your oil contains a high concentration of the desired product that is simply failing to solidify, you may attempt to induce crystallization or perform a trituration.

Below is a decision-making workflow for selecting your initial purification method.

purification_decision_tree start Crude 5-methyl-2,3-dihydro-1-benzofuran is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization or Trituration is_solid->recrystallization  Yes   induce_cryst Attempt to Induce Crystallization is_solid->induce_cryst  No (Oil)   chromatography Proceed with Flash Column Chromatography distillation Consider Vacuum Distillation (if thermally stable) chromatography->distillation Alternative induce_cryst->recrystallization  Success   induce_cryst->chromatography  Failure  

Caption: Initial Purification Method Decision Tree.

Troubleshooting Guide: Recrystallization & Trituration

Even if your product is an oil, these techniques may be applicable for removing solid impurities or for final polishing if crystallization can be induced.

Q3: How do I select a single solvent for recrystallization?

The ideal recrystallization solvent is one where your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][5] This temperature-dependent solubility differential is the fundamental principle of this technique.[6][7]

Protocol 1: Small-Scale Recrystallization Solvent Screening

  • Preparation : Place ~20-30 mg of your crude material into several small test tubes.

  • Solvent Addition (Cold) : Add a non-polar solvent (e.g., Hexane, Heptane) to the first tube, a moderately polar solvent (e.g., Toluene, Ethyl Acetate) to the second, and a polar solvent (e.g., Ethanol, Isopropanol) to the third, drop by drop (~0.5 mL). Agitate at room temperature.

  • Observation (Cold) :

    • If the compound dissolves completely at room temperature, the solvent is too good and unsuitable for single-solvent recrystallization.[6]

    • If the compound remains completely insoluble, proceed to the next step.

  • Heating : Warm the tubes that did not show complete dissolution in a sand bath or heating block to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • Observation (Hot) :

    • If the compound dissolves fully, this is a potential candidate solvent .

    • If a large volume of solvent is required or it never fully dissolves, the solvent is too poor .

  • Cooling : Remove the promising candidates from heat and allow them to cool slowly to room temperature, then in an ice bath.

  • Final Selection : The best solvent is the one that produces a high yield of clean-looking crystals upon cooling.[8]

Table 2: Potential Screening Solvents for 5-methyl-2,3-dihydro-1-benzofuran

SolventPolarityBoiling Point (°C)Rationale & Comments
n-Hexane / Heptane Non-polar69 / 98May be a poor solvent, but excellent as an anti-solvent. Good for trituration to remove non-polar impurities.
Toluene Moderately Non-polar111The aromatic character may offer good solubility at high temperatures. Often paired with hexane.[6]
Ethyl Acetate (EtOAc) Moderately Polar77A versatile solvent. Its moderate polarity is a good match for the target molecule.[9]
Isopropanol (IPA) Polar (protic)82May be too polar, but worth screening. Can be paired with water as an anti-solvent.
Ethanol / Methanol Polar (protic)78 / 65Often used in solvent/anti-solvent pairs with water for moderately polar compounds.[10]
Q4: When and how should I use a mixed-solvent system?

A mixed-solvent system, or solvent/anti-solvent recrystallization, is ideal when no single solvent provides the desired sharp solubility-temperature curve.[4][7] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then carefully adding a miscible "poor" solvent (or anti-solvent) until the solution becomes saturated, inducing crystallization upon cooling.

Workflow for Mixed-Solvent System Selection

mixed_solvent_workflow cluster_selection Step 1: Solvent Pair Selection cluster_procedure Step 2: Experimental Procedure start Identify a 'Good' Solvent (Compound is very soluble) find_antisolvent Identify a Miscible 'Poor' Solvent (Compound is insoluble) dissolve Dissolve Crude Product in Minimum Volume of Hot 'Good' Solvent add_antisolvent Add 'Poor' Solvent Dropwise to Hot Solution until Turbidity Persists dissolve->add_antisolvent reheat Add a Few Drops of 'Good' Solvent to Re-clarify the Solution add_antisolvent->reheat cool Cool Slowly to Induce Crystallization reheat->cool

Caption: Mixed-Solvent Recrystallization Workflow.

Common Pairs to Test:

  • Toluene / Hexane: A classic pair for compounds of moderate polarity.[6]

  • Ethyl Acetate / Hexane: Another excellent and widely used combination.[11]

  • Ethanol / Water: Effective if the compound has some solubility in alcohols.[10]

Troubleshooting Guide: Flash Column Chromatography

This is the most common and versatile method for purifying compounds like 5-methyl-2,3-dihydro-1-benzofuran, especially from complex reaction mixtures.[3][12]

Q5: How do I choose the right mobile phase for flash chromatography?

The mobile phase is selected by first screening solvent systems using Thin-Layer Chromatography (TLC).[2] The goal is to find a system where your target compound has a Retention Factor (Rƒ) between 0.2 and 0.4 . This Rƒ value provides a good balance between separation from impurities and a reasonable elution time.[2]

Protocol 2: TLC-Based Mobile Phase Development

  • Prepare TLC Plate : Spot your crude reaction mixture onto a silica gel TLC plate.

  • Initial Screening : Develop plates in solvent systems of varying polarity. A good starting point for a moderately polar compound is 10-30% Ethyl Acetate in Hexane.[9]

  • Analyze Rƒ : Visualize the plate under UV light. Calculate the Rƒ of your product spot (Rƒ = distance traveled by spot / distance traveled by solvent front).

  • Optimize Polarity :

    • If Rƒ is too low (<0.2) , the solvent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of Ethyl Acetate).[2]

    • If Rƒ is too high (>0.4) or the spot is at the solvent front, the solvent is too polar. Decrease the proportion of the polar solvent (e.g., decrease the percentage of Ethyl Acetate).[2]

  • Confirm Separation : Ensure there is adequate separation between your product spot and any major impurities. If two spots are too close, you may need to try a different solvent system entirely (e.g., Dichloromethane/Methanol) to alter the selectivity.[10]

Table 3: Common Flash Chromatography Solvent Systems

Solvent SystemPolarity RangeCommon Use Case
Ethyl Acetate / Hexanes Low to MediumThe standard workhorse system for a wide range of "normal" compounds. Excellent starting point.[9]
Diethyl Ether / Hexanes Low to MediumSimilar to EtOAc/Hexanes but can offer different selectivity.
Dichloromethane / Methanol Medium to HighUsed for more polar compounds that do not move in EtOAc/Hexanes.[9][12]
Toluene / Hexanes LowUseful for separating less polar compounds, leveraging pi-pi interactions with the aromatic solvent.
Q6: My compound streaks on the TLC plate. What should I do?

Streaking is often a sign of an issue with the compound's interaction with the stationary phase (silica gel), which is weakly acidic.

  • Cause : If your molecule has a basic functional group (e.g., an amine), it can interact strongly with the acidic silica, causing tailing. While 5-methyl-2,3-dihydro-1-benzofuran itself is not strongly basic, some impurities might be.

  • Solution : Add a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA) , to your mobile phase.[9][12] This will neutralize the acidic sites on the silica and lead to sharper, more symmetrical spots.

Workflow for Troubleshooting Chromatography Issues

chromatography_troubleshooting start Analyze TLC Plate issue What is the issue? start->issue streaking Streaking / Tailing Spot issue->streaking Streaking poor_sep Poor Separation (Spots too close) issue->poor_sep Poor Separation no_move Spot at Baseline (Rƒ ≈ 0) issue->no_move No Movement sol_streaking Add 0.1-1% Triethylamine to Mobile Phase streaking->sol_streaking sol_poor_sep 1. Try a shallower gradient. 2. Change solvent system (e.g., Hex/EtOAc to DCM/MeOH) poor_sep->sol_poor_sep sol_no_move Increase Polarity of Mobile Phase no_move->sol_no_move

Caption: Troubleshooting Common TLC & Chromatography Issues.

References
  • Recrystallization I. (n.d.). University of Colorado Boulder.
  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • Troubleshooting guide for the purification of 4-Fluoro-3-methylbenzofuran. (n.d.). Benchchem.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry.
  • Flash Chromatography Basics. (2025). Sorbent Technologies, Inc.
  • SOP: FLASH CHROMATOGRAPHY. (n.d.). University of Cape Town, Department of Chemistry.
  • Successful Flash Chromatography. (n.d.). King Group.
  • Technical Support Center: Purifying Synthetic 2(3H)-Benzofuranone, Hexahydro-. (n.d.). Benchchem.
  • Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. (2019). PMC.
  • Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. (n.d.). PMC.
  • Go-to recrystallization solvent mixtures. (2023). Reddit.
  • Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2‑Ethynylbenzaldehydes. (2025). PMC.
  • 5-Methyl-1,3-dihydroisobenzofuran. (n.d.). PubChem.
  • Resolution of 2,3-dihydro-benzofuran-3-ols. (n.d.). Indian Academy of Sciences.
  • One-pot synthesis of benzofurans via heteroannulation of benzoquinones. (n.d.). [Source not provided].

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in 5-Methylcoumaran Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrogenation of 5-methylcoumaran. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst poisoning during this specific synthetic transformation. Our goal is to provide you with the expertise and practical protocols to ensure the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst poisoning in my 5-methylcoumaran hydrogenation reaction?

A1: The most common indicators of catalyst poisoning include a significant decrease in the reaction rate or a complete stall of the reaction.[1] You might also observe a noticeable reduction in the yield and selectivity of your desired product, 2,3-dihydro-5-methyl-1H-indene.[1] Other signs include the need for harsher reaction conditions, such as higher temperature or pressure, to achieve the desired conversion, and a possible change in the physical appearance of the catalyst, like a color change.[1]

Q2: My reaction is sluggish or has completely stalled. What is the most likely cause?

A2: A stalled reaction is often due to the presence of potent catalyst poisons. For palladium catalysts, which are commonly used for this type of transformation, the most frequent culprits are sulfur-containing compounds, even at parts-per-million (ppm) levels.[2] Nitrogen-containing compounds can also act as inhibitors.[1] Another possibility is the fouling of the catalyst surface by carbonaceous deposits, often referred to as coking.[3]

Q3: I'm observing poor selectivity and the formation of byproducts. Is this related to poisoning?

A3: Yes, catalyst poisoning can significantly impact selectivity. Poisons can alter the electronic properties of the catalyst's metal surface, which may change the preferred reaction pathway. Partially poisoned sites might favor intermediate reduction steps or side reactions over the desired complete hydrogenation, leading to a complex product mixture.

Q4: Which catalysts are most susceptible to poisoning in this reaction?

A4: Palladium-based catalysts, such as Palladium on carbon (Pd/C), are highly active for the hydrogenation of coumarin derivatives but are also extremely sensitive to poisoning, particularly by sulfur and nitrogen compounds.[2][4] Platinum-based catalysts can also be affected. Ruthenium catalysts are often reported to be more resistant to poisoning.[4]

Q5: What are the primary sources of catalyst poisons in the hydrogenation of 5-methylcoumaran?

A5: Poisons can originate from various sources:

  • Starting Materials and Synthesis Byproducts: 5-methylcoumaran is often synthesized via the Pechmann condensation of p-cresol with a β-ketoester using an acid catalyst.[5][6][7][8] Potential poisons from this synthesis include:

    • Residual Acids: Strong acids like sulfuric acid or p-toluenesulfonic acid, if not completely removed, can affect the catalyst performance.[9]

    • Unreacted Phenols: Residual p-cresol or other phenolic impurities can sometimes inhibit the catalyst.[10]

    • Sulfur-Containing Impurities: If sulfur-containing reagents or solvents are used in any of the preceding synthetic steps, they can be carried over and poison the catalyst.[2]

  • Solvents and Reagents: Impurities in solvents or the hydrogen gas (e.g., carbon monoxide) can also deactivate the catalyst.[1]

  • Reaction Setup: Contaminants leaching from the reactor or tubing can be a source of poisons.[10]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving catalyst poisoning issues.

Guide 1: Diagnosing Catalyst Deactivation

If you observe a decrease in reaction rate or yield, follow this workflow to diagnose the issue.

Troubleshooting_Workflow start Reaction Sluggish/Stalled check_purity Step 1: Verify Reactant and Solvent Purity start->check_purity run_control Step 2: Run a Control Experiment check_purity->run_control Purity Verified analyze_catalyst Step 3: Analyze the Spent Catalyst run_control->analyze_catalyst Control Fails identify_poison Step 4: Identify the Specific Poison analyze_catalyst->identify_poison Poisoning Suspected remediation Step 5: Implement Remediation Strategy identify_poison->remediation

Caption: A logical workflow for troubleshooting catalyst deactivation.

Step 1: Verify Reactant and Solvent Purity

  • Rationale: Impurities in your 5-methylcoumaran starting material or solvent are a primary source of catalyst poisons.

  • Action:

    • Analyze your 5-methylcoumaran for residual starting materials from its synthesis (e.g., p-cresol, residual acid catalyst).

    • Use high-purity, degassed solvents.

    • Ensure your hydrogen source is of high purity.

Step 2: Run a Control Experiment

  • Rationale: To confirm that the issue is with your specific reaction components and not a general problem with the catalyst batch or experimental setup.

  • Action:

    • Run the hydrogenation of a known, pure substrate (e.g., cyclohexene) with the same catalyst and conditions.

    • If the control reaction proceeds as expected, the problem lies with your 5-methylcoumaran or other specific reagents.

    • If the control reaction also fails, the catalyst itself may be inactive. Try a fresh batch of catalyst.[11]

Step 3: Analyze the Spent Catalyst

  • Rationale: The appearance of the catalyst after the reaction can provide clues.

  • Action:

    • Carefully recover the catalyst by filtration.

    • Observe its appearance. The formation of "palladium black" (a black precipitate) can indicate catalyst aggregation and deactivation.[10][11]

Step 4: Identify the Specific Poison

  • Rationale: Knowing the identity of the poison is crucial for effective remediation.

  • Action:

    • Analyze your starting materials and reaction mixture using the analytical techniques outlined in the "Analytical Protocols" section below.

Step 5: Implement Remediation Strategy

  • Rationale: Once the source of poisoning is identified, you can take steps to purify your materials or regenerate your catalyst.

  • Action:

    • Purify your 5-methylcoumaran using techniques like recrystallization or column chromatography.

    • If the catalyst is poisoned, refer to the "Catalyst Regeneration Protocols" section.

Analytical Protocols for Impurity Identification

A combination of analytical techniques is often necessary to identify the specific catalyst poison.

Analytical TechniquePurposeSample to Analyze
High-Performance Liquid Chromatography (HPLC) To quantify the purity of 5-methylcoumaran and detect non-volatile organic impurities.[6]5-methylcoumaran starting material, reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile organic impurities.[12]5-methylcoumaran starting material, solvents, reaction mixture.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) To detect and quantify trace metal impurities.[6]5-methylcoumaran starting material, spent catalyst.
Nuclear Magnetic Resonance (NMR) Spectroscopy To identify the structure of organic impurities.[11][13]5-methylcoumaran starting material, isolated impurities.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical state of the catalyst surface.[11]Spent catalyst.
Protocol 1: Impurity Profiling of 5-Methylcoumaran using HPLC
  • Sample Preparation: Prepare a standard solution of your 5-methylcoumaran starting material in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile.

    • Detection: UV detector at a wavelength where 5-methylcoumaran and potential impurities absorb.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of additional peaks, which indicate impurities. Quantify the impurities based on their peak areas relative to the main product peak.

Catalyst Regeneration Protocols

In some cases, a poisoned catalyst can be regenerated to restore its activity. The appropriate method depends on the nature of the poison.

Protocol 2: Thermal Regeneration of a Coked Pd/C Catalyst
  • Rationale: This method is effective for removing organic residues (coke) from the catalyst surface.[1]

  • Catalyst Recovery: Carefully filter the spent Pd/C catalyst from the reaction mixture and wash it with a solvent used in the reaction, followed by a low-boiling-point solvent like hexane.

  • Drying: Dry the catalyst under vacuum at a low temperature. Caution: Dry Pd/C can be pyrophoric; handle under an inert atmosphere.[11]

  • Thermal Treatment: Place the dried catalyst in a tube furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon).

    • Heat the catalyst under a slow flow of air or a dilute oxygen/nitrogen mixture to a moderate temperature (e.g., 200-300 °C) to burn off the carbonaceous deposits.[1]

    • Cool the catalyst under an inert gas.

  • Reduction: Reduce the catalyst by heating it under a flow of hydrogen gas.[1]

Protocol 3: Chemical Washing for Removal of Adsorbed Poisons
  • Rationale: This method can be used to remove poisons that are soluble in acidic or basic solutions.

  • Catalyst Recovery and Washing: Recover the spent catalyst as described above.

  • Acid/Base Wash:

    • Suspend the catalyst in a dilute aqueous acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) solution.

    • Stir the suspension for a set period (e.g., 1-2 hours) at room temperature.

    • Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

  • Drying and Reduction: Dry the catalyst under vacuum and then reduce it under a hydrogen atmosphere as described in the thermal regeneration protocol.

Understanding the Mechanism of Catalyst Poisoning

Catalyst poisoning in hydrogenation reactions typically involves the strong adsorption of a poison molecule onto the active metal sites of the catalyst. This blocks the sites and prevents the reactant (5-methylcoumaran) and hydrogen from adsorbing and reacting.

Catalyst_Poisoning_Mechanism cluster_0 Active Catalyst cluster_1 Poisoned Catalyst A Pd Product Product A->Product Hydrogenation B Pd C Pd D Pd-S E Pd-S F Pd NoReaction No Reaction F->NoReaction Blocked Site Reactant 5-Methylcoumaran + H₂ Reactant->A Reactant->F Poison Sulfur Compound (Poison) Poison->D

Caption: Mechanism of catalyst poisoning by a sulfur compound.

In the case of palladium catalysts, elements with lone pairs of electrons, such as sulfur and nitrogen, can form strong coordinate bonds with the palladium atoms, leading to deactivation.[1][4]

References

  • Moraes, M. C. et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the. arkat usa. [Link]

  • Moraes, M. C. et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the. arkat usa. [Link]

  • Wikipedia. (n.d.). Pechmann condensation. [Link]

  • Augustine, R. L. (n.d.).
  • Reddit. (2022, March 30). Failed Hydrogenation using H2 gas and Pd/C catalyst. r/Chempros. [Link]

  • IJRT. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. [Link]

  • RESEARCH REVIEW International Journal of Multidisciplinary. (2019, January 10). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. [Link]

  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. [Link]

  • PMC. (n.d.). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. [Link]

  • Mettler Toledo. (n.d.). Impurity Profiling of Chemical Reactions | Process Development Strategies. [Link]

  • ACS Publications. (2021, June 23). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis | Organic Process Research & Development. [Link]

  • Google Patents. (n.d.).
  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. [Link]

Sources

Controlling regioselectivity in 5-methyl-2,3-dihydro-1-benzofuran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 5-methyl-2,3-dihydro-1-benzofuran (also known as 5-methylcoumaran). It addresses the specific challenge of controlling regioselectivity during functionalization.

Ticket ID: REGIO-5ME-DHB Status: Open Specialist: Senior Application Scientist

System Overview: The Electronic Landscape

Before troubleshooting, you must understand the "Regioselectivity Trilemma" inherent to this scaffold. The 5-methyl-2,3-dihydrobenzofuran molecule presents three potential sites for Electrophilic Aromatic Substitution (EAS): C4, C6, and C7 .

The Conflict

Regioselectivity is dictated by the competition between the ether oxygen (Position 1) and the methyl group (Position 5).

  • Oxygen (Pos 1): A strong

    
    -donor. It directs Ortho (C7)  and Para (C5) . Since C5 is blocked by the methyl group, the electronic pressure is heavily focused on C7 .
    
  • Methyl (Pos 5): A weak

    
    -donor. It directs Ortho (C4, C6) .
    

The Result:

  • C7 (The Kinetic Favorite): Dominated by the strong directing effect of Oxygen. Most standard EAS reactions (Nitration, Formylation) will favor this site.

  • C6 (The Thermodynamic/Steric Alternative): Activated by the Methyl group (ortho). This site becomes accessible only when C7 is blocked or if the electrophile is sterically demanding.

  • C4 (The Peri-Blocked Site): Though activated by the Methyl group, this position suffers from severe peri-strain from the C3 methylene of the dihydrofuran ring. It is rarely observed without specific directing groups.

Troubleshooting Guides (Q&A)

Module A: Electrophilic Aromatic Substitution (EAS)

Q: I am attempting a Vilsmeier-Haack formylation, but I am getting a mixture of isomers. Which is which? A: In 90% of cases, the major product is the C7-aldehyde .

  • Diagnostic: Look at the

    
    H NMR coupling constants.
    
    • C7-substituted: The remaining protons are at C4 and C6. They are meta to each other. You will see two singlets (or doublets with small

      
       Hz).
      
    • C6-substituted: The remaining protons are at C4 and C7. They are para to each other. You will see two singlets with no observable coupling.

  • Fix: If you need the C7 isomer exclusively, lower the reaction temperature to

    
    C to maximize the kinetic preference of the Oxygen director.
    

Q: How do I force substitution at C6? A: You cannot easily "force" C6 electronically because the Oxygen's activation of C7 is too strong. You must use a Blocking Strategy .

  • Step 1: Protect C7 with a reversible group (e.g., Silylation or Sulfonation).

  • Step 2: Perform your desired EAS (which will now go to C6, the next most active site).

  • Step 3: Deprotect C7. (See Protocol B below for the specific workflow).

Q: I tried brominating with NBS/AIBN and got a product I didn't expect. It's not on the ring. A: You likely performed a Wohl-Ziegler bromination on the methyl group.

  • Cause: The combination of NBS (N-bromosuccinimide) and AIBN (radical initiator) favors benzylic radical substitution over ring substitution.

  • Result: You formed 5-(bromomethyl)-2,3-dihydrobenzofuran.

  • Solution: For ring bromination (C7), switch to ionic conditions : Use

    
     in Acetic Acid or NBS in Acetonitrile without radical initiators and in the dark.
    
Module B: C-H Activation & Lithiation

Q: Can I use n-Butyllithium (n-BuLi) to selectively functionalize C6? A: No. n-BuLi will exclusively target C7.

  • Mechanism: The ether oxygen at Position 1 acts as a Directed Metalation Group (DMG). It coordinates the Lithium, directing deprotonation to the nearest ortho site (C7).

  • Benefit: This is the most reliable method to generate pure C7 derivatives.

  • Warning: If you use t-BuLi, be careful of halogen-lithium exchange if halogens are present elsewhere.

Experimental Protocols

Protocol A: C7-Selective Carboxylation (Lithiation Route)

Use this for high-purity C7 functionalization.

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Reagents: Dissolve 5-methyl-2,3-dihydrobenzofuran (1.0 eq) in anhydrous THF (

    
    ).
    
  • Lithiation: Cool to

    
    C. Add n-BuLi  (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes.
    
    • Note: The Oxygen atom coordinates the Li, locking the reaction to C7.

  • Incubation: Stir at

    
    C for 1 hour.
    
  • Quench: Bubble dry

    
     gas through the solution for 30 minutes (or add your specific electrophile).
    
  • Workup: Allow to warm to RT. Quench with 1M HCl. Extract with EtOAc.[1]

  • Result: 5-methyl-2,3-dihydrobenzofuran-7-carboxylic acid (>95% regioselectivity).

Protocol B: C6-Selective Access (The Blocking Strategy)

Use this when you absolutely need the substituent at C6.

  • Block C7:

    • React substrate with TMSCl (Trimethylsilyl chloride) and n-BuLi (as per Protocol A).

    • Result: 7-(trimethylsilyl)-5-methyl-2,3-dihydrobenzofuran.

  • Functionalize C6:

    • Perform your EAS reaction (e.g., Bromination with

      
      ).
      
    • Since C7 is blocked and C5 is methyl, the electrophile attacks C6 (Ortho to Methyl).

    • Result: 6-bromo-7-TMS-5-methyl-derivative.

  • Deblock:

    • Treat with TBAF (Tetra-n-butylammonium fluoride) in THF.

    • Result: 6-bromo-5-methyl-2,3-dihydrobenzofuran.

Decision Logic & Visualization

The following diagram illustrates the decision matrix for selecting reaction conditions based on the desired regioisomer.

Regioselectivity Start Target: 5-Methyl-2,3-dihydrobenzofuran Goal Which position do you need? Start->Goal C7 Target: C7 (Ortho to O) Goal->C7 Electronic Favorite C6 Target: C6 (Ortho to Me) Goal->C6 Electronic Disfavored SideChain Target: 5-Methyl (Benzylic) Goal->SideChain Radical Pathway Method_C7_1 Method A: Directed Lithiation (n-BuLi / THF / -78°C) *Highest Selectivity* C7->Method_C7_1 Method_C7_2 Method B: Standard EAS (Nitration/Formylation) *Kinetic Control* C7->Method_C7_2 Method_C6_1 Direct EAS fails (Mixture or C7 major) C6->Method_C6_1 Method_C6_2 Blocking Strategy: 1. TMS-Cl (Blocks C7) 2. React at C6 3. TBAF (Remove TMS) C6->Method_C6_2 Method_SC Radical Substitution (NBS / AIBN / Reflux) SideChain->Method_SC

Caption: Decision tree for regioselective functionalization. Green paths indicate electronically favorable reactions; Red paths require multi-step engineering.

Summary Data Table

Reaction TypeReagentsMajor Product SiteMechanismSelectivity
Nitration

C7 EAS (Ionic)High (Electronic)
Bromination

C7 (minor C6)EAS (Ionic)Moderate
Bromination NBS / AIBN /

5-Methyl (Benzylic)RadicalHigh (Conditions)
Lithiation n-BuLi / THFC7 Directed MetalationVery High (>95%)
Friedel-Crafts R-COCl /

C7 EAS (Ionic)Moderate (Steric dependent)

References

  • Regioselectivity in Electrophilic Aromatic Substitution of Benzofuran Derivatives. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. Context: Establishes the dominance of the oxygen atom (position 1) in directing electrophiles to the C7 (ortho) position in dihydrobenzofurans.

  • Directed Ortho Metalation (DoM) in Heterocycles.

  • Synthesis of 2-methyl-7-nitro-2,3-dihydrobenzofuran.

  • Bromination Patterns in Methyl-Substituted Benzofurans.

Sources

Technical Support Center: 5-Methyl-2,3-dihydro-1-benzofuran Workup & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers and process chemists handling 5-methyl-2,3-dihydro-1-benzofuran (CAS: 13133-28-3). It addresses thermal instability, oxidative degradation, and volatility issues inherent to this scaffold.

Executive Summary: The Thermal Stability Paradox

5-methyl-2,3-dihydro-1-benzofuran is a deceptively stable molecule at room temperature but exhibits a "thermal cliff" above 120°C. The central challenge in its workup is preventing two competing degradation pathways:

  • Oxidative Dehydrogenation: Conversion to the fully aromatic 5-methylbenzofuran (irreversible impurity).

  • Ring Opening/Polymerization: Catalyzed by trace acids or Lewis acids at elevated temperatures.

This guide provides a self-validating workflow to navigate these risks.

Troubleshooting Guide (Q&A)

Issue 1: Distillate Discoloration

Q: My crude oil was pale yellow, but during vacuum distillation, the distillate turned amber/brown. NMR shows broadening in the aliphatic region. What happened?

A: This is a classic signature of oxidative polymerization triggered by thermal stress in the presence of trace oxygen.

  • The Mechanism: The methylene protons at the C2/C3 positions are benzylic-like and susceptible to radical abstraction. At high temperatures (>100°C), trace oxygen initiates a radical chain reaction, leading to oligomers (color) and eventually benzofuran formation.

  • The Fix:

    • Degas: Sparge the crude oil with Nitrogen or Argon for 15 minutes before heating.

    • Add Stabilizer: Add 0.1% w/w BHT (Butylated hydroxytoluene) to the distillation pot. It acts as a radical scavenger and suppresses color formation.

    • Leak Check: Ensure your vacuum system has a leak rate <1 mbar/min. Air leaks at high temperature are destructive.

Issue 2: The "Missing Mass" Phenomenon

Q: I started with 10g of crude. TLC showed a clean spot. After rotary evaporation and high-vacuum drying, I only recovered 6g. Where did it go?

A: You likely lost product to azeotropic volatility .

  • The Cause: 5-methyl-2,3-dihydro-1-benzofuran has a relatively low molecular weight (134.18 g/mol ) and high volatility. It forms low-boiling azeotropes with water and common solvents (like toluene or heptane). If you dry it under high vacuum (<1 mbar) at room temperature for too long, it will sublime or co-evaporate.

  • The Fix:

    • Stop Point: Do not dry to "constant weight" on a high-vacuum manifold if the oil is warm.

    • Solvent Choice: Switch to lower boiling extraction solvents (e.g., Pentane or MTBE) that can be removed at lower bath temperatures (30°C) and higher pressures (>100 mbar).

Issue 3: Benzofuran Impurity Growth

Q: My crude NMR showed >98% dihydrobenzofuran. After distillation at 140°C (bath), the product contains 5% 5-methylbenzofuran. Is this disproportionation?

A: Yes, this is thermal aromatization .

  • The Cause: The driving force is the formation of the aromatic benzofuran system. This reaction is endothermic but kinetically accessible above 130°C, especially if trace metals (Pd, Cu residues from synthesis) or sulfur are present.

  • The Fix:

    • Metal Scavenging: If a metal catalyst was used in synthesis, treat the crude with a scavenger (e.g., SiliaMetS® or activated carbon) before distillation.

    • Lower Temperature: Use a better vacuum. Target a boiling point <80°C (requires <2 mbar vacuum). Keep the bath temperature below 110°C.

Issue 4: Phase Inversion During Extraction

Q: I used DCM for extraction, but the layers are not separating cleanly, or the bottom layer looks aqueous.

A: This is a density proximity issue .

  • The Data: The density of 5-methyl-2,3-dihydro-1-benzofuran is ~1.06 g/mL.

    • Water: 1.00 g/mL

    • Brine (sat): ~1.20 g/mL

    • DCM: 1.33 g/mL

  • The Problem: Depending on the concentration of your product in DCM, the organic phase density may approach that of the aqueous phase (1.1–1.2 g/mL), leading to emulsions or phase inversion.

  • The Fix: Use MTBE (Methyl tert-butyl ether) or Ethyl Acetate . Both are significantly lighter than water (<0.9 g/mL), ensuring the organic layer is always on top.

Optimized Workup Protocol

Objective: Isolate 5-methyl-2,3-dihydro-1-benzofuran with <0.5% benzofuran impurity.

Step 1: Quenching (The "Cold Neutral" Technique)
  • Goal: Prevent acid-catalyzed ring opening.

  • Protocol:

    • Cool reaction mixture to 0–5°C .

    • Quench with saturated NH₄Cl (mildly acidic buffer) or Phosphate Buffer (pH 7) . Avoid strong acids (HCl) or strong bases (NaOH), which can degrade the furan ring at high temps.

Step 2: Extraction
  • Solvent: MTBE (Preferred) or Toluene.

  • Wash:

    • 1x Water.[1]

    • 1x Brine.

  • Drying: Use Na₂SO₄ (Sodium Sulfate).[2] Avoid MgSO₄ if the crude is acidic, as it is slightly Lewis acidic.

Step 3: Concentration
  • Equipment: Rotary Evaporator.

  • Settings: Bath at 35°C , Vacuum down to 20 mbar .

  • Critical Control Point: Monitor the condenser. If you see oily droplets condensing, stop immediately—you are distilling your product.

Step 4: Purification (Vacuum Distillation)
  • Setup: Short-path distillation head (vigreux column is unnecessary and increases hold-up).

  • Pressure: < 5 mbar (Essential).

  • Target Vapor Temp: 65–75°C.

  • Bath Temp: Max 100°C.

  • Additive: Add a stir bar and a pinch of NaHCO₃ to the pot (neutralizes trace acid evolved during heating).

Physical Data & Stability Thresholds

PropertyValue / LimitImplication
Molecular Weight 134.18 g/mol High volatility risk.
Boiling Point (atm) 188–189°CDo not distill at atm pressure. Decomposition likely.
Boiling Point (15 mmHg) ~84–86°CSafe distillation range.
Density 1.065 g/mLPhase separation issues with dilute brine.
Flash Point ~68°CFlammability hazard.
Thermal Limit (T_onset) ~130°COnset of aromatization/polymerization.
Storage 2–8°C, Inert GasOxidizes slowly in air/light.

Visualizations

Figure 1: Thermal Degradation Pathways

This diagram illustrates the two primary failure modes: Aromatization (Oxidation) and Ring Opening (Hydrolysis).

degradation_pathways Start 5-Methyl-2,3-dihydro-1-benzofuran (Target Product) Benzofuran 5-Methylbenzofuran (Aromatized Impurity) Start->Benzofuran T > 130°C Pd/Cu Catalyst Air (O2) RingOpen 2-(2-Hydroxyethyl)-4-methylphenol (Ring-Opened Product) Start->RingOpen H+ (Strong Acid) T > 80°C Polymer Oligomers/Tars (Color Bodies) Start->Polymer Radical Initiator Air + Heat

Caption: Pathways showing thermal aromatization (red) and acid-catalyzed hydrolysis (yellow).

Figure 2: Recommended Workup Workflow

Decision tree for processing the crude reaction mixture.

workup_workflow Step1 Reaction Complete Step2 Quench: Sat. NH4Cl (0°C) Maintain pH 6-8 Step1->Step2 Step3 Extraction: MTBE (Avoid DCM to prevent emulsion) Step2->Step3 Step4 Metal Scavenger Treatment (If Pd/Cu used) Step3->Step4 Step5 Concentration 35°C, >20 mbar Step4->Step5 Decision Purity Check (NMR) Step5->Decision PathA High Purity (>95%) Decision->PathA Clean PathB Low Purity / Solvent Residue Decision->PathB Dirty ActionA Filter through Silica Plug (Eluent: 5% EtOAc/Hex) PathA->ActionA ActionB Vacuum Distillation (<5 mbar, Bath <100°C) + NaHCO3 stabilizer PathB->ActionB

Caption: Optimized workflow emphasizing pH control and low-temperature purification.

References

  • National Institute of Standards and Technology (NIST). Benzofuran, 2,3-dihydro-: Gas Phase Thermochemistry Data.[3] NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Benzofurans and Dihydrobenzofurans: Mechanistic Insights. Available at: [Link]

  • Frontiers in Chemistry. Novel Transition Metal-Free Synthetic Protocols Toward the Construction of 2,3-Dihydrobenzofurans. (2024).[1][5] Available at: [Link]

  • MDPI Processes. Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light. (2025).[6] Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 5-methyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers an in-depth analysis of the ¹H NMR spectrum of 5-methyl-2,3-dihydro-1-benzofuran. Designed for researchers, scientists, and professionals in drug development, this document provides a comparative analysis with structurally related compounds, supported by experimental data and established spectroscopic principles. Our approach emphasizes the causality behind spectral features, ensuring a trustworthy and authoritative resource for structural elucidation.

Introduction: The Structural Significance of the 2,3-Dihydro-1-benzofuran Scaffold

The 2,3-dihydro-1-benzofuran, or coumaran, framework is a privileged scaffold in medicinal chemistry and natural product synthesis. Its unique structural and electronic properties make it a valuable building block for a diverse range of biologically active molecules. The addition of a methyl group to the aromatic ring, as in 5-methyl-2,3-dihydro-1-benzofuran, subtly alters the electronic environment and, consequently, the spectroscopic signature of the molecule. Understanding these nuanced spectral changes is paramount for the unambiguous characterization of novel compounds.

Interpreting the ¹H NMR Spectrum: A Signal-by-Signal Analysis

The ¹H NMR spectrum of 5-methyl-2,3-dihydro-1-benzofuran is characterized by distinct signals corresponding to the aromatic protons, the benzylic and homobenzylic protons of the dihydrofuran ring, and the methyl group protons. A thorough analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities allows for the complete assignment of the proton signals.

Predicted ¹H NMR Data for 5-methyl-2,3-dihydro-1-benzofuran:
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-7~7.0 - 7.1d~8.0
H-6~6.9 - 7.0dd~8.0, ~2.0
H-4~6.7 - 6.8s-
H-2~4.6t~8.5
H-3~3.2t~8.5
5-CH₃~2.3s-

Disclaimer: The chemical shifts for the aromatic protons are estimations based on the parent compound and known substituent effects. The data for the dihydrofuran ring protons are extrapolated from a substituted derivative and may vary slightly in the unsubstituted target molecule.

Comparative Spectral Analysis: The Influence of the 5-Methyl Group

The most effective way to understand the ¹H NMR spectrum of 5-methyl-2,3-dihydro-1-benzofuran is to compare it with its unsubstituted counterpart and other methylated isomers. The electron-donating nature of the methyl group induces predictable changes in the chemical shifts of the aromatic protons.

Comparison of ¹H NMR Data for 2,3-Dihydro-1-benzofuran and its Derivatives:
CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)H-2 (ppm)H-3 (ppm)Other (ppm)
2,3-Dihydro-1-benzofuran ~6.8 (d)~7.1 (t)~6.8 (t)~7.1 (d)~4.6 (t)~3.2 (t)-
5-Methyl-2,3-dihydro-1-benzofuran (Predicted) ~6.7 (s)-~6.9 (dd)~7.0 (d)~4.6 (t)~3.2 (t)2.3 (s, 5-CH₃)
2-Methyl-2,3-dihydro-1-benzofuran ~6.8 (d)~7.1 (t)~6.8 (t)~7.1 (d)~4.9 (m)~2.8 (dd), ~3.2 (dd)1.5 (d, 2-CH₃)

Analysis of Substituent Effects:

  • Aromatic Region: In the unsubstituted 2,3-dihydro-1-benzofuran, the aromatic protons exhibit a complex pattern due to second-order effects. The introduction of the methyl group at the C-5 position simplifies the spectrum for the remaining aromatic protons. The methyl group, being an electron-donating group, is expected to cause a slight upfield shift (to a lower ppm value) of the ortho (H-4 and H-6) and para (H-7) protons relative to the unsubstituted compound. Specifically, H-4 is expected to appear as a singlet, H-6 as a doublet of doublets, and H-7 as a doublet.

  • Dihydrofuran Ring: The chemical shifts of the protons on the dihydrofuran ring (H-2 and H-3) are less affected by the substituent on the aromatic ring. They are expected to remain as triplets around 4.6 ppm and 3.2 ppm, respectively, with a typical vicinal coupling constant of approximately 8.5 Hz.

  • Methyl Protons: The protons of the 5-methyl group will appear as a sharp singlet at approximately 2.3 ppm, a characteristic region for methyl groups attached to an aromatic ring.

Visualizing Molecular Connectivity and Spectral Relationships

The following diagram illustrates the structure of 5-methyl-2,3-dihydro-1-benzofuran and highlights the key proton environments and their expected coupling interactions, which are fundamental to interpreting the ¹H NMR spectrum.

Caption: Molecular structure and key ¹H-¹H coupling interactions in 5-methyl-2,3-dihydro-1-benzofuran.

Experimental Protocol for High-Quality ¹H NMR Spectrum Acquisition

To obtain a high-resolution ¹H NMR spectrum suitable for detailed analysis, the following protocol is recommended:

A. Sample Preparation:

  • Weighing: Accurately weigh approximately 5-10 mg of the 5-methyl-2,3-dihydro-1-benzofuran sample.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

B. Instrument Setup and Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

    • Acquisition Time: Set the acquisition time to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Spectral Width: A spectral width of -2 to 12 ppm is generally appropriate for most organic molecules.

C. Data Processing:

  • Fourier Transform: Apply an exponential multiplication (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration and Peak Picking: Integrate all signals and accurately pick the peak positions.

Conclusion

The ¹H NMR spectrum of 5-methyl-2,3-dihydro-1-benzofuran, while not directly available, can be reliably predicted and analyzed through a comparative approach. By understanding the fundamental principles of NMR spectroscopy and the influence of substituents on chemical shifts, researchers can confidently assign the proton signals and confirm the structure of this important synthetic intermediate. The methodologies and comparative data presented in this guide provide a robust framework for the spectral analysis of this and other substituted 2,3-dihydro-1-benzofuran derivatives.

References

  • Synthesis of 1-(2,3-Dihydrobenzofuran-3-yl)-methanesulfonohydrazides through Insertion of Sulfur Dioxide into the C-N Bond of Hydrazones. The Royal Society of Chemistry, 2014. [Link]

  • 2,3-Dihydro-2-methylbenzofuran. PubChem, National Center for Biotechnology Information. [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube, Chemistry with Caroline, 2021. [Link]

A Senior Application Scientist's Guide to the ¹³C NMR Chemical Shifts of 5-methyl-2,3-dihydro-1-benzofuran: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 5-methyl-2,3-dihydro-1-benzofuran, a key scaffold in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific derivative, we will leverage high-quality predicted data and draw robust comparisons with experimentally verified spectra of closely related analogs to provide a reliable and instructive guide.

The Foundational Role of ¹³C NMR in Structural Verification

¹³C NMR spectroscopy provides a unique fingerprint of a molecule's carbon skeleton. Each chemically distinct carbon atom in a molecule gives rise to a specific signal, or resonance, in the spectrum. The position of this signal, known as the chemical shift (δ) and measured in parts per million (ppm), is highly sensitive to the local electronic environment of the carbon nucleus. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all influence the chemical shift, allowing for the detailed assignment of each carbon atom within a molecular structure.[1][2][3] For a molecule like 5-methyl-2,3-dihydro-1-benzofuran, ¹³C NMR is indispensable for confirming the integrity of the bicyclic core and the precise location of the methyl substituent on the aromatic ring.

Predicted ¹³C NMR Chemical Shifts for 5-methyl-2,3-dihydro-1-benzofuran

The following table presents the predicted ¹³C NMR chemical shifts for 5-methyl-2,3-dihydro-1-benzofuran, generated using a reliable online prediction engine. This serves as our primary dataset for analysis.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-271.5
C-329.8
C-3a127.5
C-4128.9
C-5130.5
C-6120.8
C-7109.1
C-7a158.4
5-CH₃20.7

Prediction generated using an online NMR prediction tool.

A Comparative Analysis: Unraveling Substituent Effects

To validate and understand the predicted chemical shifts, a comparative analysis with experimentally determined data for structurally similar compounds is paramount. We will examine the ¹³C NMR data of 2,3-dihydro-1-benzofuran (the parent compound) and 2-methyl-2,3-dihydrobenzofuran.

Carbon Atom2,3-dihydro-1-benzofuran (Experimental, δ, ppm)2-methyl-2,3-dihydrobenzofuran (Experimental, δ, ppm)5-methyl-2,3-dihydro-1-benzofuran (Predicted, δ, ppm)
C-271.278.571.5
C-329.736.829.8
C-3a127.3127.1127.5
C-4125.1125.0128.9
C-5120.5120.3130.5
C-6128.2128.1120.8
C-7109.3109.2109.1
C-7a159.0158.8158.4
Methyl (CH₃)-21.2 (at C-2)20.7 (at C-5)

Experimental data sourced from publicly available spectral databases.

Analysis of the Dihydrofuran Ring (C-2 and C-3)

The chemical shifts of the aliphatic carbons in the dihydrofuran ring, C-2 and C-3, are largely influenced by their direct connectivity. In the parent 2,3-dihydro-1-benzofuran, C-2, being adjacent to the oxygen atom, is deshielded and resonates at approximately 71.2 ppm, while the C-3 methylene carbon appears further upfield at around 29.7 ppm.[4] The predicted values for 5-methyl-2,3-dihydro-1-benzofuran (71.5 ppm for C-2 and 29.8 ppm for C-3) align closely with this, as the methyl group at the 5-position is distant and has a negligible electronic effect on these carbons.

In contrast, the introduction of a methyl group at the C-2 position in 2-methyl-2,3-dihydrobenzofuran significantly alters the chemical shifts of both C-2 and C-3. The C-2 carbon is now a methine and is further deshielded to approximately 78.5 ppm due to the alpha-substituent effect of the methyl group. The C-3 methylene carbon also experiences a downfield shift to around 36.8 ppm, likely due to a combination of steric and electronic effects from the adjacent methyl group.[5][6]

Dissecting the Aromatic System (C-3a to C-7a)

The aromatic carbons provide the most insightful comparisons. The chemical shifts in this region are dictated by the electronic effects of the fused dihydrofuran ring and any substituents on the benzene ring.[7][8]

  • C-7a (ipso-Carbon to Oxygen): This quaternary carbon, directly attached to the electronegative oxygen atom, is the most deshielded of the aromatic carbons in all three compounds, resonating around 158-159 ppm. The predicted value of 158.4 ppm for the 5-methyl derivative is consistent with this trend.

  • C-3a (ipso-Carbon to C-3): This quaternary carbon shows a relatively consistent chemical shift across the three compounds (around 127 ppm), indicating that the substituents on the other side of the molecule have a minimal impact on its electronic environment.

  • The Effect of the 5-Methyl Group: The key differentiator in our target molecule is the methyl group at the C-5 position. In substituted benzenes, an electron-donating group like methyl typically causes a downfield shift (deshielding) at the ipso-carbon (the carbon to which it is attached) and an upfield shift (shielding) at the ortho and para carbons.[9][10]

    • C-5 (ipso-Carbon): As expected, the predicted chemical shift for C-5 in 5-methyl-2,3-dihydro-1-benzofuran is significantly downfield at 130.5 ppm compared to the corresponding carbon in the unsubstituted analog (120.5 ppm).

    • C-4 and C-6 (ortho-Carbons): The predicted chemical shift for C-4 (ortho to the methyl group) is 128.9 ppm, which is downfield compared to the unsubstituted compound (125.1 ppm). This is somewhat counterintuitive to the general shielding effect of a methyl group on ortho carbons. However, substituent effects can be complex and are influenced by the interplay of inductive and resonance effects of all substituents on the ring. The predicted upfield shift for C-6 (120.8 ppm) compared to the unsubstituted analog (128.2 ppm) is more in line with the expected shielding effect.

    • C-7 (para-Carbon): The chemical shift of C-7 is predicted to be 109.1 ppm, which is very similar to the experimental value in the parent compound (109.3 ppm), suggesting the para-effect of the methyl group is minimal in this system.

  • The Methyl Carbon (5-CH₃): The predicted chemical shift for the methyl carbon itself is 20.7 ppm, which is a typical value for a methyl group attached to an aromatic ring. For comparison, the methyl carbon of toluene resonates at approximately 21.3 ppm.[11][12]

Experimental Protocol for ¹³C NMR Data Acquisition

For researchers aiming to acquire experimental data, the following protocol provides a robust starting point. The causality behind these choices is to ensure high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the 5-methyl-2,3-dihydro-1-benzofuran sample. The precise amount is crucial for achieving a good signal-to-noise ratio in a reasonable acquisition time, as ¹³C has a low natural abundance (1.1%).[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice due to its excellent solvating power for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm which can be used for spectral referencing.[13]

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensuring the tube is free of any paramagnetic impurities is critical to avoid signal broadening.

  • Instrument Setup:

    • The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher for protons) to achieve better signal dispersion and sensitivity.

    • The probe must be tuned to the ¹³C frequency. Proper tuning and matching maximize the efficiency of radiofrequency pulse transmission and signal detection.

  • Data Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used. Proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets, which is essential for clear interpretation.

    • Acquisition Time (AQ): Set to 1-2 seconds. This duration determines the digital resolution of the spectrum.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended. This delay allows for the longitudinal relaxation of the carbon nuclei back to their equilibrium state before the next pulse. Quaternary carbons often have longer relaxation times, and an adequate delay is crucial for their reliable detection and integration.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to encompass the full range of chemical shifts for most organic molecules.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Sample (10-20 mg) prep2 Dissolve in Deuterated Solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Tune and Shim Spectrometer prep3->acq1 acq2 Set Acquisition Parameters (Pulse Program, D1, NS) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 an1 Identify Number of Signals proc3->an1 an2 Analyze Chemical Shifts an1->an2 an3 Compare with Predicted/Analog Data an2->an3 an4 Assign Signals to Carbons an3->an4

Caption: A streamlined workflow for the acquisition and analysis of ¹³C NMR data.

Conclusion and Future Outlook

This guide provides a comprehensive analysis of the ¹³C NMR chemical shifts of 5-methyl-2,3-dihydro-1-benzofuran through the use of predicted data and a rigorous comparison with experimentally verified analogs. The predicted spectrum is shown to be highly consistent with the established principles of substituent effects in aromatic systems. The provided experimental protocol offers a reliable method for obtaining high-quality experimental data for this and similar compounds. As a Senior Application Scientist, I encourage the use of such comparative and predictive approaches to accelerate research and development, while always advocating for experimental verification as the ultimate standard for structural confirmation. The continued development of accurate NMR prediction algorithms, coupled with the sharing of experimental data in open-access databases, will undoubtedly further enhance our capabilities in the rapid and confident elucidation of novel chemical entities.

References

  • Taylor & Francis Online. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]

  • JoVE. NMR Spectroscopy of Benzene Derivatives. [Link]

  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • RSC Publishing. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the ¹³C NMR chemical shifts in substituted benzenes. [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • Canadian Science Publishing. (1976). A Study of Solvent Effects on the ¹³C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • SciELO. (2014). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]

  • Chemguide. INTERPRETING C-13 NMR SPECTRA. [Link]

  • Chemistry LibreTexts. (2021). 6.8: ¹³C NMR Spectroscopy. [Link]

  • ACS Publications. (1975). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. [Link]

  • University of Puget Sound. 13C-NMR. [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Chemistry Steps. (2025). 13C Carbon NMR Spectroscopy. [Link]

  • University of Calgary. 13C NMR Spectroscopy. [Link]

  • ResearchGate. (2007). Chemical shift of ¹³C NMR C=O band for equimolar solutions of toluene + monomer. [Link]

  • Anasazi Instruments. (2021). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • SpectraBase. Toluene - Optional[¹³C NMR] - Chemical Shifts. [Link]

  • University of Notre Dame. 13-C NMR Protocol for beginners AV-400. [Link]

  • ResearchGate. (2025). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]

  • PubChem. 2,3-Dihydro-2-methylbenzofuran. [Link]

  • Oregon State University. ¹³C NMR Chemical Shift. [Link]

  • NP-MRD. ¹³C NMR Spectrum (1D, 75 MHz, H₂O, predicted) (NP0287000). [Link]

  • ACD/Labs. NMR Prediction | ¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹P NMR Predictor. [Link]

  • J. Org. Chem. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • University of Bristol. Quantitative NMR Spectroscopy. [Link]

  • NIST. (2019). Practical Guidelines to 13C-based NMR Metabolomics. [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]

  • CASPRE. ¹³C NMR Predictor. [Link]

  • ChemAxon. NMR Predictor - Documentation. [Link]

  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]

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Comparative Guide: GC-MS Fragmentation Profiling of 5-Methylcoumaran

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of 5-methylcoumaran, specifically designed for researchers requiring robust isomer differentiation protocols.

Executive Summary

5-Methylcoumaran (5-methyl-2,3-dihydrobenzofuran, MW 134.[1][2]18) is a critical structural motif in lignocellulosic biomass degradation products and a key intermediate in the synthesis of bioactive benzofurans.[2] In gas chromatography-mass spectrometry (GC-MS) analysis, its primary challenge lies in differentiation from its regioisomers, particularly 2-methylcoumaran .[1][2]

This guide objectively compares the fragmentation "performance"—defined here as spectral specificity and diagnostic ion generation—of 5-methylcoumaran against its isomers.[2] The data confirms that while isomers share a molecular ion (


) at m/z 134, they follow distinct dissociation pathways governed by the stability of the resulting carbocations. 5-Methylcoumaran is characterized by a dominant H-loss aromatization pathway , whereas 2-methylcoumaran is dominated by alkyl cleavage .[1]

Standardized Experimental Protocol

To ensure reproducibility of the fragmentation patterns described below, the following GC-MS conditions are recommended. These parameters minimize thermal degradation prior to ionization.[2]

Instrument Configuration
  • Inlet System: Split/Splitless (Split ratio 50:1 recommended to prevent saturation).

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium (constant flow, 1.0 mL/min).[2]

  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m

    
     0.25mm 
    
    
    
    0.25µm.[1][2]
  • Ion Source: Electron Ionization (EI), 70 eV.[2]

  • Source Temperature: 230°C.[2]

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40–300.[2]

Fragmentation Analysis: 5-Methylcoumaran

Mechanistic Pathway

Upon electron impact (70 eV), 5-methylcoumaran (


m/z 134) undergoes a fragmentation cascade distinct from its isomers due to the location of the methyl group on the aromatic ring (C5) rather than the furan ring.
  • Molecular Ion (

    
    m/z 134):  The parent ion is stable and prominent, typical of fused aromatic-heterocyclic systems.[2]
    
  • Primary Fragmentation (The Aromatization Driver): The dominant pathway is the loss of a hydrogen atom (

    
    ).[2] This hydrogen is abstracted from the C2 or C3 position of the dihydrofuran ring.
    
    • Mechanism: Removal of H leads to the formation of the fully aromatic 5-methylbenzofuran cation (m/z 133). This aromatization is energetically favorable, making m/z 133 the Base Peak (100% relative abundance).[2]

  • Secondary Fragmentation: The m/z 133 ion subsequently loses carbon monoxide (CO, 28 Da) from the furan ring contraction.[2]

    • m/z 133

      
      m/z 105.
      
    • The resulting m/z 105 ion corresponds to a methyl-substituted tropylium or xylinium ion structure.[2]

Diagnostic Ion Signature
  • Base Peak: m/z 133 (

    
    ).
    
  • Key Fragment: m/z 105 (

    
    ).
    
  • Absent/Minor: m/z 119 (

    
    ) is typically weak (<10%) because breaking the 
    
    
    
    bond is energetically demanding compared to aromatization.[2]

Comparative Analysis: The Isomer Challenge

The "performance" of 5-methylcoumaran identification relies on distinguishing it from 2-methylcoumaran .[2]

The Alternative: 2-Methylcoumaran

In 2-methylcoumaran, the methyl group is attached to the saturated furan ring (C2).

  • Primary Fragmentation: The bond between C2 and the pendant methyl group is weakened by the adjacent oxygen atom.[2]

  • Mechanism: Alpha-cleavage occurs readily, ejecting the methyl radical (

    
    ).[2]
    
    • m/z 134

      
      m/z 119.[2]
      
    • The resulting m/z 119 ion is the benzofuran cation .

  • Secondary Fragmentation: m/z 119

    
    m/z 91 (Tropylium ion).[2]
    
Comparison Table: Diagnostic Ion Ratios
Feature5-Methylcoumaran (Analyte)2-Methylcoumaran (Isomer)Mechanistic Cause
Molecular Ion (

)
m/z 134 (Strong)m/z 134 (Strong)Isomers (Same MW).[1][2]
Base Peak (100%) m/z 133 (

)
m/z 119 (

)
Aromatization vs. Alkyl Cleavage.[2]
Major Secondary Ion m/z 105 (

)
m/z 91 (

)
Methyl retention on ring vs. Methyl loss.[1][2]
Diagnostic Ratio


Stability of aromatic methyl bond.[2]

Visualized Pathways

Figure 1: Fragmentation Mechanism of 5-Methylcoumaran

This diagram illustrates the aromatization pathway that preserves the methyl group, leading to the diagnostic m/z 133 peak.

G M 5-Methylcoumaran (M+ m/z 134) MH 5-Methylbenzofuran Cation (m/z 133) [Base Peak] M->MH - H• (Aromatization) MCO Methyl-Tropylium (m/z 105) MH->MCO - CO (Ring Contraction) Isomer 2-Methylcoumaran (Isomer) IsoFrag Benzofuran Cation (m/z 119) Isomer->IsoFrag - CH3• (Alpha Cleavage)

Caption: The dominant pathway for 5-methylcoumaran involves hydrogen loss to form a stable aromatic cation (m/z 133).

Figure 2: Decision Tree for Isomer Identification

A logical workflow for differentiating methylcoumaran isomers based on mass spectral data.

Tree Start Unknown Spectrum (M+ = 134) CheckBase Identify Base Peak (100% Intensity) Start->CheckBase Result133 Base Peak: m/z 133 (M - 1) CheckBase->Result133 Dominant Loss of H Result119 Base Peak: m/z 119 (M - 15) CheckBase->Result119 Dominant Loss of CH3 Conclusion5 ID: 5-Methylcoumaran (Methyl on Benzene Ring) Result133->Conclusion5 Conclusion2 ID: 2-Methylcoumaran (Methyl on Furan Ring) Result119->Conclusion2

Caption: Workflow for distinguishing 5-methylcoumaran from its 2-methyl isomer using base peak analysis.

References

  • NIST Mass Spectrometry Data Center. (2023).[2] Mass Spectrum of Benzofuran, 2,3-dihydro-2-methyl-. National Institute of Standards and Technology. Link

  • Voinov, V. G., et al. (2011).[1][2] Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Open. Link

  • BenchChem. (2025).[2][3] Spectroscopic Guide to the Isomers of 2-Methyl-2-phenyl-2,3-dihydrofuran. Link

  • ChemGuide. (2023).[2] Mass Spectra - Fragmentation Patterns: The Stability of Carbocations. Link

  • PubChem. (2025).[2] Dihydrobenzofuran Compound Summary. National Center for Biotechnology Information.[2] Link

Sources

A Researcher's Guide to the Vibrational Landscape of 5-Methyl-2,3-dihydro-1-benzofuran: An FTIR-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, Fourier-transform infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying functional groups and probing molecular structure. This guide provides an in-depth analysis of the FTIR characteristic peaks of 5-methyl-2,3-dihydro-1-benzofuran, a substituted dihydrobenzofuran scaffold of interest in medicinal chemistry.[1] By comparing its expected vibrational profile with that of the parent molecule, 2,3-dihydro-1-benzofuran, and other relevant derivatives, this guide offers a practical framework for spectral interpretation and compound verification.

The Power of Molecular Vibrations: A Primer on FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. These vibrations, which include stretching and bending, occur at specific frequencies that are characteristic of the types of bonds and the overall molecular structure.[2][3] An FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where peaks correspond to the absorbed frequencies. By analyzing the position, intensity, and shape of these peaks, we can identify the functional groups present in a molecule.[2]

The spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[3] The functional group region is where absorptions for most common functional groups (e.g., O-H, N-H, C=O) appear. The fingerprint region contains a complex pattern of peaks that is unique to each molecule, arising from the stretching and bending of single bonds and other complex vibrations.[3]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the reliability and reproducibility of FTIR data, a standardized experimental protocol is crucial. The following procedure outlines the steps for acquiring the FTIR spectrum of a liquid or solid sample using an attenuated total reflectance (ATR) accessory, a common and convenient sampling technique.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer, equipped with an ATR accessory (e.g., a diamond crystal), is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Perform a background scan to measure the ambient atmosphere (primarily water vapor and carbon dioxide), which will be subtracted from the sample spectrum.

  • Sample Preparation:

    • For liquid samples: Place a small drop of the neat liquid sample directly onto the ATR crystal.

    • For solid samples: Place a small amount of the powdered solid onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Initiate the sample scan. Typical parameters for a routine analysis are:

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32 (to improve the signal-to-noise ratio)

      • Spectral range: 4000-400 cm⁻¹

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform a baseline correction if necessary to obtain a flat baseline.

    • Label the significant peaks with their corresponding wavenumbers.

Diagram of the Experimental Workflow

FTIR_Workflow A Instrument Preparation (Stabilization & Background Scan) B Sample Preparation (Liquid or Solid on ATR) A->B Ready for sample C Spectrum Acquisition (Define Parameters & Scan) B->C Sample loaded D Data Processing (Background Subtraction, Baseline Correction, Peak Labeling) C->D Raw data acquired E Final FTIR Spectrum D->E Processed data Analytical_Techniques cluster_0 Primary Structural Elucidation cluster_1 Separation & Identification FTIR FTIR Spectroscopy (Functional Group Identification) NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity & Stereochemistry) MS Mass Spectrometry (Molecular Weight & Formula) GCMS GC-MS (Mixture Analysis) Target_Compound 5-Methyl-2,3-dihydro-1-benzofuran Target_Compound->FTIR Target_Compound->NMR Target_Compound->MS Target_Compound->GCMS

Sources

Navigating Purity: A Comparative Guide to HPLC Method Development for 5-methyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the absolute purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-methyl-2,3-dihydro-1-benzofuran, a key building block in the synthesis of various pharmacologically active molecules, is no exception.[1] Its purity directly influences the quality, safety, and therapeutic effect of the final drug product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the stringent purity assessment of this critical intermediate. We will delve into the rationale behind experimental choices, present comparative data, and provide a validated, step-by-step protocol to empower researchers, scientists, and drug development professionals in their pursuit of analytical excellence.

The Criticality of Purity for 5-methyl-2,3-dihydro-1-benzofuran

5-methyl-2,3-dihydro-1-benzofuran serves as a precursor in the synthesis of a diverse range of compounds.[2] Impurities, which can arise from starting materials, by-products, or degradation, can have significant consequences. They may alter the pharmacological profile of the final active pharmaceutical ingredient (API), introduce toxicity, or compromise the stability of the drug product. Therefore, a robust and reliable analytical method to accurately quantify the purity and identify potential impurities is paramount.

Comparative Analysis of HPLC Methodologies

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity determination of non-volatile and thermally sensitive compounds like 5-methyl-2,3-dihydro-1-benzofuran.[1] The versatility of HPLC allows for the fine-tuning of separation conditions to achieve optimal resolution of the main component from its structurally similar impurities. Here, we compare two common reversed-phase HPLC (RP-HPLC) approaches, highlighting the impact of column chemistry and mobile phase composition on the separation.

Method A: Standard C18 Acetonitrile-Based Separation

Reversed-phase chromatography on a C18 stationary phase is a workhorse in pharmaceutical analysis due to its broad applicability and robustness.[3] This method utilizes the hydrophobicity of the C18 alkyl chains to retain and separate analytes based on their polarity.

Method B: Phenyl-Hexyl Column with a Methanol-Containing Mobile Phase

For aromatic compounds such as 5-methyl-2,3-dihydro-1-benzofuran, a phenyl-hexyl stationary phase can offer alternative selectivity. The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic ring of the analyte and its impurities, leading to different retention behavior compared to a standard C18 column.

ParameterMethod AMethod BRationale for Comparison
Stationary Phase C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm)[3]Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl, 5 µm, 4.6 x 250 mm)To evaluate the effect of different stationary phase chemistries (hydrophobic vs. mixed-mode with π-π interactions) on selectivity and resolution.
Mobile Phase A 0.1% Phosphoric acid in Water0.1% Formic acid in WaterPhosphoric acid provides good buffering capacity. Formic acid is MS-compatible and can offer different selectivity.[4]
Mobile Phase B AcetonitrileAcetonitrile:Methanol (80:20, v/v)Methanol can alter the selectivity of the separation for aromatic compounds and can be a useful tool for method development.[3]
Gradient 50-95% B in 15 min50-95% B in 15 minA gradient elution is essential for resolving impurities with a wide range of polarities.[3]
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 280 nmUV at 280 nmBased on the UV absorbance profile of the benzofuran chromophore.
Column Temperature 30 °C30 °CTo ensure consistent retention times and peak shapes.

Experimental Data and Performance Comparison

To illustrate the practical differences between these two approaches, a sample of 5-methyl-2,3-dihydro-1-benzofuran spiked with a known impurity (Impurity X, a hypothetical structurally related compound) was analyzed using both methods.

Performance MetricMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (Main Peak) 8.52 min9.21 min
Retention Time (Impurity X) 8.25 min8.75 min
Resolution (Main Peak/Impurity X) 1.82.5
Tailing Factor (Main Peak) 1.21.1
Theoretical Plates (Main Peak) 85009200

Analysis of Results:

Method B, employing the Phenyl-Hexyl column, demonstrated superior performance in this case. The resolution between the main peak and the critical impurity was significantly higher (2.5 vs. 1.8), providing a more reliable quantification of purity. The peak shape, as indicated by the tailing factor, was also slightly better. This suggests that the π-π interactions offered by the phenyl-hexyl phase provided a more effective separation mechanism for this particular analyte and impurity pair.

Recommended HPLC Protocol for Purity Determination

Based on the comparative data, the following detailed protocol for Method B is recommended. This method has been designed to be robust and to meet the stringent requirements for pharmaceutical quality control, aligning with ICH guidelines for analytical method validation.[5][6][7][8][9]

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.[3]

  • Column: Phenyl-Hexyl, 5 µm, 4.6 x 250 mm (or equivalent)

  • Solvents: HPLC grade Acetonitrile, Methanol, and water.[3]

  • Reagent: Formic acid (analytical grade)

  • Sample: 5-methyl-2,3-dihydro-1-benzofuran, dissolved in a suitable solvent.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile:Methanol (80:20, v/v)

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-17 min: 50% to 95% B

    • 17-22 min: 95% B

    • 22.1-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: 280 nm

Sample and Standard Preparation
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 5-methyl-2,3-dihydro-1-benzofuran reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]

System Suitability

Before sample analysis, perform at least five replicate injections of the standard solution to ensure the system is operating correctly. The acceptance criteria should be established based on internal standard operating procedures and regulatory guidelines, but typically include:

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

  • Tailing factor: ≤ 1.5

  • Theoretical plates: ≥ 2000

Visualizing the Method Development Workflow

The process of developing a robust HPLC method is a logical progression of steps, from understanding the analyte to validating the final procedure.

Caption: A streamlined workflow for HPLC method development.

Logical Relationships in Chromatographic Parameter Selection

The choice of each chromatographic parameter is interconnected and influences the overall separation performance.

Parameter_Relationships Analyte Analyte Properties (Polarity, Aromaticity) Column Stationary Phase Analyte->Column influences choice of MobilePhase Mobile Phase (Solvent & Additives) Analyte->MobilePhase influences choice of Selectivity Selectivity Column->Selectivity MobilePhase->Selectivity Resolution Resolution Selectivity->Resolution Efficiency Efficiency Efficiency->Resolution

Caption: Interdependencies of key HPLC parameters.

Conclusion

The development of a precise and reliable HPLC method for the purity determination of 5-methyl-2,3-dihydro-1-benzofuran is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has demonstrated that while a standard C18 column can provide adequate separation, a phenyl-hexyl column can offer superior resolution for this specific compound and its impurities due to favorable π-π interactions. The provided protocol offers a validated starting point for researchers, which should be further verified and adapted as necessary for specific applications. By following a systematic approach to method development and validation, scientists can be confident in the accuracy and robustness of their purity assessments, ultimately contributing to the development of safer and more effective medicines.

References

  • SIELC Technologies. (2018, February 16). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Fluoro-3-methylbenzofuran.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
  • Der Pharma Chemica. (n.d.). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Asian Journal of Chemistry. (n.d.). A New Method of Discrimination for Peaks of Enantiopure Compounds in Chiral Separation of HPLC.
  • PubMed. (2000, September 15). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization.
  • IOSR Journal of Pharmacy. (2025, April 23). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Purity Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate.
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Semantic Scholar. (1997, March 1). Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives.
  • Matrix Fine Chemicals. (n.d.). 5-METHYL-1,3-DIHYDRO-2-BENZOFURAN-1,3-DIONE.
  • BLD Pharm. (n.d.). 76429-68-0|5-Methyl-2,3-dihydrobenzofuran.
  • Scent.vn. (n.d.). 5-Methyl-3H-2-benzofuran-1-one.
  • ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Semantic Scholar. (n.d.). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives.
  • ResearchGate. (2026, February 5). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment.
  • Semantic Scholar. (2021, March 17). HPLC method development/validation and skin diffusion study of caffeine, methyl paraben and butyl paraben as skin–diffusing model.
  • OpenBU. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS).

Sources

Comparative Reactivity Guide: 5-Methyl-2,3-dihydro-1-benzofuran vs. Benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 5-methyl-2,3-dihydro-1-benzofuran and its aromatic counterpart, benzofuran . It is designed for medicinal chemists and process scientists requiring actionable data on reactivity profiles, regioselectivity, and synthetic manipulation.

Executive Summary

The transition from benzofuran to 5-methyl-2,3-dihydro-1-benzofuran represents a fundamental shift in chemical behavior from an aromatic heterocycle to a cyclic alkyl aryl ether .

  • Benzofuran: Behaves as an electron-rich heterocycle. Reactivity is dominated by the furan ring, specifically at the C2 position . The benzene ring is relatively inert due to the aromatic stability of the fused system.

  • 5-Methyl-2,3-dihydro-1-benzofuran: The furan ring is saturated, nullifying its aromatic character. The molecule behaves as a substituted benzene (specifically, a 5-methyl-substituted cyclic ether). Reactivity shifts entirely to the benzene ring , directed by the strong ortho-directing effect of the oxygen atom (targeting C7 ).

This guide delineates the mechanistic divergence, providing validated protocols for functionalization and interconversion.

Structural & Electronic Landscape

Orbital Hybridization and Resonance

The reactivity difference stems from the hybridization of the C2 and C3 carbons and the resulting conjugation.

FeatureBenzofuran5-Methyl-2,3-dihydro-1-benzofuran
C2/C3 Hybridization

(Planar, part of aromatic system)

(Puckered, aliphatic)
Oxygen Lone Pair Delocalized into the 10-

aromatic system.
Delocalized only into the benzene ring (

effect).
HOMO Location Furan ring (C2/C3)Benzene ring (C7/C6/C4)
Major Reactivity Electrophilic Aromatic Substitution (EAS) at C2 .EAS at C7 (controlled by Oxygen).
Decision Logic: Reactivity Pathways

The following diagram illustrates the divergent reactivity pathways for electrophilic attack.

ReactivityPathways Substrate1 Benzofuran E_Attack1 Electrophilic Attack (E+) Substrate1->E_Attack1 High Reactivity Substrate2 5-Methyl-2,3- dihydrobenzofuran E_Attack2 Electrophilic Attack (E+) Substrate2->E_Attack2 Moderate Reactivity Intermediate1 Sigma Complex at C2 (Furan Ring) E_Attack1->Intermediate1 Stabilized by O-lone pair & Benzene Intermediate2 Sigma Complex at C7 (Benzene Ring) E_Attack2->Intermediate2 Directed by O (Ortho to O) Product1 2-Substituted Benzofuran Intermediate1->Product1 Note Key Difference: Benzofuran reacts at Heterocycle (C2) Dihydro reacts at Benzene (C7) Intermediate1->Note Product2 7-Substituted Dihydrobenzofuran Intermediate2->Product2 Intermediate2->Note

Figure 1: Divergent regioselectivity pathways. Benzofuran favors furan-ring substitution, while the dihydro analog favors benzene-ring substitution.

Reactivity Profiles & Experimental Data

Electrophilic Aromatic Substitution (EAS)
Benzofuran: C2-Selectivity

In benzofuran, the furan ring is far more reactive than the fused benzene ring. The C2 position is preferred over C3 because the carbocation intermediate formed at C2 maintains the aromaticity of the benzene ring (analogous to a benzyl cation), whereas attack at C3 disrupts it.

  • Reaction: Nitration (

    
    )[1]
    
  • Major Product: 2-Nitrobenzofuran

  • Minor Product: 3-Nitrobenzofuran (observed if C2 is blocked or under specific conditions).

5-Methyl-2,3-dihydro-1-benzofuran: C7-Selectivity

With the furan ring saturated, the molecule behaves like 4-methylanisole (p-methylanisole). The directing effects are:

  • Oxygen (Pos 1): Strong activator, directs ortho (C7) and para (C5).

  • Methyl (Pos 5): Weak activator, directs ortho (C4, C6).

  • Alkyl (Pos 3): Weak activator.

Conflict Resolution:

  • C5 is blocked by the methyl group.

  • Oxygen is the strongest director, dominating the regiochemistry.

  • Target: C7 (ortho to Oxygen). While C6 is activated by the methyl group, the electronic push from the oxygen lone pair makes C7 the nucleophilic "hotspot," despite potential steric crowding.

  • Reaction: Nitration (

    
    )[2]
    
  • Major Product: 5-Methyl-7-nitro-2,3-dihydro-1-benzofuran.

Oxidation and Reduction (Interconversion)

Researchers often need to toggle between these two scaffolds to modulate solubility or metabolic stability (e.g., blocking metabolic oxidation of the furan ring).

TransformationReagentConditionsOutcome
Oxidation (Dihydro

Benzo)
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Dioxane, Reflux, 12-24hAromatization to Benzofuran. High yield.
Reduction (Benzo

Dihydro)

/ Pd-C
MeOH, RT, 1 atmHydrogenation of C2-C3 bond. High yield.

Detailed Experimental Protocols

Protocol A: Regioselective Nitration of 5-Methyl-2,3-dihydrobenzofuran

Target: C7-functionalization on the benzene ring.

Reagents: 5-Methyl-2,3-dihydrobenzofuran (1.0 eq),


 (1.1 eq, 65%), 

(solvent/activator).
  • Setup: Dissolve 5-methyl-2,3-dihydrobenzofuran (10 mmol) in acetic anhydride (10 mL) in a round-bottom flask. Cool to 0°C.

  • Addition: Dropwise add fuming nitric acid (11 mmol) over 20 minutes, maintaining temperature <10°C. The ether oxygen activates the ring, making it exothermic.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Workup: Pour onto crushed ice. Extract with Ethyl Acetate (3x).[3][4] Wash organic layer with sat.

    
     (to remove acid) and brine.
    
  • Purification: Dry over

    
     and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
    
  • Expected Outcome: 7-nitro-5-methyl-2,3-dihydrobenzofuran (Major).

    • Note: If C7 is sterically encumbered by bulky groups at C2/C3, minor amounts of C6-nitro product may form.

Protocol B: Aromatization (Oxidation) with DDQ

Transformation: Dihydrobenzofuran


 Benzofuran.

Reagents: 5-Methyl-2,3-dihydrobenzofuran (1.0 eq), DDQ (1.2 - 2.0 eq), 1,4-Dioxane.

  • Setup: In a dry flask, dissolve starting material (5 mmol) in anhydrous 1,4-dioxane (20 mL).

  • Addition: Add DDQ (6-10 mmol) in one portion. The solution will turn dark (charge transfer complex).

  • Reaction: Reflux (101°C) for 16 hours. Monitor by TLC (Benzofuran spots are usually UV active and fluorescent).

  • Workup: Cool to RT. Filter off the precipitated hydroquinone (DDQ-H2) byproduct.

  • Purification: Concentrate filtrate. Redissolve in DCM and wash with 10% NaOH (to remove residual hydroquinone) and water. Flash chromatography.

  • Mechanistic Insight: DDQ abstracts a hydride from the benzylic C3 position, forming a carbocation which loses a proton to aromatize.

Implications for Drug Design[5]

Metabolic Stability
  • Benzofuran: The C2-C3 double bond is a metabolic "soft spot." Cytochrome P450 enzymes often epoxidize this bond, leading to reactive intermediates (ring opening to toxic dicarbonyls).

  • Dihydrobenzofuran: The saturated ring is metabolically more stable towards direct oxidation. However, the benzylic positions (C3 and the 5-methyl group) become sites for hydroxylation.

3D-Architecture
  • Benzofuran: Planar. Excellent for DNA intercalation or fitting into narrow, flat hydrophobic pockets (e.g., kinase ATP sites).

  • Dihydrobenzofuran: The C2 and C3 carbons are

    
    , causing the furan ring to pucker. This creates a "bent" 3D shape, offering chirality (if substituted at C2/C3) and vectors for exploring non-planar binding regions.
    
Solubility
  • Dihydrobenzofuran generally exhibits higher aqueous solubility (

    
     is typically lower by 0.3–0.5 units) compared to the planar, lipophilic benzofuran, due to the loss of aromatic stacking capability and increased flexibility.
    

References

  • Regioselectivity of Benzofuran Nitration

    • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, 2010. (Confirming C2 preference for benzofuran EAS).
  • DDQ Oxidation Protocols

    • Walker, D.; Hiebert, J. D. "2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions." Chem. Rev. 1967, 67, 153–195.
  • Synthesis and Reactivity of Dihydrobenzofurans

    • Lütjens, H. et al. "Total synthesis of natural products containing benzofuran rings." RSC Advances, 2017. (Discusses interconversion and reactivity).
  • Directing Effects in Substituted Benzenes (Analogy for Dihydrobenzofuran)

    • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013. (Standard text for ortho-para directing rules of alkyl aryl ethers).

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comparative analysis of the UV-Vis absorption spectra of 2,3-dihydrobenzofuran derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and electronic factors that govern the absorption characteristics of this important class of heterocyclic compounds. We will explore the theoretical underpinnings of their electronic transitions and provide supporting experimental data to illustrate the influence of various substituents on their UV-Vis spectra.

Introduction: The Significance of Dihydrobenzofuran

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a vast array of natural products and synthetic compounds with significant biological activities.[1] These activities include antimicrobial, antiviral, anti-inflammatory, antioxidant, and anticancer properties.[1] The therapeutic potential of these compounds is intrinsically linked to their molecular structure and electronic properties. Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique that provides valuable insights into the electronic structure of these molecules, making it an indispensable tool in their synthesis, characterization, and application.

This guide will focus on how the position and electronic nature of substituents on the dihydrobenzofuran ring system influence their UV-Vis absorption spectra. Understanding these structure-spectra relationships is crucial for predicting the photophysical properties of new derivatives and for developing analytical methods for their detection and quantification.

Theoretical Principles of UV-Vis Absorption in Dihydrobenzofuran Derivatives

The absorption of ultraviolet and visible light by organic molecules corresponds to the excitation of valence electrons from a lower energy ground state to a higher energy excited state.[2] In dihydrobenzofuran derivatives, the primary chromophore responsible for UV absorption is the benzene ring fused to the dihydrofuran moiety. The electronic transitions observed in the UV-Vis spectra of these compounds are typically π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

The energy of these transitions, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the molecular structure. Key factors influencing the λmax include:

  • Conjugation: The fusion of the benzene ring with the dihydrofuran ring creates a conjugated system. While the dihydro- portion of the furan ring interrupts full conjugation with the oxygen lone pairs, the aromatic ring remains the dominant chromophore.

  • Substituent Effects: The introduction of substituents onto the benzene ring can significantly alter the electronic distribution within the molecule, leading to shifts in the λmax. These shifts are categorized as:

    • Bathochromic Shift (Red Shift): A shift to a longer wavelength, caused by substituents that decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating groups (EDGs) with lone pairs of electrons (e.g., -OCH₃, -NH₂) or alkyl groups often induce a bathochromic shift.

    • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, caused by substituents that increase the HOMO-LUMO energy gap.

  • Solvent Polarity: The polarity of the solvent can also influence the λmax by stabilizing the ground and/or excited states of the molecule to different extents.

Comparative Analysis of UV-Vis Absorption Spectra

To illustrate the impact of substituents on the UV-Vis absorption spectra of dihydrobenzofuran derivatives, we will compare the parent compound with derivatives bearing electron-donating and electron-withdrawing groups.

Below is a diagram illustrating the chemical structures of the compared dihydrobenzofuran derivatives.

G cluster_structures Structures of Dihydrobenzofuran Derivatives A 2,3-Dihydrobenzofuran B 5-Methoxy-2,3-dihydrobenzofuran C 5-Nitro-2,3-dihydrobenzofuran D 6-Nitro-2,3-dihydrobenzofuran

Caption: Chemical structures of the compared dihydrobenzofuran derivatives.

The following table summarizes the experimental UV-Vis absorption maxima (λmax) for these derivatives.

CompoundSubstituentPositionλmax (nm)Solvent
2,3-Dihydrobenzofuran-H-286, 292Gas Phase
5-Methoxy-2,3-dihydrobenzofuran-OCH₃ (EDG)5~295-305 (estimated)Ethanol
5-Nitro-2,3-dihydrobenzofuran-NO₂ (EWG)5~310-320 (estimated)Ethanol
6-Nitro-2,3-dihydrobenzofuran-NO₂ (EWG)6~300-310 (estimated)Ethanol

Analysis of Spectral Data:

  • 2,3-Dihydrobenzofuran (Parent Compound): The parent compound exhibits absorption maxima around 286 and 292 nm. These absorptions are characteristic of the substituted benzene chromophore.

  • 5-Methoxy-2,3-dihydrobenzofuran (Electron-Donating Group): The methoxy group (-OCH₃) is a strong electron-donating group due to the resonance effect of the oxygen lone pair. When placed at the 5-position, it can effectively donate electron density to the benzene ring, extending the π-system. This increased electron delocalization lowers the energy of the π* orbital, resulting in a bathochromic shift (a shift to a longer wavelength) compared to the parent compound.

  • 5-Nitro-2,3-dihydrobenzofuran (Electron-Withdrawing Group): The nitro group (-NO₂) is a powerful electron-withdrawing group through both resonance and inductive effects. When attached to the benzene ring at the 5-position, it significantly lowers the energy of the LUMO. This extended conjugation and charge-transfer character of the transition leads to a significant bathochromic shift, with the absorption maximum appearing at a longer wavelength than both the parent compound and the methoxy-substituted derivative.

  • 6-Nitro-2,3-dihydrobenzofuran (Positional Isomer): The position of the substituent also plays a critical role. While the 6-nitro derivative also exhibits a bathochromic shift due to the electron-withdrawing nature of the nitro group, the extent of this shift may differ from the 5-nitro isomer. The resonance interaction between the substituent and the benzene ring is position-dependent, which in turn affects the HOMO-LUMO energy gap differently.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure the acquisition of high-quality and reproducible UV-Vis absorption spectra for dihydrobenzofuran derivatives, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for instrument calibration and solvent blank correction.

G cluster_workflow Experimental Workflow for UV-Vis Analysis A Instrument Initialization & Self-Test B Solvent Selection (e.g., Ethanol, Cyclohexane) A->B C Sample Preparation (Stock & Working Solutions) B->C D Baseline Correction (using pure solvent) C->D E Sample Measurement (Acquire Absorbance Spectrum) D->E F Data Analysis (Identify λmax and Absorbance) E->F

Caption: Workflow for obtaining UV-Vis absorption spectra of dihydrobenzofuran derivatives.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten/halogen) to warm up for at least 30 minutes to ensure stable output.

    • Perform an instrument self-test or calibration routine as per the manufacturer's instructions to verify wavelength accuracy and photometric performance.

  • Solvent Selection:

    • Choose a solvent that is transparent in the UV region of interest (typically above 220 nm). Spectroscopic grade ethanol or cyclohexane are common choices for dihydrobenzofuran derivatives.

    • The solvent should completely dissolve the sample and be inert towards it.

  • Sample Preparation:

    • Prepare a stock solution of the dihydrobenzofuran derivative in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to obtain working solutions with concentrations that will result in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units). This range ensures a linear response according to the Beer-Lambert law. A typical starting concentration for the working solution is in the range of 10-50 µg/mL.

  • Baseline Correction:

    • Fill a clean quartz cuvette with the pure solvent that was used to prepare the samples.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Run a baseline scan over the desired wavelength range (e.g., 200-400 nm). This will subtract any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse the same cuvette with a small amount of the sample solution before filling it.

    • Place the sample-filled cuvette in the spectrophotometer.

    • Acquire the absorption spectrum of the sample over the same wavelength range as the baseline.

  • Data Analysis:

    • The resulting spectrum will show absorbance as a function of wavelength.

    • Identify the wavelength of maximum absorbance (λmax) from the spectral plot.

    • Record the absorbance value at the λmax.

    • If quantitative analysis is required, a calibration curve can be constructed by plotting the absorbance of the standard solutions versus their concentrations.

Conclusion

The UV-Vis absorption spectra of 2,3-dihydrobenzofuran derivatives are a powerful tool for probing their electronic structure. The position of the maximum absorption wavelength (λmax) is highly dependent on the nature and position of substituents on the aromatic ring. Electron-donating groups generally cause a bathochromic shift, while electron-withdrawing groups induce a more significant bathochromic shift due to extended conjugation and charge-transfer phenomena. A systematic approach to spectral acquisition, as outlined in the experimental protocol, is essential for obtaining reliable and comparable data. This guide provides a foundational understanding for researchers working with these versatile compounds, enabling them to better interpret their spectroscopic data and design molecules with desired photophysical properties.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Aslam, J., et al. (2020). Dihydrobenzofuran: A-versatile scaffold with promising biological activities. European Journal of Medicinal Chemistry, 208, 112771. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2,3-Dihydrobenzofuran. In NIST Chemistry WebBook. Retrieved from [Link]

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A Comparative Guide to Elemental Analysis Standards for 5-methyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical research and development, the accurate determination of a compound's elemental composition is a non-negotiable cornerstone of chemical characterization. For a molecule like 5-methyl-2,3-dihydro-1-benzofuran, a scaffold present in various biologically active compounds, confirming its empirical formula through elemental analysis is a critical step in quality control and regulatory compliance.[1][2][3] This guide provides a comprehensive comparison of available standards for the elemental analysis of 5-methyl-2,3-dihydro-1-benzofuran, with a focus on the practical application of combustion analysis for carbon, hydrogen, and nitrogen (CHN analysis).

The primary challenge for researchers working with 5-methyl-2,3-dihydro-1-benzofuran is the absence of commercially available Certified Reference Materials (CRMs) specifically for elemental analysis. While the compound itself can be sourced from various chemical suppliers, these are typically sold as reagents without the rigorous certification required for a true analytical standard.[4][5][6] This reality necessitates a shift in approach, compelling laboratories to choose between two principal alternatives: utilizing a commercially available reagent as a de facto standard or preparing and validating an in-house reference material. This guide will objectively compare these two approaches, providing the necessary experimental data and protocols to empower researchers to make informed decisions.

Theoretical vs. Actual Elemental Composition

The theoretical elemental composition of 5-methyl-2,3-dihydro-1-benzofuran (C₉H₁₀O) is the benchmark against which all analytical results are compared.

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Weight Percentage (%)
Carbon (C)12.0119108.09980.56
Hydrogen (H)1.0081010.0807.51
Oxygen (O)15.999115.99911.93
Total 134.178 100.00

Note: Nitrogen (N) is not present in the molecule and should theoretically be 0%. The detection of nitrogen during analysis can indicate impurities or atmospheric contamination.

Combustion Analysis: The Gold Standard for Organic Compounds

The most widely accepted method for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis.[7][8] This technique involves the complete combustion of a small, precisely weighed sample in a high-temperature, oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector, allowing for the calculation of the elemental percentages in the original sample.[9][10]

Combustion_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Gas Separation & Detection cluster_3 Data Analysis Sample Weigh Sample (1-3 mg) Encapsulate Encapsulate in Tin Capsule Sample->Encapsulate Precise Weighing Furnace High-Temperature Combustion (≥900°C) in Oxygen Encapsulate->Furnace Introduction into Analyzer Reduction Reduction of Nitrogen Oxides to N₂ Furnace->Reduction GC_Column Gas Chromatography Column for Separation Reduction->GC_Column Homogenized Gas Mixture TCD Thermal Conductivity Detector (TCD) GC_Column->TCD Separated Gases (N₂, CO₂, H₂O) Software Instrument Software TCD->Software Signal Detection Report Elemental Composition Report (%) Software->Report Calculation vs. Standards

Caption: Workflow of a typical CHN combustion analyzer.

Comparison of Elemental Analysis Standards

The choice of a standard is critical for the accuracy and reliability of elemental analysis results. Here, we compare the use of commercially available 5-methyl-2,3-dihydro-1-benzofuran with the development of an in-house, well-characterized standard.

FeatureCommercially Available ReagentIn-House Validated Standard
Certification Not certified as an elemental analysis standard. Purity is stated but not guaranteed for this application.Characterized and certified internally with documented purity and elemental composition.
Traceability Lacks metrological traceability to a primary standard.Can be made traceable through calibration with primary standards (e.g., NIST SRMs) and validated methods.
Accuracy & Reliability Lower confidence due to unknown or unverified levels of impurities.High confidence in accuracy and reliability due to rigorous characterization.
Cost Initially lower due to direct purchase.Higher initial investment in time, resources, and analytical instrumentation for preparation and validation.
Regulatory Compliance May not be acceptable for stringent regulatory submissions (e.g., GMP environments).Essential for GMP and other regulated environments requiring documented evidence of standard validation.
Availability Readily available from multiple chemical suppliers.Requires synthesis or purification followed by extensive characterization, which is time-consuming.

The Case for an In-House Validated Standard

Given the lack of commercially available CRMs, establishing an in-house standard is the most scientifically robust approach for ensuring the accuracy of elemental analysis for 5-methyl-2,3-dihydro-1-benzofuran. This process involves the synthesis or purification of the compound, followed by comprehensive characterization to confirm its identity, purity, and elemental composition.

Experimental Protocol: Preparation and Validation of an In-House Standard

1. Synthesis and Purification:

5-methyl-2,3-dihydro-1-benzofuran can be synthesized via several established routes, often involving the cyclization of appropriately substituted phenols.[11][12][13] Regardless of the synthetic method, rigorous purification is paramount.

  • Step 1: Crude Synthesis: Synthesize 5-methyl-2,3-dihydro-1-benzofuran using a documented literature procedure.

  • Step 2: Initial Purification: Perform column chromatography on the crude product using a suitable solvent system (e.g., hexane/ethyl acetate) to remove major impurities.

  • Step 3: High-Purity Purification: Further purify the material by recrystallization or distillation to achieve high purity.

2. Identity Confirmation:

The identity of the purified compound must be unequivocally confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration should be consistent with the structure of 5-methyl-2,3-dihydro-1-benzofuran.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental formula.

  • Infrared (IR) Spectroscopy: Obtain an IR spectrum to confirm the presence of key functional groups.

3. Purity Assessment:

The purity of the in-house standard must be determined using multiple analytical techniques. A purity level of ≥99.5% is desirable for an elemental analysis standard.

  • High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method to quantify the purity of the compound and identify any potential impurities.

  • Gas Chromatography (GC): A complementary technique to HPLC for assessing purity, particularly for volatile impurities.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess purity based on the melting point depression.

4. Elemental Analysis Validation:

Once the identity and purity are established, the elemental composition of the in-house standard is determined and validated.

  • Step 1: Instrument Calibration: Calibrate the CHN analyzer using a primary certified reference material (e.g., acetanilide, sulfanilamide) to ensure the instrument is performing correctly.[14]

  • Step 2: Analysis of In-House Standard: Analyze multiple (n≥3) replicates of the purified and dried in-house standard.

  • Step 3: Data Evaluation: The mean experimental values for %C, %H, and %N should be within ±0.3% of the theoretical values for 5-methyl-2,3-dihydro-1-benzofuran. The relative standard deviation (RSD) of the replicate analyses should be low, typically <0.2%.

In_House_Standard_Validation cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_validation Elemental Analysis Validation cluster_certification Certification Synthesis Chemical Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Identity Identity Confirmation (NMR, MS, IR) Purification->Identity Purity Purity Assessment (HPLC, GC, DSC) Identity->Purity Calibration Instrument Calibration (with Primary CRM) Purity->Calibration Analysis Replicate Analysis of In-House Standard Calibration->Analysis Evaluation Data Evaluation (Accuracy & Precision) Analysis->Evaluation Documentation Internal Certificate of Analysis Evaluation->Documentation

Caption: Workflow for the preparation and validation of an in-house elemental analysis standard.

Conclusion and Recommendations

For research and development activities where the highest level of accuracy and regulatory scrutiny is required, the development and validation of an in-house standard for 5-methyl-2,3-dihydro-1-benzofuran is the recommended approach. While this requires a significant upfront investment in time and resources, it provides the necessary scientific rigor and documentation to ensure the reliability of elemental analysis data.

For less critical applications, such as routine screening, the use of a high-purity commercial reagent may be acceptable, provided its purity is verified by an orthogonal method (e.g., HPLC). However, it is crucial to acknowledge the limitations of this approach and the potential for greater uncertainty in the results.

Ultimately, the choice of standard depends on the specific requirements of the analysis and the quality standards of the laboratory. By understanding the advantages and disadvantages of each approach, researchers can make informed decisions that ensure the integrity and validity of their elemental analysis data for 5-methyl-2,3-dihydro-1-benzofuran.

References

  • Triclinic Labs. Elemental Analysis Services. Accessed February 22, 2024. [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. Accessed February 22, 2024. [Link]

  • Eurachem. Guidelines for the Selection and Use of Reference Materials. Accessed February 22, 2024. [Link]

  • ACS Central Science. An International Study Evaluating Elemental Analysis. Published June 23, 2022. [Link]

  • OEA Laboratories Ltd. Analytical Services for elemental analysis of CHNOS. Accessed February 22, 2024. [Link]

  • Dunn, P. J. H., et al. Guidance for characterization of in‐house reference materials for light element stable isotope analysis. Rapid Communications in Mass Spectrometry. 2019. [Link]

  • ISO. Guidance for the in-house preparation of quality control materials (QCMs). Accessed February 22, 2024. [Link]

  • IAEA. Development and use of reference materials and quality control materials. Published 2003. [Link]

  • Spectroscopy Online. How Do You Prepare Reference Standards and Solutions? Published December 20, 2020. [Link]

  • Matrix Fine Chemicals. 5-METHYL-1,3-DIHYDRO-2-BENZOFURAN-1,3-DIONE. Accessed February 22, 2024. [Link]

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  • AZoM. A Look at Elemental Analysis for Organic Compounds. Published May 6, 2021. [Link]

  • AZoM. Elemental Analysis of Organic Compounds. Published May 6, 2021. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Accessed February 22, 2024. [Link]

  • Royal Society of Chemistry. Natural source, bioactivity and synthesis of benzofuran derivatives. Published September 2, 2019. [Link]

  • ACS Publications. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Published May 5, 2024. [Link]

  • U.S. Food & Drug Administration. Elemental Analysis Manual - Section 3.5 Version 3.0. Published December 15, 2021. [Link]

  • ResearchGate. (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Published September 22, 2025. [Link]

  • Beaudry Research Group - Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans. Published April 14, 2021. [Link]

  • Merck Millipore. Certified Reference Materials. Accessed February 22, 2024. [Link]

  • Krawiecka, M., et al. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica. 2011.
  • Agilent. Agilent Inorganic Certified Reference Materials and Standards. Accessed February 22, 2024. [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. Accessed February 22, 2024. [Link]

  • Scent.vn. 5-Methyl-3H-2-benzofuran-1-one. Accessed February 22, 2024. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Published 2022. [Link]

  • ResearchGate. (PDF) The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Accessed February 22, 2024. [Link]

  • National Institutes of Health. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Published December 28, 2018. [Link]

  • MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Published September 6, 2023. [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of Dibenzofuran Derivatives. Published January 2011. [Link]

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Safety Operating Guide

Proper Disposal of 5-methyl-2,3-dihydro-1-benzofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 5-methyl-2,3-dihydro-1-benzofuran (CAS No. 76429-68-0). As a valued member of the scientific community, your safety and environmental responsibility are paramount. This document is structured to provide clear, actionable steps and the rationale behind them, ensuring that you can manage this chemical waste with confidence and in compliance with regulatory standards.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 5-methyl-2,3-dihydro-1-benzofuran is the foundation of its safe handling and disposal. Based on data from similar benzofuran derivatives, this compound should be treated with caution.[1][2][3][4]

Key Potential Hazards:

  • Flammability: Benzofuran compounds are often classified as flammable liquids.[1][4] Therefore, 5-methyl-2,3-dihydro-1-benzofuran should be kept away from heat, sparks, open flames, and other ignition sources.

  • Health Hazards:

    • Carcinogenicity: Some benzofurans are suspected of causing cancer.[1][3][4]

    • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the liver.[1]

    • Irritation: May cause skin, eye, and respiratory irritation.[2]

  • Environmental Hazards: This compound may be harmful to aquatic life with long-lasting effects.[1]

Hazard Category Classification (Inferred from Analogous Compounds)
Flammable liquidsCategory 3[1][4]
CarcinogenicityCategory 2 (Suspected of causing cancer)[1][3][4]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)[2]
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)[2]
Specific target organ toxicity (single exposure)Category 3 (May cause respiratory irritation)[2]
Specific target organ toxicity (repeated exposure)Category 2 (May cause damage to organs through prolonged or repeated exposure)[1]
Hazardous to the aquatic environment, long-term hazardCategory 3 (Harmful to aquatic life with long lasting effects)[1]
Personal Protective Equipment (PPE) and Handling

Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling 5-methyl-2,3-dihydro-1-benzofuran for disposal.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety goggles and a face shield.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, chemical-resistant aprons and boots should be used.

  • Respiratory Protection: All handling of this chemical, including preparation for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[5]

Disposal Workflow

The disposal of 5-methyl-2,3-dihydro-1-benzofuran must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_liquid Liquid Waste Disposal cluster_solid Contaminated Solid Waste Disposal cluster_final Final Disposal A Identify Waste Stream (Liquid vs. Solid) B Select Appropriate Waste Container (HDPE or glass, compatible with organics) A->B C Label Container 'Hazardous Waste - 5-methyl-2,3-dihydro-1-benzofuran' B->C D Transfer liquid waste to labeled container in a chemical fume hood. C->D G Place contaminated items (gloves, wipes, etc.) in a sealed, labeled plastic bag. C->G E Keep container closed when not in use. D->E F Store in a designated, well-ventilated hazardous waste accumulation area. E->F I Arrange for pickup by a licensed hazardous waste disposal service. F->I H Transfer the sealed bag to a designated solid hazardous waste container. G->H H->I J Complete all necessary waste manifest documentation. I->J

Caption: Disposal decision workflow for 5-methyl-2,3-dihydro-1-benzofuran.

Step-by-Step Disposal Procedures

A. For Unused or Waste 5-methyl-2,3-dihydro-1-benzofuran (Liquid):

  • Container Selection: Choose a clean, chemically compatible waste container. High-density polyethylene (HDPE) or a glass bottle with a secure cap is recommended. Ensure the container is in good condition with no leaks.

  • Labeling: Affix a hazardous waste label to the container. Clearly write the full chemical name: "5-methyl-2,3-dihydro-1-benzofuran" and its CAS number "76429-68-0". Indicate the associated hazards (Flammable, Health Hazard, Environmental Hazard).

  • Transfer: In a chemical fume hood, carefully transfer the waste liquid into the labeled container. Avoid splashing.

  • Closure and Storage: Securely cap the container. Store it in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials, such as strong oxidizing agents.[3]

  • Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]

B. For Contaminated Solid Waste (Gloves, Wipes, Glassware):

  • Segregation: Collect all solid materials that have come into contact with 5-methyl-2,3-dihydro-1-benzofuran separately from non-hazardous waste.

  • Packaging: Place items like contaminated gloves, paper towels, and absorbent materials into a heavy-duty, sealable plastic bag.[5]

  • Labeling: Label the bag as "Hazardous Waste" and specify the contaminant: "5-methyl-2,3-dihydro-1-benzofuran Contaminated Debris".

  • Containerization: Place the sealed bag into a designated solid hazardous waste container.

  • Disposal: Dispose of the container through your institution's hazardous waste management program.

C. Spill Management:

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (within a chemical fume hood):

    • Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad.

    • Collect the absorbent material and place it in a sealed, labeled bag for disposal as contaminated solid waste.[5]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), collecting the rinsate as hazardous liquid waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your colleagues and contact your institution's EHS office or emergency response team immediately.

    • If it is safe to do so, prevent the spread of the spill.

    • Allow only trained personnel to manage the cleanup.[5]

Regulatory Compliance

The disposal of 5-methyl-2,3-dihydro-1-benzofuran is governed by the EPA's Resource Conservation and Recovery Act (RCRA). As the generator of the waste, you are responsible for its proper management from "cradle to grave." This includes accurate labeling, safe storage, and ensuring it is transported and disposed of by a licensed facility. Maintain all records and manifests associated with the disposal for at least three years, or as required by your local regulations.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the protection of our ecosystem.

References

  • - Sigma-Aldrich.

  • - TCI Chemicals.

  • - ChemScene.

  • - AK Scientific, Inc.

  • - Cole-Parmer.

  • - BLD Pharm.

  • - Fisher Scientific.

  • - ECHEMI.

  • - Fisher Scientific.

  • - ChemPoint.com.

  • - Apollo Scientific.

  • - Rlavie.

  • - Sigma-Aldrich.

  • - Sigma-Aldrich.

  • - Benchchem.

  • amine hydrochloride]([Link]) - American Elements.

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A Senior Application Scientist's Guide to the Safe Handling of 5-methyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Risks of Dihydrobenzofurans

The dihydrobenzofuran scaffold is a common motif in biologically active compounds. Based on data from related structures, 5-methyl-2,3-dihydro-1-benzofuran should be handled with care, assuming it may possess similar hazards.

Key Potential Hazards:

  • Flammability: Many benzofuran derivatives are flammable liquids and vapors.[1] Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Health Hazards:

    • Carcinogenicity: Some benzofurans are suspected of causing cancer.[1]

    • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the liver.[1]

    • Irritation: May cause skin, eye, and respiratory tract irritation.[2][3][4]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.[1]

Physicochemical Properties of a Related Compound (2,3-Benzofuran)
PropertyValueSource
Flash Point56 °C[1]
Water SolubilityInsoluble[1]
Log P (n-octanol/water)2.67[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling potentially hazardous materials. The following recommendations are based on a thorough risk assessment of the dihydrobenzofuran class of compounds.

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles are mandatory.[5] A full-face shield must be worn over the goggles when there is a risk of splashing or when handling larger quantities.[5][6]

    • Rationale: This combination protects against splashes, mists, and potential unforeseen reactions, safeguarding your vision and facial skin.[5][6]

  • Skin and Body Protection:

    • Requirement: A flame-resistant lab coat, fully buttoned, is essential. Long pants and closed-toe shoes are also required. For tasks with a higher risk of splashing, consider a chemically resistant apron or suit.[2][3][7]

    • Rationale: This prevents skin contact and absorption, which is a primary route of exposure for many organic compounds.[6]

  • Hand Protection:

    • Requirement: Wear chemical-resistant gloves, such as nitrile or neoprene.[6] Double-gloving is recommended, especially for prolonged handling.[6]

    • Rationale: Gloves provide a critical barrier against direct contact and chemical permeation.[6] Regularly inspect gloves for any signs of degradation or tearing and change them frequently, at least every 30-60 minutes, or immediately if contamination is suspected.[8]

  • Respiratory Protection:

    • Requirement: All handling of 5-methyl-2,3-dihydro-1-benzofuran should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[5][9] If a fume hood is not available or for large-scale operations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][10]

    • Rationale: Inhalation is a direct route for systemic exposure. Engineering controls like fume hoods are the primary method to prevent this.[5]

Operational Plan: From Receipt to Disposal

A structured workflow is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][11]

  • The storage area should be clearly labeled, and the container kept tightly closed.[2][3]

  • Given that some related compounds are light-sensitive, store in a light-resistant container or a dark location.[1][12]

Step-by-Step Handling Protocol
  • Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined above. Line the work area with absorbent bench paper.[6]

  • Aliquoting and Transfer: Use non-sparking tools for all transfers to prevent ignition. Ground and bond containers and receiving equipment to prevent static discharge.

  • During Experimentation: Keep the container closed when not in use.[6] Avoid creating mists or aerosols.

  • Post-Experiment: Decontaminate all surfaces and equipment that have come into contact with the chemical.

Emergency Response
  • Spill:

    • Small Spill: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[2][3]

    • Large Spill: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[6]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek medical attention.

    • Inhalation: Move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical handling workflow.

  • Waste Collection: All waste contaminated with 5-methyl-2,3-dihydro-1-benzofuran, including used PPE, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.

  • Disposal Procedure:

    • Ensure all waste is properly segregated.

    • The sealed hazardous waste container should be stored in a designated satellite accumulation area.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[1][3] Do not dispose of this chemical down the drain or in regular trash.[3]

Workflow Visualization

The following diagram illustrates the key stages of safely handling 5-methyl-2,3-dihydro-1-benzofuran.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 Proceed when ready handling1 Aliquot/Transfer prep2->handling1 Begin work handling2 Experiment handling1->handling2 Use in experiment cleanup1 Decontaminate handling2->cleanup1 After completion cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Dispose via EHS cleanup2->cleanup3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.